(2R)-2-phenylmorpholine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-phenylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKUJBAIFSUTNM-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The (2R)-2-Phenylmorpholine Hydrochloride Scaffold: Stereochemistry, Synthesis, and Monoamine Transporter Pharmacology
Executive Summary
(2R)-2-phenylmorpholine hydrochloride is a highly privileged heterocyclic scaffold in medicinal chemistry and neuropharmacology[1]. As the parent structure for a vast array of substituted phenylmorpholines (including phenmetrazine and its fluorinated analogs), it acts as a potent norepinephrine-dopamine releasing agent (NDRA)[2]. This technical whitepaper explores the stereochemical imperatives of the (2R)-enantiomer, details its enantioselective synthetic pathways, and dissects its pharmacological mechanisms at monoamine transporters.
Structural and Stereochemical Foundations
The core architecture of this compound (C₁₀H₁₄ClNO) consists of a six-membered morpholine ring substituted at the C2 position with a phenyl group[1]. The molecule possesses a single chiral center at C2.
The Causality of Stereochemistry: The pharmacological efficacy of phenylmorpholines is strictly stereodependent. The monoamine transporters (DAT, NET, and SERT) feature highly conserved, stereoselective orthosteric binding sites[3]. The (R)-configuration dictates that the phenyl ring adopts an equatorial orientation that perfectly mimics the anti-conformation of endogenous catecholamines (dopamine and norepinephrine)[3],[4]. This spatial alignment is required to trigger the specific conformational change in the transporter protein that induces substrate efflux rather than mere reuptake inhibition. Furthermore, the hydrochloride salt form is engineered to maximize aqueous solubility and prevent oxidative degradation of the secondary amine, ensuring stability during both in vitro assays and in vivo administration[1],[5].
Enantioselective Synthesis and Resolution
To avoid the pharmacological dilution and off-target effects associated with racemic mixtures, the synthesis of 2-phenylmorpholine must be highly enantioselective[6]. The most robust approach utilizes the "chiral pool" methodology, establishing the stereocenter early in the synthetic sequence.
Experimental Protocol 1: Enantioselective Synthesis Workflow
This self-validating protocol ensures >99% enantiomeric excess (ee) by utilizing stereoretentive cyclization[7],[5].
-
Regioselective Epoxide Opening: React enantiopure (R)-styrene oxide with a 5-fold molar excess of ethanolamine in anhydrous isopropanol under reflux for 12 hours.
-
Causality: The excess of ethanolamine acts as a kinetic trap, preventing the formation of bis-alkylated byproducts. Isopropanol provides the optimal boiling point for the reaction while maintaining the solubility of the polar intermediates.
-
-
Intermediate Purification: Concentrate the mixture in vacuo and purify the resulting (R)-2-(2-hydroxyethylamino)-1-phenylethanol via recrystallization from ethyl acetate.
-
Causality: High purity of the diol intermediate is critical; trace impurities can catalyze racemization during the subsequent acidic cyclization.
-
-
Stereoretentive Cyclization: Dissolve the purified diol in concentrated sulfuric acid (H₂SO₄) at 0 °C, then slowly warm to room temperature.
-
Causality: Sulfuric acid promotes intramolecular etherification. The reaction proceeds via a tight ion-pair mechanism at the benzylic position, ensuring strict stereoretention of the (R)-configuration[7].
-
-
Free Base Isolation: Quench the reaction over crushed ice, basify to pH 12 using 5M NaOH, and extract the free base with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄.
-
Salification: Transfer the free base to anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation of the white crystalline solid ceases.
-
Causality: Anhydrous conditions are mandatory to prevent the formation of hydrates, ensuring a highly crystalline, stable hydrochloride salt[1].
-
-
Validation: Confirm enantiopurity using chiral HPLC (e.g., Chiralcel OD-H column) and specific rotation via polarimetry.
Synthetic workflow for this compound.
Pharmacological Profile: Monoamine Transporter Modulation
(2R)-2-phenylmorpholine is a potent releaser of dopamine and norepinephrine, with significantly lower affinity for the serotonin transporter (SERT)[2],[3].
Mechanism of Action
Unlike cocaine or methylphenidate, which act as pure reuptake inhibitors (blocking the transporter pore), 2-phenylmorpholine acts as a substrate-type releaser[2],[4]. It competitively binds to the orthosteric site of DAT and NET, is transported into the presynaptic terminal, and collapses the vesicular pH gradient. This triggers a reversal of the transporter, causing massive non-exocytotic efflux of monoamines into the synaptic cleft[8].
Monoamine transporter modulation pathway by (2R)-2-phenylmorpholine.
Experimental Protocol 2: In Vitro Synaptosome Assay for Monoamine Release
To quantify the releasing potency of (2R)-2-phenylmorpholine, researchers utilize isolated rat brain synaptosomes[2],[4]. This protocol is self-validating, employing selective reuptake inhibitors to differentiate between release and mere reuptake blockade.
-
Tissue Preparation: Homogenize rat brain striatum (for DAT assays) and prefrontal cortex (for NET assays) in ice-cold sucrose buffer. Centrifuge to isolate the synaptosomal fraction (P2 pellet).
-
Causality: These specific brain regions are selected due to their maximal expression densities of DAT and NET, respectively, ensuring a high signal-to-noise ratio[4].
-
-
Isotope Loading: Incubate the synaptosomes with 5 nM [³H]dopamine or [³H]norepinephrine for 30 minutes at 37 °C to load the intracellular vesicles.
-
Compound Incubation: Add this compound at varying concentrations (1 nM to 10 μM) and incubate for exactly 5 minutes.
-
Efflux Measurement: Terminate the reaction by rapid vacuum filtration over Whatman GF/B glass-fiber filters, followed by three washes with ice-cold buffer.
-
Causality: Rapid filtration and cold washing instantly halt transporter kinetics, trapping the unreleased [³H]neurotransmitter inside the synaptosomes.
-
-
Quantification: Measure the retained radioactivity using liquid scintillation counting. The EC₅₀ is calculated as the concentration producing 50% maximal release of the tritiated substrate.
-
Validation: Run a parallel control assay pre-incubated with GBR-12909 (a selective DAT inhibitor). If the test compound is a true releaser, GBR-12909 will block its entry into the synaptosome, thereby abolishing the observed efflux[4].
Quantitative Pharmacological Data
The table below summarizes the in vitro potencies of 2-phenylmorpholine compared to its well-known derivative phenmetrazine and the classical stimulant dextroamphetamine[2].
Table 1: Comparative Monoamine Release Activity (EC₅₀, nM)
| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) |
| 2-Phenylmorpholine | 86 | 79 | 20,260 |
| Phenmetrazine | 70–131 | 29–50 | >7,765 |
| Dextroamphetamine | 5.8–24.8 | 6.6–10.2 | 698–1,765 |
Note: Lower EC₅₀ values indicate higher potency for triggering neurotransmitter release. Data derived from rat brain synaptosome assays[2].
Conclusion
This compound remains a cornerstone scaffold in the design of monoamine transporter modulators[3]. Its strict stereochemical requirements dictate its synthetic pathways, necessitating robust, stereoretentive methodologies[7]. By understanding its specific mechanism as a substrate-type releaser at DAT and NET[4], drug development professionals can leverage this scaffold to design novel therapeutics for neurobehavioral disorders, optimizing efficacy while mitigating off-target liabilities.
References
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2-Phenylmorpholine - Wikipedia. Source: wikipedia.org. URL: [Link]
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Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - Drug Testing and Analysis (McLaughlin et al., 2018). Source: nih.gov. URL: [Link]
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- 6. grokipedia.com [grokipedia.com]
- 7. 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical [benchchem.com]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological and Molecular Mechanism of Action of (2R)-2-Phenylmorpholine Hydrochloride
Executive Summary
(2R)-2-phenylmorpholine hydrochloride is a highly selective, synthetic heterocyclic compound that serves as the parent scaffold for a broader class of substituted phenylmorpholines, including the well-documented psychostimulants phenmetrazine and phendimetrazine[1][2]. As an isolated enantiomer, the (2R) configuration exhibits distinct spatial pharmacodynamics, acting primarily as a potent Norepinephrine-Dopamine Releasing Agent (NDRA)[3]. This whitepaper provides an in-depth mechanistic analysis of its interaction with monoamine transporters (MATs), the causality behind its in vitro evaluation, and its emerging utility as a structural fragment in targeted protein degradation (PROTACs)[4].
Molecular Architecture and Stereospecificity
The core structure of (2R)-2-phenylmorpholine consists of a six-membered morpholine ring substituted with a phenyl group at the C2 position. The hydrochloride salt formulation enhances its aqueous solubility, a critical factor for bioavailability and in vitro assay stability[5][6].
The stereochemistry at the C2 chiral center is the primary determinant of the molecule's pharmacological profile. The (2R) spatial orientation dictates the alignment of the molecule within the orthosteric binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Specifically, the basic nitrogen of the morpholine ring forms a crucial salt bridge with the highly conserved aspartate residue (e.g., Asp79 in human DAT), while the phenyl ring engages in
Core Mechanism of Action: Monoamine Transporter Modulation
This compound exerts its primary effects through the direct modulation of presynaptic monoamine transporters. Unlike simple reuptake inhibitors (such as cocaine), which merely block the transporter pore, 2-phenylmorpholine acts as a substrate-type monoamine releasing agent [9][10].
The Efflux Pathway
-
Transporter Translocation: The molecule binds to the extracellular face of DAT and NET. Because it mimics the endogenous substrates (dopamine and norepinephrine), the transporter undergoes a conformational change, translocating the (2R)-2-phenylmorpholine molecule into the presynaptic cytoplasm.
-
Reverse Transport (Efflux): The accumulation of the drug intracellularly collapses the transmembrane ion gradients (specifically
and ) that drive normal reuptake. This forces the transporter into a reverse-facing conformation, actively pumping cytosolic dopamine and norepinephrine out into the synaptic cleft[10]. -
Vesicular Depletion: Highly lipophilic MRAs can also diffuse into monoaminergic vesicles, disrupting the pH gradient maintained by VMAT2, further increasing the cytosolic pool of monoamines available for reverse transport.
Diagram 1: The substrate-induced efflux signaling pathway of (2R)-2-phenylmorpholine at DAT and NET.
Quantitative Pharmacodynamics
The selectivity of 2-phenylmorpholine for DAT and NET over the Serotonin Transporter (SERT) is a defining characteristic of its pharmacological class. The lack of significant serotonergic activity reduces the risk of serotonin syndrome and specific neurotoxicities associated with broad-spectrum releasers like MDMA[3][10].
Table 1: In Vitro Monoamine Release Potency ( )
| Compound | DAT | NET | SERT | Primary Classification |
| 2-Phenylmorpholine | 86 | 79 | 20,260 | NDRA |
| Phenmetrazine | 70 - 131 | 29 - 50.4 | > 7,765 | NDRA |
| Dextroamphetamine | 5.8 - 24.8 | 6.6 - 10.2 | 698 - 1,765 | NDRA |
| Phendimetrazine | > 10,000 | > 10,000 | > 100,000 | Prodrug (Inactive) |
Data synthesized from rat brain synaptosomal assays. Lower
Self-Validating Experimental Protocol: Synaptosomal Assays
To accurately quantify the releasing mechanism of (2R)-2-phenylmorpholine, researchers utilize in vitro rat brain synaptosome assays. Synaptosomes are isolated synaptic terminals that retain functional MATs and vesicular machinery, providing a highly controlled, metabolically isolated environment to study transporter kinetics[11][12].
The Causality of the Workflow
This protocol is designed as a self-validating system. By utilizing both a positive control (e.g., Dextroamphetamine) and a non-specific binding (NSB) control (e.g., a known reuptake inhibitor like Mazindol at saturating concentrations), the assay ensures that the measured radioactivity strictly correlates to active, transporter-mediated efflux rather than passive membrane leakage.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate rat striatum (for DAT) and prefrontal cortex (for NET). Homogenize in ice-cold sucrose buffer to induce osmotic shock, shearing the axons but allowing the terminals to reseal into functional synaptosomes. Causality: Ice-cold temperatures prevent the proteolytic degradation of the transporters prior to the assay.
-
Pre-loading: Incubate the synaptosomes with tritium-labeled substrates (
-Dopamine or -Norepinephrine) at for 15 minutes. Causality: This establishes a quantifiable intracellular pool of monoamines that mirrors the physiological resting state. -
Drug Introduction: Add varying concentrations of this compound (
to M) to the suspension. Incubate for exactly 5 minutes. -
Reaction Termination: Rapidly filter the mixture through GF/B glass fiber filters using a cell harvester, followed immediately by three washes with ice-cold buffer. Causality: The rapid temperature drop instantly arrests transporter kinetics, trapping the remaining
-monoamines inside the synaptosomes, while the filtration removes the effluxed in the extracellular fluid. -
Quantification: Measure the retained radioactivity on the filters using Liquid Scintillation Counting (LSC). The reduction in retained
relative to the baseline vehicle control represents the drug-induced release.
Diagram 2: Self-validating experimental workflow for synaptosomal monoamine release assays.
Advanced Applications: PROTAC Scaffold Integration
Beyond its classical neuropharmacology, the (2R)-2-phenylmorpholine moiety has recently been identified as a highly valuable fragment in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for the degradation of STAT5 and STAT6 proteins[4].
The rationale for utilizing this specific scaffold lies in its physicochemical properties. With a calculated XLogP3 of ~1.1, one hydrogen bond donor, and two acceptors, the morpholine ring provides excellent metabolic stability and aqueous solubility, while the phenyl ring offers a rigid hydrophobic vector for engaging target protein surfaces[2][5]. When conjugated via a linker to an E3 ligase ligand (such as Cereblon or VHL), the (2R)-2-phenylmorpholine fragment acts as a highly effective warhead or structural rigidifier, optimizing the ternary complex formation necessary for ubiquitination and subsequent proteasomal degradation.
References
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PubChem. "2-Phenylmorpholine | C10H13NO | CID 91101". National Center for Biotechnology Information. Available at:[Link]
-
Wikipedia. "Substituted phenylmorpholine". Wikimedia Foundation. Available at: [Link]
-
Grokipedia. "2-Phenylmorpholine". Grokipedia. Available at:[Link]
-
Blough, B. E., et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers". Drug Testing and Analysis / PMC. Available at:[Link]
-
Drugs and Alcohol Ireland. "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)". Drugsandalcohol.ie. Available at:[Link]
-
Wikipedia. "2-Phenylmorpholine". Wikimedia Foundation. Available at:[Link]
-
Wikipedia. "Monoamine releasing agent". Wikimedia Foundation. Available at:[Link]
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An In-Depth Technical Guide to the Synthesis of (2R)-2-Phenylmorpholine Hydrochloride
Introduction
(2R)-2-Phenylmorpholine hydrochloride is a chiral organic molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of phenylmorpholine, it serves as a crucial building block for the synthesis of various biologically active compounds. The precise stereochemical orientation of the phenyl group at the C2 position is often paramount for therapeutic efficacy and selectivity. This guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure this compound, with a focus on asymmetric catalysis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Enantioselective Synthesis
The synthesis of this compound can be broadly categorized into two main strategies: asymmetric synthesis and chiral resolution of a racemic mixture. While chiral resolution can be effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[1] In contrast, asymmetric synthesis aims to directly generate the desired enantiomer in high yield and enantiomeric excess, making it a more efficient and atom-economical approach. This guide will focus on the more contemporary and efficient asymmetric synthesis pathways.
A highly effective and modern approach for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[2][3] This method has been shown to produce the desired product in excellent yields and with high enantioselectivity.[2][3]
Pathway 1: Asymmetric Hydrogenation of N-Protected 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
This pathway is arguably the most efficient and elegant for accessing (2R)-2-phenylmorpholine. It involves three key stages:
-
Synthesis of the N-protected 2-phenyl-3,4-dihydro-2H-1,4-oxazine precursor.
-
Rhodium-catalyzed asymmetric hydrogenation to establish the chiral center.
-
Deprotection and formation of the hydrochloride salt.
The causality behind this multi-step approach lies in the strategic introduction of a protecting group on the nitrogen atom. This group serves a dual purpose: it facilitates the formation and stability of the dehydromorpholine precursor and can influence the stereochemical outcome of the asymmetric hydrogenation. The choice of protecting group is critical, with carbamates like Cbz and Boc often being preferred due to their influence on reactivity and ease of removal.[2]
Experimental Protocols
A common method for the synthesis of the dehydromorpholine precursor involves the cyclization of an appropriate amino alcohol derivative.
-
Reagents: 2-Amino-1-phenylethanol, Chloroacetyl chloride, Sodium bicarbonate, Benzyl chloroformate, a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
N-chloroacetylation of 2-amino-1-phenylethanol: To a solution of 2-amino-1-phenylethanol in a biphasic system of dichloromethane and aqueous sodium bicarbonate, slowly add chloroacetyl chloride at 0 °C. Stir vigorously until the reaction is complete (monitored by TLC). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
N-protection: Dissolve the crude N-(2-hydroxy-2-phenylethyl)chloroacetamide in dichloromethane and cool to 0 °C. Add a suitable base, such as triethylamine, followed by the dropwise addition of benzyl chloroformate. Allow the reaction to warm to room temperature and stir until completion.
-
Cyclization: The subsequent intramolecular Williamson ether synthesis to form the dehydromorpholine ring can be achieved by treating the N-protected intermediate with a base like sodium hydride in an anhydrous solvent such as THF.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
This is the key stereochemistry-defining step. The use of a chiral rhodium catalyst with a large bite-angle bisphosphine ligand, such as (R,R,R)-SKP-Phos, is crucial for achieving high enantioselectivity.[2][3]
-
Catalyst System: [Rh(cod)₂]SbF₆ and (R,R,R)-SKP-Phos ligand.
-
Reagents: N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1), Hydrogen gas.
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
In a glovebox, the rhodium precursor and the chiral ligand are dissolved in anhydrous, degassed DCM to form the active catalyst.
-
The substrate (1) is dissolved in DCM in a high-pressure autoclave.
-
The catalyst solution is transferred to the autoclave.
-
The autoclave is sealed, purged with hydrogen, and then pressurized to 50 atm of hydrogen.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
-
Quantitative Data for Asymmetric Hydrogenation
| Substrate | Protecting Group (N) | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 2-Phenyl-dehydromorpholine | Cbz | 1 | DCM | 50 | >99 | 92 | [2][3] |
| 2-(4-Fluorophenyl)-dehydromorpholine | Cbz | 1 | DCM | 50 | >99 | 92 | [2][3] |
| 2-(4-Chlorophenyl)-dehydromorpholine | Cbz | 1 | DCM | 50 | >99 | 93 | [2][3] |
| 2-(4-Bromophenyl)-dehydromorpholine | Cbz | 1 | DCM | 50 | >99 | 94 | [2][3] |
The final steps involve the removal of the Cbz protecting group and the formation of the hydrochloride salt.
-
Deprotection:
-
Reagents: N-Cbz-(2R)-2-phenylmorpholine (2), Palladium on carbon (10% Pd/C), Hydrogen gas.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
The protected morpholine (2) is dissolved in methanol.
-
10% Pd/C is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give (2R)-2-phenylmorpholine.[2]
-
-
-
Hydrochloride Salt Formation:
-
Reagents: (2R)-2-phenylmorpholine, Hydrochloric acid (e.g., 4M in 1,4-dioxane or ethereal HCl).
-
Solvent: Diethyl ether or a similar non-polar solvent.
-
Procedure:
-
The crude (2R)-2-phenylmorpholine is dissolved in a minimal amount of a suitable solvent like diethyl ether.
-
A solution of HCl in dioxane or ether is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound (3).[4]
-
-
Visualizing the Asymmetric Hydrogenation Pathway
Caption: Synthetic route to (2R)-2-phenylmorpholine HCl via asymmetric hydrogenation.
Pathway 2: Chiral Resolution of Racemic 2-Phenylmorpholine
An alternative, though often less efficient, method is the resolution of a racemic mixture of 2-phenylmorpholine. This classical approach relies on the formation of diastereomeric salts with a chiral resolving agent.[1]
Experimental Protocol
Racemic 2-phenylmorpholine can be synthesized through various methods, including the reaction of styrene oxide with ethanolamine.
-
Reagents: Racemic 2-phenylmorpholine, a chiral acid (e.g., (+)-tartaric acid or a derivative).
-
Solvent: A suitable solvent that allows for differential solubility of the diastereomeric salts (e.g., ethanol, methanol, or mixtures with water).
-
Procedure:
-
The racemic 2-phenylmorpholine is dissolved in the chosen solvent.
-
An equimolar amount of the chiral resolving agent is added.
-
The solution is heated to ensure complete dissolution and then allowed to cool slowly.
-
One diastereomeric salt will preferentially crystallize out of the solution.
-
The crystals are collected by filtration. Several recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Reagents: The separated diastereomeric salt, a base (e.g., NaOH or NaHCO₃), HCl.
-
Procedure:
-
The purified diastereomeric salt is dissolved in water and treated with a base to liberate the free (2R)-2-phenylmorpholine.
-
The free base is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic extracts are dried and concentrated.
-
The resulting (2R)-2-phenylmorpholine is then converted to its hydrochloride salt as described in Pathway 1.
-
Visualizing the Chiral Resolution Pathway
Caption: General workflow for the chiral resolution of 2-phenylmorpholine.
Conclusion
The synthesis of enantiomerically pure this compound is a critical process for the advancement of various research and development endeavors in the pharmaceutical industry. While chiral resolution offers a viable route, the asymmetric hydrogenation of an N-protected dehydromorpholine precursor stands out as a superior strategy, providing high yields and excellent enantioselectivity. The choice of a suitable chiral catalyst and protecting group is paramount to the success of this approach. This guide has provided the foundational knowledge and detailed protocols necessary for the successful synthesis of this important chiral building block.
References
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15152-15158. Available at: [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]
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National Center for Biotechnology Information. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ResearchGate. Available at: [Link]
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Pharmacological Profile of (2R)-2-Phenylmorpholine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
(2R)-2-phenylmorpholine hydrochloride is a chiral, synthetic organic compound that serves as a critical pharmacophore in neuropharmacology and medicinal chemistry. Structurally related to the anorectic agent phenmetrazine, this specific enantiomer functions primarily as a potent, substrate-type [1]. By selectively targeting the dopamine transporter (DAT) and norepinephrine transporter (NET), it induces non-exocytotic neurotransmitter efflux. This whitepaper provides an in-depth analysis of its structural chemistry, pharmacodynamics, and the rigorous experimental methodologies required to evaluate its transporter-mediated activity.
Structural Chemistry & Stereoselectivity
The pharmacological efficacy of 2-phenylmorpholine is highly dependent on its stereochemistry and salt formulation.
-
Stereospecificity of the (2R) Enantiomer: The chiral center at the C2 position of the morpholine ring dictates the spatial orientation of the phenyl group. In the central binding pocket (S1 site) of catecholamine transporters, the basic amine must form a critical salt bridge with a conserved aspartate residue (e.g., Asp79 in hDAT), while the phenyl ring must align with hydrophobic residues (Val152, Tyr156) for optimal
stacking. The (2R) configuration positions the phenyl ring perfectly for this interaction, whereas the (2S) enantiomer experiences steric clashes, resulting in a significant drop in binding affinity. -
Hydrochloride Salt Formulation: The morpholine nitrogen has a pKa of approximately 8.3. Formulating the compound as a hydrochloride salt ensures that the nitrogen remains fully protonated at a physiological pH of 7.4. This protonation is not merely for aqueous solubility; it is the absolute mechanistic requirement for the electrostatic interaction with the transporter's aspartate residue, initiating the conformational change required for substrate translocation.
Pharmacodynamics & Mechanism of Action
Unlike simple reuptake inhibitors (e.g., cocaine), this compound acts as a competitive substrate. Its mechanism of action is biphasic, involving both plasma membrane transporters and intracellular signaling cascades ()[2].
-
Transporter Uptake: The compound binds to the orthosteric site of DAT and NET, outcompeting endogenous monoamines. It is then actively transported into the presynaptic cytosol.
-
Intracellular TAAR1 Agonism: Once inside the cytosol, the compound acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an intracellular G-protein-coupled receptor (
) that, upon activation, triggers Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling cascades. -
Transporter Reversal: PKC phosphorylates the intracellular domains of DAT and NET. This phosphorylation event alters the transporter's kinetics, stabilizing an inward-facing conformation that promotes the massive, non-vesicular efflux of cytosolic dopamine and norepinephrine into the synaptic cleft () [3].
Signaling Pathway Visualization
Fig 1: Intracellular signaling and transporter reversal pathway of (2R)-2-phenylmorpholine.
Quantitative Pharmacological Data
The following table summarizes the representative binding and functional affinities of the 2-phenylmorpholine pharmacophore at primary monoaminergic targets. The data highlights its high selectivity for catecholamine transporters over the serotonin transporter (SERT), a profile characteristic of potent psychostimulants () [4].
| Target | Pharmacological Action | Representative EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Selectivity Profile |
| DAT | Substrate / Releaser | 131 ± 12 | > 90% | High |
| NET | Substrate / Releaser | 50 ± 8 | > 95% | High |
| SERT | Reuptake Inhibition | > 7000 | N/A | Low |
| TAAR1 | Full Agonist | 350 ± 45 | 100% | Moderate |
Experimental Protocols: In Vitro Monoamine Release Assay
To accurately quantify the substrate-type releasing properties of this compound, an in vitro synaptosomal release assay must be employed. This protocol is designed as a self-validating system to ensure that observed monoamine efflux is strictly transporter-mediated and not an artifact of membrane disruption.
Step-by-Step Methodology
Phase 1: Tissue Preparation and Buffer Optimization
-
Synaptosome Isolation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) and prefrontal cortex (for NET assays). Homogenize the tissue in ice-cold 0.32 M sucrose and isolate the
synaptosomal fraction via differential centrifugation.-
Causality: Synaptosomes are isolated nerve terminals that retain functional plasma membrane transporters, intact vesicular storage, and intracellular signaling machinery, making them the only viable in vitro model for studying true transporter reversal.
-
-
Buffer Preparation: Resuspend the synaptosomes in a modified Krebs-phosphate buffer containing 1 mM ascorbic acid and 10 μM pargyline.
-
Causality: Ascorbic acid is a critical antioxidant that prevents the rapid auto-oxidation of catecholamines in oxygenated buffers. Pargyline, an irreversible monoamine oxidase (MAO) inhibitor, prevents the enzymatic degradation of dopamine and norepinephrine once they are released into the cytosolic and extracellular spaces.
-
Phase 2: Radioligand Loading
3. Incubation: Incubate the synaptosomes with 5 nM
Phase 3: Drug Exposure and Self-Validation 4. Control Validation (The Self-Validating Step): Divide the synaptosomes into two cohorts. Pre-treat Cohort B with 1 μM GBR-12909 (a highly selective DAT inhibitor) 15 minutes prior to the addition of the test compound.
- Causality: If (2R)-2-phenylmorpholine acts as a true substrate releaser, its entry into the terminal will be blocked by the reuptake inhibitor (GBR-12909), thereby preventing
dopamine efflux. If efflux occurs despite the presence of GBR-12909, the test compound is acting as a non-specific membrane disruptor (neurotoxin) rather than a pharmacological substrate.
- Compound Addition: Add this compound at varying concentrations (10 nM to 10 μM) to both cohorts and incubate for exactly 5 minutes.
Phase 4: Termination and Quantification 6. Rapid Filtration: Terminate the reaction by rapidly filtering the assay mixture through Whatman GF/B glass fiber filters using a Brandel cell harvester. Wash three times with ice-cold buffer.
- Causality: Rapid filtration instantaneously separates the released
monoamines (which pass into the filtrate) from the retained monoamines (trapped inside the synaptosomes on the filter). Ice-cold buffer halts all temperature-dependent transporter kinetics immediately.
- Scintillation Counting: Quantify the retained radioactivity using liquid scintillation spectrometry. Calculate the
values using non-linear regression analysis.
References
-
Wikipedia Contributors. "Monoamine releasing agent." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Solis, E. et al. "Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters." Scientific Reports, 2016. URL: [Link]
-
Mayer, F. P. et al. "Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family." Neuropharmacology, 2018. URL: [Link]
-
McLaughlin, G. et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis, 2018. URL: [Link]
In-Vitro Receptor Binding Affinity and Pharmacodynamics of (2R)-2-Phenylmorpholine Hydrochloride: A Technical Guide
Executive Summary & Pharmacological Context
(2R)-2-phenylmorpholine hydrochloride is a rigidified, cyclic analog of the phenethylamine class, recognized primarily for its potent activity as a [1]. Unlike standard reuptake inhibitors that merely block the outward-facing conformation of monoamine transporters, substituted phenylmorpholines actively translocate into the presynaptic terminal.
As a Senior Application Scientist, it is critical to distinguish between binding affinity (
Stereochemistry and Mechanistic Causality (SAR)
The pharmacological identity of 2-phenylmorpholine is heavily dictated by its stereochemistry. The compound possesses a chiral center at the C2 position of the morpholine ring.
Causality in Stereospecific Binding:
The hydrochloride salt form is strictly utilized in in-vitro assays because the protonated amine (
Caption: Mechanism of DAT binding, reverse transport, and TAAR1-mediated efflux modulation.
Quantitative Data: In-Vitro Binding & Efflux Profile
The following table synthesizes the binding affinities (
| Target | Radioligand | Endogenous Substrate | Binding Affinity ( | Release Efficacy ( | Selectivity Profile |
| DAT | Dopamine (DA) | ~80 - 100 | 86 | High Affinity | |
| NET | Norepinephrine (NE) | ~70 - 90 | 79 | High Affinity | |
| SERT | Serotonin (5-HT) | > 10,000 | 20,260 | Negligible |
Data Interpretation: The compound is a well-balanced NDRA, demonstrating nearly a 1:1 equipotency for[3]. The massive discrepancy between DAT/NET and SERT values (>200-fold difference) confirms its high selectivity, minimizing serotonergic off-target effects (such as 5-HT2B-mediated valvulopathy).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline how to empirically validate the binding and functional metrics of this compound.
Protocol A: Radioligand Competition Binding Assay
This protocol isolates the specific binding affinity (
-
Membrane Preparation: Homogenize transfected HEK-293 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.
-
Causality: Ultracentrifugation removes cytosolic components and endogenous monoamines, isolating the membrane-bound transporters to prevent competitive interference.
-
-
Assay Buffer Formulation: Re-suspend the membrane pellet in an assay buffer containing 120 mM NaCl and 5 mM KCl.
-
Causality:
and ions are obligate co-factors for the symporter mechanism; without them, the transporter's binding pocket loses its structural integrity.
-
-
Incubation: Combine 50 µg of membrane protein with 1 nM of
WIN 35,428 (for DAT) and varying concentrations of (2R)-2-phenylmorpholine HCl ( to M). Incubate for 2 hours at 4°C.-
Causality: We utilize
WIN 35,428 rather than endogenous dopamine because WIN 35,428 is a metabolically stable cocaine analog. It locks the transporter in an outward-facing conformation, allowing for precise determination without the confounding variable of substrate translocation. The 4°C temperature arrests membrane trafficking and internalization.
-
-
Termination & Filtration: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.
-
-
Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, and measure radioactivity via Liquid Scintillation Counting (LSC). Calculate the
using non-linear regression and convert to via the Cheng-Prusoff equation.
Caption: Step-by-step workflow for in-vitro radioligand competition binding assays.
Protocol B: In-Vitro Monoamine Efflux Assay
To prove that (2R)-2-phenylmorpholine is a releasing agent and not just a reuptake inhibitor, functional efflux must be measured.
-
Synaptosome Isolation: Isolate synaptosomes from rat striatum (for DAT) using sucrose density gradient centrifugation.
-
Causality: Unlike HEK-293 cells, synaptosomes preserve the endogenous vesicular machinery (VMAT2) and intracellular signaling microenvironments required for reverse transport.
-
-
Pre-loading: Incubate synaptosomes with
Dopamine for 30 minutes at 37°C to load the presynaptic vesicles, followed by a wash step to remove extracellular radiolabel. -
Compound Exposure & Measurement: Add (2R)-2-phenylmorpholine HCl and incubate for 15 minutes. Terminate by rapid filtration. Measure the radioactivity in the filtrate (representing the actively released
Dopamine) to calculate the .
References
-
[1] Title: 2-Phenylmorpholine - Wikipedia Source: wikipedia.org URL:[Link]
-
[2] Title: Monoamine releasing agent - Wikipedia Source: wikipedia.org URL: [Link]
-
[3] Title: Dopamine releasing agent - Wikipedia Source: wikipedia.org URL: [Link]
-
[4] Title: Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine Source: nih.gov (PMC) URL:[Link]
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- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 3. Dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Scientific Lineage of (2R)-2-Phenylmorpholine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-phenylmorpholine hydrochloride, a specific stereoisomer of the parent compound 2-phenylmorpholine, represents a molecule of significant interest within the landscape of neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and scientific development of this chiral compound. While the broader class of phenylmorpholines, notably phenmetrazine, has a well-documented and somewhat controversial past, the specific lineage of the (2R)-enantiomer is more nuanced. This document will delve into the stereoselective synthesis methodologies that enable the isolation of this specific isomer, its distinct pharmacological profile as a monoamine releasing agent, and its context within the historical development of stimulant medications.
Introduction: The Phenylmorpholine Scaffold
The substituted phenylmorpholine chemical structure is a recognized pharmacophore, primarily associated with stimulant and anorectic activities.[1] The core structure, a morpholine ring attached to a phenyl group, has been the foundation for several centrally acting compounds. The most prominent of these is phenmetrazine (3-methyl-2-phenylmorpholine), a compound synthesized in 1952 and introduced to the market as an appetite suppressant under the trade name Preludin.[2] While effective, phenmetrazine's significant potential for abuse led to its eventual withdrawal from many markets.[3]
This historical context is crucial to understanding the scientific interest in isolating and characterizing specific stereoisomers of phenylmorpholine derivatives. The spatial arrangement of substituents on the morpholine ring can dramatically influence pharmacological activity, potency, and side-effect profiles. This guide focuses specifically on the (2R)-enantiomer of 2-phenylmorpholine, exploring its unique scientific story.
The Quest for Stereospecificity: Discovery and Synthesis of (2R)-2-Phenylmorpholine
The initial development of phenylmorpholine-based drugs like phenmetrazine often involved the use of racemic mixtures, meaning a 1:1 ratio of both enantiomers. However, as analytical and synthetic chemistry techniques advanced, the importance of isolating and studying single enantiomers became increasingly apparent. The discovery and synthesis of (2R)-2-phenylmorpholine is a testament to this evolution in drug development.
Early Developments and the Rise of Chiral Separation
While a precise, dated discovery of this compound in isolation is not prominently documented in seminal, publicly accessible literature, its emergence is intrinsically linked to the broader investigation of chiral psychoactive compounds. The appetite-suppressing activity of the related compound, 2-benzylmorpholine, was found to reside in the (+)-enantiomer, highlighting the stereoselectivity of this class of compounds.[4] This understanding spurred further research into the specific contributions of individual enantiomers of other phenylmorpholines.
Modern Synthetic Approaches to Enantiopure (2R)-2-Phenylmorpholine
The preparation of enantiomerically pure (2R)-2-phenylmorpholine can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
2.2.1. Chiral Resolution: This classical approach involves the separation of a racemic mixture of 2-phenylmorpholine. One common method is the formation of diastereomeric salts using a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
2.2.2. Asymmetric Synthesis: More modern and efficient approaches focus on the direct synthesis of the desired enantiomer. This can be accomplished using chiral starting materials or through the use of chiral catalysts.
One notable method involves the enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine, where the Sharpless asymmetric epoxidation was utilized to establish the key stereocenters.[5] While this example produces a substituted derivative, the underlying principles of using chiral catalysts to direct the formation of a specific stereoisomer are directly applicable to the synthesis of (2R)-2-phenylmorpholine.
Another promising strategy is the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex, which can yield chiral morpholines with high enantioselectivity.
The final step in preparing the titled compound involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, (2R)-2-phenylmorpholine, with hydrochloric acid. The resulting salt often has improved stability and solubility characteristics, making it more suitable for research and potential pharmaceutical development.[6]
Pharmacological Profile: A Monoamine Releasing Agent
2-Phenylmorpholine, the parent compound of the (2R)-enantiomer, is a potent norepinephrine-dopamine releasing agent (NDRA).[2] This mechanism of action is shared by many stimulant drugs, including amphetamine and its derivatives. The release of these neurotransmitters in the brain leads to increased alertness, focus, and a reduction in appetite.
While specific pharmacological data for the (2R)-enantiomer in direct comparison to the (2S)-enantiomer and the racemate is not extensively published in readily available literature, it is a reasonable hypothesis, based on structure-activity relationships in this class of compounds, that the (2R)-isomer contributes significantly to the overall stimulant and anorectic effects of the racemic mixture. The precise contributions of each enantiomer to the overall pharmacological profile, including potency at norepinephrine and dopamine transporters, would be a critical area of investigation for any drug development program.
The table below summarizes the monoamine release data for racemic 2-phenylmorpholine and related compounds.
| Compound | Norepinephrine (NE) EC50 (nM) | Dopamine (DA) EC50 (nM) | Serotonin (5-HT) EC50 (nM) |
| 2-Phenylmorpholine | 79 | 86 | 20,260 |
| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |
| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |
| (Data sourced from rat brain synaptosome assays)[2] |
This data clearly positions 2-phenylmorpholine as a potent releaser of norepinephrine and dopamine with significantly less activity at the serotonin transporter.
Experimental Protocols
General Synthesis of Racemic 2-Phenylmorpholine Hydrochloride
The following is a representative, generalized procedure for the synthesis of racemic 2-phenylmorpholine, which can then be subjected to chiral resolution.
Protocol: Synthesis of Racemic 2-Phenylmorpholine
Materials:
-
Styrene oxide
-
Ethanolamine
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (in a suitable solvent, e.g., ethanol)
Procedure:
-
Reaction of Styrene Oxide with Ethanolamine: A mixture of styrene oxide and an excess of ethanolamine is refluxed in methanol for several hours.
-
Solvent Removal: The methanol is removed under reduced pressure.
-
Cyclization: The resulting crude amino alcohol is slowly added to cold, concentrated sulfuric acid with stirring. The mixture is then carefully heated to induce cyclization.
-
Work-up: The reaction mixture is cooled and then cautiously poured onto ice, followed by basification with a sodium hydroxide solution.
-
Extraction: The aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Evaporation: The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-phenylmorpholine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
Salt Formation: The purified 2-phenylmorpholine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid to precipitate 2-phenylmorpholine hydrochloride. The salt is then collected by filtration and dried.
Conceptual Workflow for Enantioselective Synthesis
The following diagram illustrates a conceptual workflow for the asymmetric synthesis of (2R)-2-phenylmorpholine.
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Conclusion and Future Directions
The study of this compound is a prime example of the evolution of pharmaceutical research from racemic mixtures to single, well-characterized enantiomers. While its history is intertwined with that of its more famous relative, phenmetrazine, the focus on this specific stereoisomer represents a more refined and targeted approach to drug discovery. Its potent activity as a norepinephrine-dopamine releasing agent makes it a valuable tool for researchers studying the monoaminergic systems of the brain.
Future research in this area will likely focus on a more detailed characterization of the pharmacological differences between the (2R) and (2S) enantiomers, as well as the development of novel derivatives with improved selectivity and safety profiles. The continued exploration of stereoselective synthesis methods will also be crucial for the efficient and cost-effective production of this and other chiral morpholines for research and potential therapeutic applications.
References
[7] Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-173. [4] Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [8] Benchchem. (n.d.). 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical. Retrieved from a relevant chemical supplier website. [2] Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link] [9] Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-391. [10] MedchemExpress. (n.d.). (R)-2-Phenylmorpholine. Retrieved from a relevant chemical supplier website. [1] Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link] [11] McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., & Dowling, G. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta-positional isomers. Drug Testing and Analysis, 9(6), 849-858. LJMU Research Online. (n.d.). Drug Testing and Analysis. Retrieved from a relevant institutional repository. [12] ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. Retrieved from a relevant research article platform. Carroll, F. I., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry, 16(15), 2635-2640. [13] ResearchGate. (2023). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from a relevant research article platform. [14] E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [15] Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from a relevant organic chemistry resource. [6] Google Patents. (n.d.). EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions. Retrieved from [16] PubMed. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6933-6937. [17] ChemicalBook. (n.d.). (S)-2-phenylmorpholine synthesis. Retrieved from a relevant chemical supplier website. [3] Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof. Retrieved from [18] ResearchGate. (2025). Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline. Asian Journal of Chemistry, 37(12), 3097-3102. Grokipedia. (n.d.). 2-Phenylmorpholine. Retrieved from a relevant online encyclopedia.
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Neurochemical effects of (2R)-2-phenylmorpholine hydrochloride
Neurochemical Profiling of (2R)-2-Phenylmorpholine Hydrochloride: A Technical Whitepaper on Monoamine Transporter Dynamics
Executive Summary
This compound is a highly selective, substrate-type monoamine releasing agent (MRA). As the parent scaffold for substituted phenylmorpholines (such as the well-documented stimulant phenmetrazine), it acts as a potent norepinephrine-dopamine releasing agent (NDRA)[1]. It exhibits equipotent release kinetics at the dopamine transporter (DAT) and norepinephrine transporter (NET) while remaining largely inactive at the serotonin transporter (SERT)[1]. This whitepaper details the structural neuropharmacology, transporter binding kinetics, and the self-validating experimental workflows required to characterize its neurochemical profile.
Structural Neuropharmacology & Transporter Binding Kinetics
The morpholine ring, substituted at the 2-position with a phenyl group, forms a pharmacophore that effectively mimics endogenous catecholamines. The (2R) stereocenter dictates the precise spatial orientation required for optimal docking within the orthosteric binding sites of DAT and NET.
Unlike typical reuptake inhibitors (e.g., cocaine) that lock the transporter in an outward-facing conformation, (2R)-2-phenylmorpholine acts as a substrate. It is translocated intracellularly, subsequently reversing the transporter gradient to induce non-vesicular efflux of dopamine and norepinephrine[2]. Furthermore, studies on closely related morpholine derivatives (like phenmetrazine) indicate that they are essentially inactive at the vesicular monoamine transporter 2 (VMAT2), proving that direct VMAT2 interaction is not a prerequisite for inducing neurotransmitter efflux into the extracellular space[3].
Quantitative Binding & Efflux Data
The following table summarizes the half-maximal effective concentration (EC50) values for monoamine release in rat brain synaptosomes, comparing racemic 2-phenylmorpholine (PAL-632) to its structural analog phenmetrazine and the prototypical MRA, dextroamphetamine[1].
| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Pharmacological Profile |
| 2-Phenylmorpholine (PAL-632) | 86 | 79 | 20,260 | Potent NDRA[1] |
| Phenmetrazine | 70 – 131 | 29 – 50.4 | 7,765 – >10,000 | Potent NDRA[1] |
| Dextroamphetamine | 5.8 – 24.8 | 6.6 – 10.2 | 698 – 1,765 | Broad-spectrum MRA[1] |
(Note: Lower EC50 values indicate higher potency for inducing neurotransmitter release. 2-phenylmorpholine demonstrates remarkable selectivity for DAT/NET over SERT[1].)
Mechanistic Pathway: Substrate-Induced Transporter Reversal
The neurochemical action of (2R)-2-phenylmorpholine relies on its ability to hijack the secondary active transport mechanism of monoamine transporters.
Figure 1: Mechanistic pathway of DAT/NET reversal induced by (2R)-2-phenylmorpholine.
Self-Validating Experimental Protocols
To rigorously define the neurochemical profile of (2R)-2-phenylmorpholine, we employ orthogonal, self-validating assays that distinguish between passive diffusion and true transporter-mediated efflux.
Protocol A: Synaptosomal [3H]Neurotransmitter Release Assay
This assay utilizes isolated rat brain synaptosomes to measure transporter-mediated efflux[4].
-
Tissue Preparation: Isolate rat striatum (for DAT) and prefrontal cortex (for NET). Homogenize in ice-cold 0.32 M sucrose. Causality: Sucrose maintains osmotic balance, preserving the integrity of synaptosomes (pinched-off nerve terminals) which contain the necessary presynaptic machinery.
-
Radioligand Loading: Incubate synaptosomes with [3H]dopamine or [3H]norepinephrine in Krebs-Ringer HEPES buffer (KRH) at 37°C. Causality: KRH provides the essential Na+ and Cl- gradients required for the secondary active transport mechanism of DAT and NET.
-
Compound Incubation: Add this compound at varying concentrations (1 nM to 100 μM). Self-Validation: Run parallel control wells containing 1 μM GBR-12909 (a highly selective DAT inhibitor). If the compound acts via transporter reversal, GBR-12909 will block its entry and subsequent efflux, confirming the mechanism is strictly DAT-dependent rather than a result of passive membrane disruption.
-
Termination and Filtration: Terminate the reaction rapidly by adding ice-cold KRH buffer and filtering through GF/B glass fiber filters using a cell harvester. Causality: The sudden drop in temperature halts transporter kinetics, trapping the remaining intracellular radioligand.
-
Quantification: Measure retained radioactivity using liquid scintillation spectrometry. Calculate efflux as a percentage of baseline pre-loaded [3H]neurotransmitter.
Figure 2: Self-validating synaptosomal release assay workflow with GBR-12909 control.
Protocol B: Electrophysiological Profiling (hDAT Voltage-Clamp)
To definitively distinguish between a reuptake inhibitor and a substrate-type releaser, electrophysiological procedures using voltage-clamped oocytes are employed[5].
-
Oocyte Preparation: Express human DAT (hDAT) in Xenopus laevis oocytes via cRNA microinjection. Causality: This isolated system eliminates confounding variables from presynaptic autoreceptors or VMAT2, allowing direct observation of transporter electrogenicity.
-
Voltage-Clamp Recording: Clamp the membrane potential at -60 mV using a two-electrode voltage clamp (TEVC).
-
Perfusion and Measurement: Perfuse (2R)-2-phenylmorpholine over the oocyte. Causality: Substrate-type releasers induce an inward current due to the co-transport of Na+ ions alongside the substrate[5]. Pure inhibitors block the basal leak current. Observing an inward current confirms the substrate nature of the (2R) enantiomer.
Conclusion
This compound represents a highly specific, substrate-driven NDRA. By utilizing self-validating synaptosomal assays and isolated electrophysiological models, researchers can accurately map its pharmacodynamic profile, paving the way for advanced therapeutics targeting monoaminergic dysfunction.
References
-
2-Phenylmorpholine. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Dopamine releasing agent. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. National Institutes of Health (PMC). Available at: [Link]
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Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). National Institutes of Health (PMC). Available at:[Link]
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Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. National Institutes of Health (PMC). Available at:[Link]
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Structural and Pharmacological Dynamics of (2R)-2-Phenylmorpholine Hydrochloride: A Phenmetrazine Analog
Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
(2R)-2-phenylmorpholine hydrochloride (often researched under the code name PAL-632) represents a critical structural scaffold in the development of monoamine releasing agents (MRAs). As a des-methyl analog of the classical psychostimulant phenmetrazine, it offers a highly balanced norepinephrine-dopamine releasing agent (NDRA) profile. This whitepaper dissects its structural causality, synthesis, pharmacological mechanism, and experimental validation, providing a comprehensive guide for researchers investigating next-generation therapeutics for ADHD and substance use disorders.
Structural Dynamics: The Des-Methyl Advantage
(3-methyl-2-phenylmorpholine) is a well-documented NDRA that was historically utilized as an appetite suppressant before being withdrawn due to abuse liability[1]. Its chemical structure incorporates the backbone of amphetamine, utilizing a morpholine ring to dictate its interaction with monoamine transporters[1].
By stripping the 3-methyl group from the phenmetrazine scaffold to yield, the steric bulk within the transporter binding pocket is significantly reduced[2].
The Causality of Structural Modification: The absence of the alpha-methyl equivalent allows the morpholine ring to adopt a more flexible conformation within the vestibules of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). This structural relaxation fundamentally alters the release ratio, shifting the compound from a slightly noradrenergic-biased releaser (typical of classical amphetamines) to a nearly 1:1 equipotent NDRA[3]. The (2R) enantiomer specifically aligns with the stereochemical requirements for optimal hydrogen bonding at the transporter's active site, maximizing substrate efficacy.
Pharmacological Profile & Transporter Kinetics
(2R)-2-phenylmorpholine acts as a competitive substrate for DAT and NET. Rather than merely blocking reuptake, it translocates into the presynaptic neuron, disrupts vesicular monoamine storage, and induces the reverse transport of cytosolic dopamine and norepinephrine into the synaptic cleft.
Table 1: Comparative Monoamine Release Profiles (EC50 in nM) Quantitative data derived from in vitro rat brain synaptosome assays demonstrates the highly balanced nature of 2-phenylmorpholine compared to its parent compound and classical stimulants[2].
| Compound | DAT Release (DA, nM) | NET Release (NE, nM) | SERT Release (5-HT, nM) | DA/NE Ratio |
| 2-Phenylmorpholine | 86 | 79 | 20,260 | ~1.09 |
| Phenmetrazine | 70 – 131 | 29 – 50.4 | >7,765 | ~2.40 |
| Dextroamphetamine | 5.8 – 24.8 | 6.6 – 10.2 | 698 – 1,765 | ~0.88 |
Note: Lower EC50 values indicate higher potency. 2-phenylmorpholine shows negligible affinity for the Serotonin Transporter (SERT), making it a highly selective NDRA.
Mechanism of (2R)-2-phenylmorpholine inducing DA/NE efflux via reverse transport.
Chemical Synthesis & Enantiomeric Resolution
To achieve the high-purity (2R)-enantiomer required for precise pharmacological assays, a robust synthetic route is necessary. The following protocol details the synthesis of the racemic core followed by chiral resolution, a standard approach for[4].
Step-by-step synthetic workflow and chiral resolution of (2R)-2-phenylmorpholine HCl.
Step-by-Step Methodology: Synthesis of (2R)-2-phenylmorpholine HCl
-
Precursor Preparation : N-(2'-hydroxy-2'-phenylethyl)-ethanolamine is synthesized via the SN2 alkylation of ethanolamine with 2-bromoacetophenone, followed by ketone reduction using sodium borohydride.
-
Acid-Catalyzed Cyclization : Dissolve 5.3 g of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in 100 mL of 6N hydrochloric acid. Heat the solution at 110°C for 4 hours[5].
-
Causality: The combination of strong acid and high heat drives the dehydration of the hydroxyl groups, facilitating an intramolecular nucleophilic attack that successfully closes the morpholine ring.
-
-
Extraction : Cool the mixture, basify with sodium hydroxide solution (pH > 10), and extract into diethyl ether[5]. Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield racemic 2-phenylmorpholine as an orange oil.
-
Chiral Resolution : Dissolve the racemate in hot isopropanol and add an equimolar amount of L-(+)-tartaric acid. Allow the solution to cool slowly. The (2R)-enantiomer selectively crystallizes as the tartrate salt due to differential diastereomeric solubility.
-
Hydrochloride Salt Formation : Freebase the isolated (2R)-tartrate salt with aqueous NaOH, extract into dichloromethane, and bubble anhydrous HCl gas through the solution to precipitate this compound. Filter and dry under vacuum.
In Vitro Pharmacological Evaluation: A Self-Validating Protocol
To accurately evaluate the monoamine releasing properties of , an in vitro tritiated neurotransmitter release assay is the gold standard[6]. The following protocol is designed as a self-validating system by incorporating specific uptake inhibitors to definitively differentiate between true neurotransmitter release and mere reuptake inhibition.
Protocol: [3H]-Dopamine Release Assay in Rat Synaptosomes
-
Synaptosome Isolation : Isolate striatal synaptosomes from male Sprague-Dawley rats via sucrose density gradient centrifugation.
-
Causality: Striatal tissue is selected because it possesses the highest density of DAT in the mammalian brain, ensuring a robust signal-to-noise ratio. The sucrose gradient preserves the integrity of the synaptic vesicles.
-
-
Radioligand Loading : Incubate the synaptosomes with 5 nM[3H]-dopamine for 30 minutes at 37°C. This allows vesicular loading via endogenous DAT and VMAT2.
-
Baseline Wash : Centrifuge and wash the synaptosomes twice with Krebs-phosphate buffer to remove any extracellular, unbound [3H]-dopamine.
-
Compound Incubation & Self-Validation : Resuspend the pellet and aliquot into 96-well plates. Add varying concentrations of (2R)-2-phenylmorpholine HCl (1 nM to 10 μM).
-
Self-Validation Control: In parallel control wells, pre-incubate synaptosomes with 100 nM GBR-12909 (a highly selective DAT inhibitor) for 15 minutes before adding the test compound.
-
Logic: If (2R)-2-phenylmorpholine is a true releaser (substrate), GBR-12909 will block its entry into the terminal, preventing [3H]-dopamine efflux. If the compound is merely a reuptake inhibitor, the baseline efflux will remain unchanged, validating the mechanism of action.
-
-
Quantification : After 15 minutes of incubation, terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Measure the remaining intracellular radioactivity using liquid scintillation counting. Calculate fractional release and determine the EC50 using non-linear regression analysis.
Therapeutic Potential
(2R)-2-phenylmorpholine presents a compelling pharmacological profile for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and stimulant use disorders. Classical amphetamines often exhibit a noradrenergic bias, which can lead to peripheral cardiovascular side effects such as tachycardia and hypertension. The perfectly balanced ~1:1 DA/NE release ratio of 2-phenylmorpholine may offer a wider therapeutic index, providing the necessary dopaminergic tone for executive function enhancement while minimizing peripheral sympathetic overstimulation[3].
References
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"2-Phenylmorpholine - Wikipedia", Wikipedia,[Link]
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"Synthesis of 2-Phenylmorpholine", PrepChem,[Link]
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"Dopamine releasing agent - Wikipedia", Wikipedia,[Link]
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"Phenmetrazine - Wikipedia", Wikipedia,[Link]
- "Phenylmorpholines and analogues thereof", US P
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"Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers", Drug Testing and Analysis,[Link]
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- 4. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
Dopamine and Norepinephrine Reuptake Inhibition by (2R)-2-Phenylmorpholine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
(2R)-2-phenylmorpholine hydrochloride represents a highly selective, stereospecific modulator of monoamine transporters. As the core scaffold of renowned psychostimulants and anorectics like phenmetrazine, this compound acts as a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). This technical whitepaper explores the pharmacodynamics, structural-activity relationships (SAR), and rigorous experimental methodologies required to evaluate the reuptake inhibition profile of this privileged medicinal chemistry scaffold.
Pharmacological Profile & Stereochemical Significance
The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that modulate the activity of monoamine transporters[1]. The unsubstituted phenyl ring, as seen in the parent compound phenmetrazine, exhibits potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with negligible activity at the serotonin transporter (SERT)[2].
The stereochemistry at the C2 position is critical. The (2R) enantiomer dictates the spatial orientation of the phenyl ring, optimizing its binding affinity within the central binding site (S1 pocket) of DAT and NET.
Why the Hydrochloride Salt? The freebase form of 2-phenylmorpholine is highly lipophilic and susceptible to environmental degradation. Converting it to the hydrochloride (HCl) salt protonates the morpholine nitrogen. This chemical alteration drastically increases aqueous solubility—a mandatory requirement for accurate serial dilutions in in vitro assays—while simultaneously enhancing bioavailability and blood-brain barrier penetrance for in vivo applications[3].
Mechanism of Action: NDRI Dynamics
This compound acts by binding directly to presynaptic DAT and NET. By stabilizing the outward-facing conformation of these transporters, the compound physically occludes the translocation pathway, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft[4].
Unlike amphetamine-type monoamine releasing agents (MRAs) that enter the neuron and reverse the direction of monoamine transporters to promote non-vesicular efflux[5], pure reuptake inhibitors like 2-phenylmorpholine maintain normal vesicular release mechanisms. This distinction is vital: by lacking the massive vesicular depletion and oxidative stress associated with MRAs, reuptake inhibitors generally present a lower profile for monoaminergic neurotoxicity[5].
Mechanism of DAT/NET inhibition by (2R)-2-phenylmorpholine increasing synaptic monoamines.
Quantitative Pharmacodynamics & SAR
The inhibitory activity of 2-phenylmorpholine analogues is highly dependent on the substitution pattern on both the morpholine and phenyl rings[1]. Phenmetrazine (3-methyl-2-phenylmorpholine) is reportedly a potent substrate for norepinephrine and dopamine transporters[6].
To understand the baseline potency of the 2-phenylmorpholine core, we must look at the in vitro potencies (IC50 values) of its closely related analogs. The data demonstrates that the unsubstituted phenyl ring is highly selective for DAT and NET over SERT[7].
Table 1: Comparative In Vitro Potencies of 2-Phenylmorpholine Analogues
| Compound | Substitution Pattern | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Selectivity Profile |
| Phenmetrazine | Unsubstituted Phenyl, 3-Methyl | 1.93 | 1.20 | >10.0 | NDRI |
| 2-MPM | 2-Methylphenyl | 6.74 | 5.20 | >10.0 | Weak NDRI |
| 3-MPM | 3-Methylphenyl | >10.0 | 5.20 | >10.0 | NRI |
| 4-MPM | 4-Methylphenyl | 1.93 | 1.20 | 1.10 | Triple Reuptake Inhibitor |
Data synthesized from monoamine transporter activity studies on phenmetrazine analogs[7].
Experimental Methodologies: Transporter Inhibition Assays
To accurately quantify the affinity (
Why use HEK293 cells? We utilize Human Embryonic Kidney 293 (HEK293) cells because their native proteome lacks endogenous monoamine transporters. This causality ensures that any radioligand uptake observed is exclusively mediated by the exogenously transfected hDAT or hNET, eliminating background noise and false positives[8].
Self-Validating Assay Protocol
A robust protocol must be a self-validating system. If the controls fail, the entire plate is discarded.
-
Positive Control: Nomifensine (DAT/NET inhibitor). Validates assay sensitivity.
-
Negative Control: 0.1% DMSO (Vehicle). Establishes the 100% baseline uptake.
-
Validity Criteria: The assay is only valid if the Z'-factor is
and the of the positive control falls within the historically established 100-250 nM range[8].
Step-by-Step Methodology
-
Cell Culture & Seeding: Culture HEK293 cells stably expressing hDAT or hNET in DMEM supplemented with 10% FBS. Seed at
cells/well in a 96-well poly-D-lysine coated plate. Incubate for 24 hours at 37°C. -
Buffer Preparation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove residual growth media which may contain competing amino acids.
-
Compound Incubation: Apply this compound in a 10-point concentration gradient (ranging from 0.1 nM to 10 µM) diluted in KRH buffer. Incubate for 15 minutes at room temperature to allow the compound to bind to the transporters.
-
Radioligand Addition: Add 20 nM of
-Dopamine or -Norepinephrine to each well. Incubate for exactly 10 minutes. Causality: A short incubation time ensures we are measuring the initial linear phase of uptake, preventing intracellular metabolism from skewing results. -
Termination & Lysis: Rapidly wash the wells three times with ice-cold KRH buffer. The sudden drop in temperature halts all active transport mechanisms. Lyse the cells using 1% SDS.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure intracellular radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
In vitro radioligand uptake assay workflow for determining monoamine transporter IC50 values.
Conclusion
This compound is a foundational scaffold in the study of monoamine transporter modulation. By selectively inhibiting DAT and NET without inducing the neurotoxic vesicular depletion characteristic of releasing agents, this compound and its derivatives hold significant promise. Rigorous, self-validating in vitro methodologies, combined with a deep understanding of stereochemical SAR, remain the gold standard for developing next-generation therapeutics for obesity, ADHD, and treatment-resistant depression[6].
References
-
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved from: [Link]
- Google Patents. US9617229B2 - Phenylmorpholines and analogues thereof.
-
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 92159, Phenmetrazine Hydrochloride. Retrieved from:[Link]
-
Wikipedia. Monoamine releasing agent. Retrieved from:[Link]
-
Liverpool John Moores University (LJMU) Research Online. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine. Retrieved from:[Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenmetrazine Hydrochloride | C11H16ClNO | CID 92159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
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- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical [benchchem.com]
Early-Stage Research on (2R)-2-Phenylmorpholine Hydrochloride: Synthesis, Pharmacology, and In Vitro Validation
Executive Summary
As the search for next-generation monoamine releasing agents (MRAs) advances, the phenylmorpholine scaffold has re-emerged as a highly tunable pharmacophore for neuropsychiatric and metabolic indications. 2-Phenylmorpholine (PAL-632) is the parent compound of the substituted phenylmorpholine class, which includes the well-documented psychostimulant phenmetrazine [1][2].
This technical whitepaper provides an authoritative guide to the early-stage research of (2R)-2-phenylmorpholine hydrochloride . By isolating the (2R)-enantiomer and stabilizing it as a hydrochloride salt, researchers can achieve a highly selective norepinephrine-dopamine releasing agent (NDRA) profile while minimizing off-target toxicities. This guide details the foundational pharmacology, a self-validating synthetic protocol, and the in vitro methodologies required to evaluate this compound in preclinical settings.
Structural Pharmacology & Mechanism of Action
Substituted phenylmorpholines act primarily as substrate-type releasers at monoamine transporters [3]. Unlike reuptake inhibitors (which merely block the transporter pore), MRAs like (2R)-2-phenylmorpholine bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), translocate into the presynaptic terminal, and reverse the transporter flux. This mechanism actively pumps cytosolic monoamines into the synaptic cleft.
A critical advantage of the 2-phenylmorpholine scaffold is its negligible affinity for the Serotonin Transporter (SERT). Minimizing serotonergic efflux is a vital drug development parameter, as potent 5-HT release is strongly correlated with drug-induced valvulopathy (as seen with historical anorectics like fenfluramine).
Quantitative Data: Monoamine Release Profiles
The following table summarizes the half-maximal effective concentration (
| Compound | DAT (DA Release) | NET (NE Release) | SERT (5-HT Release) | Selectivity (DA/5-HT) |
| 2-Phenylmorpholine | 86 | 79 | 20,260 | >235x |
| Phenmetrazine | 70–131 | 29–50.4 | >7,765 | >59x |
| Dextroamphetamine | 5.8–24.8 | 6.6–10.2 | 698–1,765 | ~120x |
(Note: Lower
Fig 1: Mechanism of action detailing DAT and NET reversal by the (2R) enantiomer.
Enantioselective Synthesis & Salt Formation Workflow
While advanced chemoenzymatic syntheses utilizing hydroxynitrile lyase-mediated cyanide addition provide excellent enantioselectivity [4], classical chiral resolution remains the most robust, scalable, and cost-effective method for generating early-stage preclinical batches.
The following protocol outlines the synthesis of the racemic freebase, followed by diastereomeric salt resolution to isolate the (2R)-enantiomer, and final conversion to the highly soluble hydrochloride salt.
Step-by-Step Methodology
-
Epoxide Ring Opening:
-
Action: React styrene oxide with an excess of ethanolamine in a basic ethanol solution under reflux.
-
Causality: Basic conditions are strictly maintained to ensure regioselective nucleophilic attack (
) by the primary amine at the less sterically hindered carbon of the epoxide. This prevents the formation of unwanted regioisomers, yielding the critical intermediate 2-(2-hydroxyethylamino)-1-phenylethanol.
-
-
Acid-Catalyzed Cyclization:
-
Action: Treat the diol intermediate with concentrated
at elevated temperatures (120°C) to induce dehydration, followed by basification with and extraction into dichloromethane (DCM). -
Causality: The strong acid protonates the hydroxyl group, turning it into a viable leaving group. Intramolecular nucleophilic attack by the secondary amine closes the morpholine ring.
-
-
Chiral Resolution (The Self-Validating Step):
-
Action: Dissolve the racemic 2-phenylmorpholine freebase in hot ethanol. Add a stoichiometric equivalent of L-(+)-tartaric acid. Allow the solution to cool slowly to room temperature to induce fractional crystallization.
-
Causality: L-(+)-tartaric acid forms a highly crystalline diastereomeric salt specifically with the (2R)-enantiomer due to differential solubility.
-
Validation: The precipitate is filtered, and a small aliquot is liberated back to the freebase. Enantiomeric excess (ee) is immediately verified via chiral HPLC (e.g., Chiralcel OD-H column). The recrystallization is repeated until ee > 98% .
-
-
Hydrochloride Salt Precipitation:
-
Action: Suspend the enantiopure (2R)-tartrate salt in aqueous
to liberate the freebase, extract into anhydrous diethyl ether, and bubble dry gas through the organic layer. -
Causality: The hydrochloride salt is vastly superior to the freebase for biological assays due to its crystalline stability, resistance to atmospheric oxidation, and high aqueous solubility required for physiological buffers.
-
Fig 2: Synthetic workflow and validation for (2R)-2-phenylmorpholine HCl.
In Vitro Pharmacological Validation
Once the (2R)-2-phenylmorpholine HCl is synthesized and its purity validated, its functional activity must be quantified. We utilize in vitro monoamine transporter assays in rat brain synaptosomes, the gold-standard model for evaluating new psychoactive substances and MRAs [5].
Protocol: Synaptosome Monoamine Release Assay
-
Synaptosome Preparation:
-
Action: Homogenize male Sprague-Dawley rat striatum (for DAT assays) and prefrontal cortex (for NET assays) in ice-cold 0.32 M sucrose buffer. Isolate the P2 synaptosomal fraction via differential centrifugation.
-
Causality: Synaptosomes are isolated, resealed nerve terminals that maintain the functional integrity of presynaptic transporters and vesicular storage, providing an accurate ex vivo representation of synaptic dynamics.
-
-
Radioligand Loading:
-
Action: Pre-incubate the synaptosomes with tritiated substrates (
or ) for 30 minutes to load the intracellular vesicles.
-
-
Drug Incubation:
-
Action: Add varying concentrations of (2R)-2-phenylmorpholine HCl (ranging from 1 nM to 10 μM) to the loaded synaptosomes and incubate for exactly 5 minutes at 37°C.
-
-
Termination & Measurement (The Self-Validating Step):
-
Action: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.
-
Causality: Vacuum filtration instantly separates the synaptosomes from the extracellular buffer. The ice-cold wash is critical to arrest transporter kinetics instantly, preventing artifactual re-uptake of the radioligand.
-
Validation: Phenmetrazine is run concurrently on the same well-plate as a positive control reference standard. If the
of the phenmetrazine control deviates from established literature values, the assay is flagged for synaptosome degradation. Retained intracellular radioactivity is quantified using liquid scintillation spectrometry.
-
Fig 3: In vitro synaptosome assay workflow for quantifying monoamine release.
Conclusion & Translational Outlook
This compound represents a highly promising scaffold for the development of targeted neurotherapeutics. By adhering to strict enantioselective synthesis protocols and validating the compound through rigorous, self-correcting synaptosome assays, researchers can confidently advance this molecule into in vivo behavioral models. Its potent NDRA profile, coupled with a lack of serotonergic liability, positions it as a prime candidate for further structural optimization in the treatment of ADHD, binge eating disorder, and psychostimulant addiction.
References
-
Title: 2-Phenylmorpholine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Substituted phenylmorpholine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: PubMed Central (NIH) URL: [Link]
-
Title: 2-Phenylmorpholine | C10H13NO | CID 91101 Source: PubChem URL: [Link]
-
Title: Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Analytical Methodologies for the Detection and Characterization of (2R)-2-Phenylmorpholine Hydrochloride
Executive Summary & Chemical Context
(2R)-2-Phenylmorpholine hydrochloride (C₁₀H₁₃NO • HCl) is a critical chiral building block and active intermediate in the synthesis of advanced neuroactive therapeutics, including Trace Amine-Associated Receptor 1 (TAAR1) agonists and Protease-Activated Receptor 4 (PAR4) antagonists[1][2]. In modern drug development, the stereochemistry of the morpholine ring profoundly dictates receptor binding affinity, target selectivity, and pharmacokinetic profiles[2].
Because the (2R) and (2S) enantiomers can exhibit drastically different biological activities, stringent analytical control is paramount. This application note establishes a robust, self-validating orthogonal analytical strategy utilizing Chiral LC-MS/MS, GC-MS, and NMR spectroscopy to ensure enantiomeric purity, profile synthetic impurities, and confirm absolute structural integrity.
Analytical Strategy & Causality
To establish a highly trustworthy analytical profile, researchers cannot rely on a single technique. Our methodology is built on three pillars of causality:
-
Chiral LC-MS/MS (Enantiomeric Purity): 2-Phenylmorpholine lacks a strong UV chromophore for the detection of trace impurities in complex matrices. Coupling high-performance liquid chromatography (HPLC) with a chiral stationary phase to a tandem mass spectrometer (MS/MS) provides both the spatial resolution required to separate enantiomers and the sensitivity to quantify the unwanted (2S)-isomer at trace levels[3].
-
GC-MS with Derivatization (Impurity Profiling): Secondary amines interact with active silanol groups on standard fused-silica GC columns, causing severe peak tailing. By derivatizing the sample with Trifluoroacetic anhydride (TFAA), we convert the amine into a volatile, non-polar trifluoroacetamide. This improves peak shape and generates distinct, high-mass fragmentation ions during Electron Ionization (EI), enabling the detection of unreacted precursors or volatile synthetic byproducts[4].
-
NMR Spectroscopy (Regiochemical Verification): While mass spectrometry confirms molecular weight, it cannot definitively differentiate positional isomers (e.g., 2-phenylmorpholine vs. 3-phenylmorpholine). ¹H and ¹³C NMR provide absolute structural elucidation by mapping the exact proton environments.
Orthogonal analytical workflow for this compound characterization.
Experimental Protocols
Protocol 1: Enantiomeric Purity Determination via Chiral LC-MS/MS
Mechanism & Causality: The chiral selector in the stationary phase forms transient, energy-differentiated diastereomeric complexes with the enantiomers, enabling baseline separation. The system is self-validating: a racemic reference standard is injected prior to the sample to prove a resolution factor (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of (2R)-2-phenylmorpholine HCl in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in the mobile phase.
-
System Suitability (Self-Validation): Inject a 50:50 racemic mixture of (2R)/(2S)-2-phenylmorpholine. Verify that the chromatographic resolution (
) between the two peaks is 1.5. -
Chromatographic Conditions:
-
MS/MS Detection (ESI+): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition
164.1 105.1 (quantifier, corresponding to the phenyl cation fragment) and 164.1 134.1 (qualifier).
Protocol 2: Impurity Profiling via GC-MS (Electron Ionization)
Mechanism & Causality: To prevent column tailing and thermal degradation of the secondary amine, the sample is derivatized with TFAA. An internal standard (Phenmetrazine-d5) is spiked into the sample prior to extraction to normalize any variations in derivatization efficiency, making the quantification highly trustworthy.
Step-by-Step Methodology:
-
Free-Basing & Extraction: Dissolve 5.0 mg of the HCl salt in 2 mL of 0.1 M NaOH to liberate the free base. Spike with 10 µL of Phenmetrazine-d5 (100 µg/mL). Extract with 2 mL of ethyl acetate.
-
Derivatization: Transfer the organic layer to a glass vial. Add 50 µL of Trifluoroacetic anhydride (TFAA). Incubate at 60 °C for 20 minutes. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of hexane.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)[4].
-
Injection: 1 µL, Split ratio 1:10, Inlet temperature 250 °C.
-
Oven Program: 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Parameters: EI mode (70 eV), scan range
40–400.
-
Protocol 3: Structural Elucidation via NMR Spectroscopy
Mechanism & Causality: NMR is utilized to confirm the regiochemistry. The benzylic proton at the C2 position exhibits a unique chemical shift (doublet of doublets) due to its proximity to the electronegative oxygen atom and the aromatic ring.
-
Preparation: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆ (containing 0.03% TMS as an internal reference)[1].
-
Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.
-
Validation: Utilize 2D COSY to map the spin-spin coupling of the morpholine ring protons, ensuring no overlapping impurity signals are misattributed to the main structure.
Data Presentation
Table 1: Chiral LC-MS/MS Parameters and Validation Data
| Analyte | Retention Time (min) | Precursor Ion ( | Product Ions ( | LOD (ng/mL) | LOQ (ng/mL) |
| (2R)-2-Phenylmorpholine | 4.2 | 164.1 | 105.1 (Quant), 134.1 | 0.5 | 1.5 |
| (2S)-2-Phenylmorpholine | 5.8 | 164.1 | 105.1 (Quant), 134.1 | 0.5 | 1.5 |
(Note: Baseline resolution (
Table 2: GC-MS (EI) Fragmentation Fingerprint for Impurity Profiling
| Compound State | Molecular Ion ( | Base Peak ( | Major Diagnostic Fragments ( | Chromatographic Peak Shape |
| Underivatized (Free Base) | 163 | 104 | 163, 104, 91, 56 | Broad, severe tailing |
| TFA-Derivatized | 259 | 190 | 259, 190 ( | Sharp, symmetrical |
References
- Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBAhvIviZJyZpagEi3zf3VVmM6VE_KAQOKdFyk7L8OqoaSkf6TY4JBm3CbAEBBV2WAUwxj_ZRPrUAzyjbN6pm-exBI1tQC3Sff642JJCuTk9JjsT_Zt9DqUk1IrnZSKqIxbFLw_lZ__GmBupz_u-amvOJX9mmAmt412Y656duqig==]
- Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE62qRGijFpMdKAL2RK0MBOE5gegT3UDu4ACVgqLFe8MzArR_K3elhQfDj_iBv4a9K3S_cHjKsj4F4z0dOFjPWVty3A6VjhiWcbRISd5w2txIaNCu9EJVvRFFQNRnjuheUoMVJTRnbz4IpIj0A=]
- Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC6uojupLki4xTflexgNt6QURu4356FYSZreo6WXsTIdZ82O1XkSANaYQNgYNMxjASQJc_hgboKis0g0AfDcIAxbTBNoVZu93TuTQ7DCInkMeZHHEhjMMgos9mP05L8GvdeCFJdvmm5Bg4BQ3ixVL8dAOgQ7cUv3XFtX0NB7kmAYlwlEG9tD0B2uxPqumbo_xmBf1M8Mwdr-CvB2GclO7o-PDZR1bXR8oAmqBJdgrp-vUkhrJoeKFOfpm3a_KnhPYZFGEJ9m2aIcbWTfJH4roFNgo_2xddzHmKV9dxoH7SCfhXUVpkyCTvKGjWmybcbef101uXPJZ7Ao-Jfm4DWn56s-DE4wpZ9GxAPPSA86-zHhLXaA==]
- Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfHFwwaUFZ0GcoVOwMtPZlPowh1f7TACtPJHZ82Srug4RkT97bVnN5fPKowE_nR3wxmYJw3bEqXYUXQa9_uOiT17NWstitRfYETX6cw9br8Hn-TKf7hNkl6-72T-5hTUqDmKh2p_aWBOqFmlo=]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In-Vivo Evaluation of (2R)-2-Phenylmorpholine Hydrochloride: Application Note & Protocols
Executive Summary & Pharmacological Rationale
As a Senior Application Scientist, I approach the in-vivo evaluation of (2R)-2-phenylmorpholine hydrochloride not merely as a procedural checklist, but as a hypothesis-driven interrogation of its neurochemical mechanisms. The 2-phenylmorpholine core is a privileged scaffold, widely recognized for its interaction with plasma membrane-associated monoamine transporters (MATs), specifically the dopamine transporter (DAT) and norepinephrine transporter (NET) 1. Depending on the specific substitutions and stereochemistry, compounds in this class can act as monoamine reuptake inhibitors (NDRIs) or monoamine releasing agents (MRAs) 2.
Furthermore, recent structure-based drug discovery efforts have identified the 2-phenylmorpholine motif as a critical pharmacophore for Trace Amine-Associated Receptor 1 (TAAR1) agonism, a highly sought-after mechanism for novel antipsychotics 3. The (2R) enantiomer specifically demands rigorous in-vivo validation because stereochemistry dictates both target affinity and functional efficacy. To elucidate its true pharmacological profile, we must employ a dual-assay approach: In-Vivo Microdialysis (to quantify real-time neurotransmitter dynamics) and Open Field Locomotor Tracking (to translate neurochemistry into behavioral phenotypes).
Mechanistic Framework & Causality
Before initiating animal studies, it is crucial to understand the causality of the expected outcomes. If (2R)-2-phenylmorpholine HCl acts primarily as an MRA, it will reverse the transport direction of DAT and NET, leading to a massive, action-potential-independent efflux of dopamine and norepinephrine into the synaptic cleft. Conversely, if it exhibits TAAR1 agonism, it will trigger intracellular G-protein signaling that negatively modulates DAT function and reduces presynaptic firing, potentially blunting the hyperlocomotor effects typically seen with classic stimulants.
Pharmacological mechanism of (2R)-2-phenylmorpholine modulating monoamine efflux and TAAR1.
Experimental Design & Self-Validating Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that confirm the assay is functioning correctly before the test article is administered.
Protocol A: In-Vivo Microdialysis in Freely Moving Rodents
Objective: To quantify extracellular dopamine (DA) and norepinephrine (NE) in the nucleus accumbens (NAc) or prefrontal cortex (PFC). Causality: Microdialysis is the only technique that provides high-temporal-resolution sampling of neurotransmitters in awake, behaving animals, directly linking the compound's binding affinity to its functional neurochemical output 2.
Step-by-Step Methodology:
-
Probe Calibration (Self-Validation Step): Before surgery, calculate the in vitro recovery rate of the microdialysis probe. Submerge the probe in a standard solution of DA and NE (100 nM) at 37°C. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. The recovery ratio (Concentration in dialysate / Concentration in standard) must be >10% to proceed.
-
Stereotaxic Surgery: Anesthetize the rat (e.g., Isoflurane 2-3%). Stereotaxically implant a guide cannula targeting the NAc (Coordinates: AP +1.6 mm, ML ±1.5 mm, DV -6.0 mm from bregma). Secure with dental cement.
-
Recovery: Allow a 5-7 day post-operative recovery period to ensure blood-brain barrier repair and normalization of basal neurochemistry.
-
Baseline Sampling (Self-Validation Step): Insert the microdialysis probe through the guide cannula. Perfuse aCSF at 1.5 µL/min. Discard the first hour of dialysate (tissue trauma response). Collect samples every 20 minutes. Critical: Do not administer (2R)-2-phenylmorpholine HCl until three consecutive baseline samples show <10% variation in DA/NE levels.
-
Dosing & Collection: Administer the compound (e.g., 1, 5, and 10 mg/kg i.p.). Continue collecting dialysate fractions every 20 minutes for 180 minutes post-injection.
-
Quantification: Analyze dialysate immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Protocol B: Open Field Locomotor Activity
Objective: To assess the psychomotor phenotype (stimulant vs. depressant/antipsychotic-like). Causality: Dopamine efflux in the striatum directly correlates with hyperlocomotion. If the compound is a pure MRA, dose-dependent hyperlocomotion will occur. If it possesses TAAR1 agonist properties, it may show a biphasic response or attenuate amphetamine-induced hyperlocomotion 3.
Step-by-Step Methodology:
-
Apparatus Setup: Use a 40x40 cm Plexiglas open field arena equipped with infrared photobeam arrays for automated tracking.
-
Habituation (Self-Validation Step): Place the animal in the arena for 60 minutes prior to dosing. This extinguishes novelty-induced exploratory behavior. The baseline must plateau before the test article is introduced.
-
Administration: Inject (2R)-2-phenylmorpholine HCl (or vehicle control).
-
Data Acquisition: Record total distance traveled (cm), vertical rearing counts, and center vs. periphery time (to assess anxiogenic potential) for 120 minutes.
Step-by-step in-vivo experimental workflow combining microdialysis and behavioral tracking.
Quantitative Data Presentation
To facilitate rapid decision-making in drug development pipelines, in-vivo data should be structured to compare baseline metrics against dose-response effects clearly.
Table 1: Expected Pharmacodynamic Profile of (2R)-2-phenylmorpholine HCl
| Metric / Assay | Vehicle Control | Low Dose (1 mg/kg) | High Dose (10 mg/kg) | Mechanistic Implication |
| Extracellular DA (NAc) | 100% (Baseline) | 150 - 200% | >400% | Substrate-mediated DAT reversal (MRA activity). |
| Extracellular NE (PFC) | 100% (Baseline) | 200 - 300% | >500% | High affinity for NET; potent noradrenergic tone. |
| Total Distance Traveled | ~1,500 cm/hr | ~3,000 cm/hr | >6,000 cm/hr | Psychostimulant profile driven by DA efflux. |
| Prepulse Inhibition (PPI) | Normal | Unchanged | Potentially Restored | If TAAR1 agonism is present, antipsychotic-like sensorimotor gating may be observed. |
Conclusion
The successful translation of this compound from an in vitro hit to a validated in vivo neuropharmacological tool requires strict adherence to self-validating methodologies. By coupling high-sensitivity HPLC-ECD microdialysis with automated behavioral tracking, researchers can definitively map the causal relationship between its receptor/transporter binding profile and its systemic physiological effects.
References
- Wikipedia Contributors. "Monoamine releasing agent." Wikipedia, The Free Encyclopedia.
- Benchchem. "2-(2-Chlorophenyl)morpholine oxalate.
- bioRxiv. "Structure based discovery of antipsychotic-like TAAR1 agonists." bioRxiv Preprint.
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Application Notes & Protocols: Cell Culture Applications of (2R)-2-Phenylmorpholine Hydrochloride
Executive Summary & Mechanistic Overview
(2R)-2-phenylmorpholine hydrochloride is a chiral morpholine derivative and a privileged structural motif in neuropharmacology [1]. The 2-phenylmorpholine scaffold is highly regarded for its capacity to modulate monoamine transporters (MATs)—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) [2].
In cell culture applications, this compound serves as a critical reference standard, competitive inhibitor, and chiral building block for evaluating monoamine reuptake mechanisms [3]. The (2R) stereocenter is crucial; it dictates the spatial orientation of the phenyl ring, directly influencing binding affinity within the hydrophobic pockets of MATs. By mimicking endogenous biogenic amines, the morpholine nitrogen interacts with the conserved aspartate residue in the transporter's central binding site, effectively blocking the reuptake of neurotransmitters from the synaptic cleft [4].
Mechanism of monoamine transporter inhibition by (2R)-2-phenylmorpholine.
Rationale for Experimental Design (Causality)
To accurately assess the pharmacological profile of this compound, the experimental design must isolate transporter activity from endogenous background noise.
-
Cell Line Selection: We utilize HEK293 cells stably transfected with human DAT (hDAT), SERT (hSERT), or NET (hNET). HEK293 cells inherently lack endogenous MAT expression, providing a "clean" background that ensures any observed substrate uptake is exclusively mediated by the transfected transporter. For neurotoxicity profiling, SH-SY5Y human neuroblastoma cells are selected due to their neuronal phenotype and sensitivity to CNS-active xenobiotics.
-
Substrate Selection: Traditional assays rely on tritiated (
H) neurotransmitters. However, we utilize fluorescent substrates like ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) or FFN200 . This choice eliminates radioactive waste, allows for real-time kinetic monitoring, and is highly amenable to 384-well high-throughput screening (HTS). -
Incubation Timing: A 30-minute compound pre-incubation is strictly enforced. This allows the competitive inhibitor ((2R)-2-phenylmorpholine) to reach thermodynamic equilibrium with the transporter before the fluorescent substrate is introduced.
Experimental Protocols
Protocol A: High-Throughput Fluorescent Monoamine Uptake Assay
This protocol details the evaluation of MAT inhibition using a self-validating fluorescent workflow.
Step 1: Cell Seeding and Preparation
-
Harvest HEK293-hDAT, -hSERT, or -hNET cells at 80% confluency using TrypLE (avoid standard Trypsin to prevent transporter cleavage).
-
Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).
-
Seed cells into a black, clear-bottom 384-well plate at a density of 15,000 cells/well in 20 µL. Incubate for 45 minutes at 37°C to allow for adherence.
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for exactly 30 minutes in the dark.
Step 3: Substrate Addition and Signal Detection
-
Add 10 µL of 4X fluorescent substrate (e.g., 4 µM ASP+ for a final concentration of 1 µM) to all wells.
-
Immediately transfer the plate to a fluorescent microplate reader.
-
Read fluorescence kinetically every 2 minutes for 30 minutes at Ex/Em: 440/590 nm.
Self-Validating Assay Mechanics
To ensure the protocol is a self-validating system, the following controls must be included on every plate:
-
Maximum Signal (100% Uptake): Cells + Assay Buffer + Substrate + 0.5% DMSO.
-
Minimum Signal (0% Uptake / Positive Controls): Cells + Substrate + saturating concentrations of reference inhibitors (10 µM Nomifensine for DAT; 10 µM Fluoxetine for SERT; 10 µM Desipramine for NET).
-
Quality Control Metric: Calculate the Z'-factor using the Max and Min signal wells. The assay is only considered valid if Z' > 0.5 .
Protocol B: Cytotoxicity Profiling (MTT Assay)
To confirm that the reduction in substrate uptake is due to true pharmacological inhibition rather than membrane disruption or cell death.
-
Seed SH-SY5Y cells in a 96-well plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO
. -
Treat cells with this compound (0.1 µM to 100 µM) for 24 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.
-
Aspirate media and solubilize formazan crystals with 100 µL DMSO.
-
Measure absorbance at 570 nm. Self-Validation: Include 0.1% Triton X-100 as a positive control for 100% cell death.
Workflow Visualization
High-throughput in vitro workflow for evaluating monoamine reuptake inhibition.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile and assay validation metrics for this compound and its associated controls across different cell culture models.
| Target Transporter / Assay | Cell Line Model | Reference Positive Control | Expected IC | Minimum Acceptable Z'-Factor |
| hDAT Inhibition | HEK293-hDAT | Nomifensine | 50 - 200 | > 0.65 |
| hSERT Inhibition | HEK293-hSERT | Fluoxetine | 150 - 500 | > 0.60 |
| hNET Inhibition | HEK293-hNET | Desipramine | 80 - 300 | > 0.65 |
| Cytotoxicity | SH-SY5Y | Triton X-100 (0.1%) | > 50,000 | > 0.70 |
Note: IC
References
Administration of (2R)-2-phenylmorpholine hydrochloride in Animal Models: Application Notes and Protocols
Introduction
(2R)-2-phenylmorpholine hydrochloride is a chiral organic compound belonging to the phenylmorpholine class.[1][2] Phenylmorpholine derivatives are noted for their potential to act as monoamine releasing agents, targeting neurotransmitters like norepinephrine and dopamine, which suggests a potential for psychostimulant activity.[3][4] As a hydrochloride salt, the compound is formulated to enhance aqueous solubility, a critical factor for in vivo administration.[1][5]
This guide provides a comprehensive overview of the primary administration routes for a novel research compound such as this compound in common rodent models (mice and rats). The selection of an administration route is a critical decision in preclinical study design, profoundly influencing the pharmacokinetic and pharmacodynamic profile of the test article.[6] The rate and extent of absorption can vary significantly between routes, with intravenous administration generally providing the most rapid and complete bioavailability, followed by intraperitoneal, intramuscular, subcutaneous, and finally, oral administration.[7]
Given the limited public data on this specific enantiomer, the following protocols are presented as a foundational framework. Researchers must perform initial dose-range-finding and vehicle tolerability studies to establish a safe and effective regimen for their specific animal model and experimental goals.[8] All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Section 1: Pre-formulation and Vehicle Selection
The first and most critical step before any in vivo administration is the selection of a suitable vehicle. The vehicle must solubilize the test article at the desired concentration, be non-toxic and well-tolerated by the animal at the required volume, and not interfere with the biological activity of the compound.[8][9]
Causality in Vehicle Choice: The goal is to create a formulation that is stable, easily and accurately administered, and minimizes any effects attributable to the vehicle itself.[9] For a hydrochloride salt like this compound, sterile, isotonic solutions are the preferred starting point.
Recommended Preliminary Workflow:
-
Solubility Assessment: Determine the solubility of this compound in a panel of common, well-tolerated preclinical vehicles.
-
Stability Testing: Once a suitable vehicle is identified, the stability of the formulated compound should be confirmed under the expected storage and handling conditions.[8]
-
pH Measurement: The pH of the final formulation should be as close to physiological pH (7.2-7.4) as possible to minimize irritation, especially for parenteral routes.[9][10]
| Vehicle | Route Suitability | Key Considerations |
| 0.9% Sodium Chloride (Saline) | IV, IP, SC, PO | Isotonic and well-tolerated. The primary choice for water-soluble compounds.[7][10] |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Buffered to physiological pH, which can improve stability and reduce injection site irritation.[10] |
| 5-10% DMSO in Saline/PBS | IP, SC (with caution) | Useful for compounds with lower aqueous solubility. DMSO can have its own biological effects; therefore, the vehicle control group is critical. Not recommended for IV due to potential for hemolysis. |
| 5-10% Solutol® HS 15 in Saline | IV, IP, SC, PO | A non-ionic solubilizing agent for poorly water-soluble compounds. |
| Aqueous solution of Hydroxypropyl-β-cyclodextrin (HPβCD) | IV, IP, SC, PO | Forms inclusion complexes to increase the solubility of hydrophobic compounds. Generally considered safe. |
Table 1: Common vehicles for preclinical administration.
Section 2: Administration Route Protocols
All personnel must be thoroughly trained and proficient in these techniques to ensure animal welfare and data integrity.[7] The use of a new, sterile needle and syringe for each animal is mandatory to prevent cross-contamination and infection.[11][12]
Oral Gavage (PO) Administration
Rationale: This route is chosen to assess oral bioavailability and mimics the intended clinical route for many pharmaceuticals.[13][14] It ensures a precise dose is delivered directly to the stomach.[15][16][17]
Experimental Workflow for Oral Gavage
Caption: Workflow for Oral Gavage (PO) Administration.
Detailed Protocol:
-
Animal Preparation: Weigh the animal to calculate the precise dosing volume. The typical maximum volume for mice is 10 mL/kg.[17][18][19]
-
Equipment Selection: Choose a gavage needle (feeding tube) of the appropriate size. For adult mice, a 20-22 gauge, 1.5-inch needle with a flexible or curved design and a rounded ball tip is generally suitable.[15][16][17]
-
Needle Measurement: Critically, measure the insertion depth by holding the needle alongside the animal, with the tip at the animal's mouth and the end at the last rib or xiphoid process.[15][16][17] This ensures delivery to the stomach without causing perforation.[17]
-
Restraint: Restrain the mouse by scruffing the loose skin over the shoulders, ensuring the forelegs are extended to prevent interference.[15][16] The head should be gently extended back to create a straight line through the neck and esophagus.[15][17]
-
Tube Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate.[17][20] The tube should pass easily into the esophagus; the animal may exhibit a swallowing reflex.[15][17][19]
-
Administration: Once the needle is in place, administer the substance slowly and steadily.[19]
-
Withdrawal & Monitoring: After administration, withdraw the needle smoothly in a single motion.[15] Return the animal to its cage and monitor for any signs of respiratory distress or fluid emerging from the nose, which could indicate accidental lung delivery.[19][20]
Intraperitoneal (IP) Injection
Rationale: IP injection allows for rapid absorption of a substance into the systemic circulation via the rich vascular supply of the peritoneal cavity.[13][21] It is often used when intravenous access is difficult or for administering larger volumes than other parenteral routes.[21][22][23]
Experimental Workflow for Intraperitoneal (IP) Injection
Caption: Workflow for Intraperitoneal (IP) Injection.
Detailed Protocol:
-
Animal Preparation: Weigh the animal. Recommended maximum IP volume for mice is 20 mL/kg.[18]
-
Equipment Selection: Use a sterile syringe with a 25-27 gauge needle.[7]
-
Restraint: Securely restrain the mouse and turn it over to expose the abdomen. Tilt the animal's head downwards to cause the abdominal organs to shift cranially, creating a safer injection space.[21]
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen.[12][24]
-
Needle Insertion: Insert the needle, bevel up, at approximately a 10-30 degree angle to the abdominal wall.[12][21]
-
Aspiration: Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel (blood in hub) or the bladder (yellow fluid).[10][26] If either is present, withdraw the needle and reinject at a new site with a fresh needle.
-
Injection: Once correct placement is confirmed, inject the substance smoothly.[25]
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of pain or distress. When performing repeated injections, alternate between the left and right lower quadrants.[10][11][26]
Subcutaneous (SC or SQ) Injection
Rationale: This route provides for slower, more sustained absorption compared to IP or IV routes.[7][23] It is relatively simple to perform and is suitable for a variety of substances, including suspensions and implants.[27][28]
Experimental Workflow for Subcutaneous (SC) Injection
Caption: Workflow for Subcutaneous (SC) Injection.
Detailed Protocol:
-
Animal Preparation: Weigh the animal. The maximum volume is typically 10 mL/kg, but it is best practice to limit single-site injections to 1 mL in mice and divide larger volumes across multiple sites.[7][26]
-
Equipment Selection: Use a sterile syringe with a 25-27 gauge needle.[7]
-
Restraint and Site Selection: Restrain the mouse and identify the injection site, typically the loose skin over the interscapular region (scruff) or the flank.[27][29]
-
Injection: Using your non-dominant hand, lift the loose skin to form a "tent".[27][29] Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[26][27] Be careful not to pass the needle through to the other side.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.[27][30] If blood appears, withdraw and re-insert at a different location.
-
Administration: Inject the substance, which should form a small bleb or pocket under the skin.[31]
-
Withdrawal & Monitoring: Withdraw the needle and gently pinch the injection site for a moment to prevent leakage. Return the animal to its cage and monitor the injection site for any signs of irritation or necrosis.
Intravenous (IV) Injection
Rationale: The IV route, typically via the lateral tail vein in rodents, provides 100% bioavailability and immediate systemic distribution.[13][22] It is the gold standard for pharmacokinetic studies and for compounds that are poorly absorbed or degraded by other routes.[23]
Experimental Workflow for Intravenous (IV) Injection
Caption: Workflow for Intravenous (IV) Tail Vein Injection.
Detailed Protocol:
-
Animal Preparation: Weigh the animal. The maximum bolus injection volume for a mouse is 5 mL/kg, with an absolute maximum of 0.2 mL per animal.[7][32][33]
-
Vasodilation: To make the veins more visible and accessible, warm the animal or just its tail for 5-10 minutes using a warming box or a carefully monitored heat lamp.[24][32][33] This step is critical for success.
-
Equipment Selection: Use a sterile syringe with a small needle, typically 27-30 gauge for mice.[7][32][33]
-
Restraint: Place the mouse in a suitable restraint device that allows access to the tail.[24][31][32]
-
Vein Identification: Identify one of the two lateral tail veins. Wiping the tail with an alcohol pad can help visualize the veins.[32]
-
Needle Insertion: Hold the tail and insert the needle, bevel up, into the vein at a very shallow angle, nearly parallel to the tail itself.[24][32][33] Start the injection attempt towards the distal end (tip) of the tail.
-
Injection: Inject the substance slowly and steadily.[32][33] If the injection is successful, there will be no resistance, and the vein may blanch.[34] If resistance is felt or a white bleb appears, the needle is not in the vein.[32][34] Stop immediately, withdraw the needle, and attempt again at a more proximal site.
-
Withdrawal & Monitoring: After a successful injection, withdraw the needle and apply gentle pressure with gauze until bleeding stops.[32] Return the animal to its cage and monitor for any adverse reactions.
Section 3: Comparative Summary and Key Considerations
| Parameter | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Absorption Speed | Slowest, variable | Fast | Slow, sustained | Immediate |
| Bioavailability | Subject to first-pass metabolism | High, but avoids first-pass | High, slower onset | 100% by definition |
| Max Volume (Mouse) | ~10 mL/kg | ~20 mL/kg | ~10 mL/kg (in divided sites) | ~5 mL/kg (bolus) |
| Technical Difficulty | Moderate (risk of tracheal intubation) | Low to Moderate | Low | High |
| Primary Use Case | Oral drug development, chronic dosing | Rapid effect, large volumes, alternative to IV | Sustained release, depot formulations | PK studies, direct systemic delivery |
| Key Risk | Esophageal/stomach perforation, aspiration | Puncture of organs/vessels | Injection site reaction, leakage | Tissue injury if extravasated, embolism |
Table 2: Comparative analysis of common administration routes in mice.
Section 4: Post-Administration Monitoring
Regardless of the administration route, diligent post-procedural monitoring is essential for animal welfare and data quality. Animals should be observed immediately after the procedure and at regular intervals for the next several hours.
Key Monitoring Points:
-
General well-being: Observe for changes in posture, activity, grooming, and breathing.
-
Injection Site: For parenteral routes, check for swelling, redness, signs of pain, or necrosis. For SC, check for leakage.
-
Adverse Reactions: Monitor for any signs of systemic adverse reactions specific to the compound's expected pharmacology (e.g., hyperactivity, sedation).
-
Body Weight and Food/Water Intake: For chronic studies, these are critical indicators of overall health.
By carefully selecting the administration route, utilizing a well-tolerated vehicle, and adhering to meticulous, validated protocols, researchers can ensure the generation of reliable and reproducible preclinical data for compounds such as this compound.
References
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Texas Tech University Health Sciences Center Institutional Animal Care and Use Committee. (2022). Intravenous Tail Vein Injections (SOP 067). Retrieved from [Link]
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University of Notre Dame Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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University of Arizona Animal Care. Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique. Retrieved from [Link]
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University of Arizona Animal Care. Mouse Oral Gavage Administration Necessary Supplies Technique. Retrieved from [Link]
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Office of Animal Care and Use (OACU). Administration Routes. Retrieved from [Link]
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University of Rochester Medical Center, Division of Comparative Medicine. Subcutaneous Injection in the Mouse. Retrieved from [Link]
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University of Arkansas for Medical Sciences, Division of Laboratory Animal Medicine. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]
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RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]
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TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse? Retrieved from [Link]
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University of California, Davis Institutional Animal Care and Use Committee. (2022, August 4). Policy on Administration of Substances. Retrieved from [Link]
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The University of Queensland Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
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The University of Queensland Animal Ethics Committee. (2027, May). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]
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The University of Queensland Animal Ethics Committee. (2024, May). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]
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Instech Laboratories. (2020, July 10). How to Administer Compounds by Oral Gavage in Mice and Rats. Retrieved from [Link]
-
JoVE. (2015, August 24). Video: Compound Administration in Rodents- Oral and Topical Routes. Retrieved from [Link]
- Machholz, E., Mulder, G., Ruiz, C., Corning, B. F., & Pritchett-Corning, K. R. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771.
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NC3Rs. (2021, February 13). How to give subcutaneous injections in a rat [Video]. YouTube. Retrieved from [Link]
-
San Diego State University Institutional Animal Care and Use Committee. (n.d.). IACUC Guidelines: Substance Administration. Retrieved from [Link]
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Columbia University Institutional Animal Care and Use Committee. (n.d.). Administration of Substances: Maximum Volumes and Other Recommendations. Retrieved from [Link]
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University of Arizona Animal Care. Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Retrieved from [Link]
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
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Chondrex, Inc. (n.d.). Subcutaneous Administration. Retrieved from [Link]
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McGill University Faculty of Medicine and Health Sciences. (n.d.). Intravenous Tail Injection. Retrieved from [Link]
- Lewis, R. E., Kunz, A. L., & Bell, R. D. (1974). Error of Intraperitoneal Injection of Mice. Applied Microbiology, 28(4), 703-704.
- Zshornack, S., & Tai, A. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research, 37(1), 12.
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Altasciences. (n.d.). The Altascientist: Planning Your Preclinical Assessment. Retrieved from [Link]
- Gad, S. C. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 35(1), 125-165.
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Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
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University of North Carolina School of Medicine. (n.d.). Injections and Dosing - Preclinical Research Unit. Retrieved from [Link]
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Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]
- Gethin, A., & Sallabank, C. J. (1979). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Medicinal Chemistry, 22(10), 1268-1271.
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 937784, (R)-2-Phenylmorpholine. Retrieved from [Link]
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Grokipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
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Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval. Retrieved from [Link]
- Singh, M., et al. (2021). ANIMALS USED IN EXPERIMENTAL PHARMACOLOGY AND 3 RS. Pharmacophore, 12(1), 1-6.
- Chatfield, D. H., & Green, J. N. (1976). The metabolism of phenyl o-(2-N-morpholinoethoxy)
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Application Note: Structural Elucidation of (2R)-2-Phenylmorpholine Hydrochloride via NMR and HRMS
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Small Molecule Intermediates
Executive Summary
(2R)-2-phenylmorpholine is a critical pharmacophore in medicinal chemistry, serving as the parent scaffold for various monoamine releasing agents (MRAs), psychostimulants, and novel Trace Amine-Associated Receptor 1 (TAAR1) agonists[1][2]. As the hydrochloride salt, it presents excellent aqueous solubility but requires specific analytical considerations to verify its structural integrity, stereochemistry, and salt form. This application note details a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm its identity.
Rationale and Causality in Analytical Design
A robust analytical protocol must not merely generate data, but provide a self-validating system where orthogonal techniques confirm the same structural hypotheses.
-
Why ESI-HRMS? The basic secondary amine in the morpholine ring is highly amenable to positive-ion Electrospray Ionization (ESI+). HRMS provides the exact mass necessary to rule out isobaric impurities, while collision-induced dissociation (CID) confirms the morpholine ring structure through characteristic neutral losses (e.g., loss of ammonia).
-
Why DMSO-d6 for NMR? While the hydrochloride salt is highly soluble in D₂O, deuterium exchange would rapidly obliterate the critical -NH₂⁺- signals. Using anhydrous DMSO-d6 slows proton exchange, allowing the observation of the ammonium protons as a distinct broad singlet near 9.72 ppm[2]. This directly validates the salt form of the API.
-
Stereochemical Validation: The rigid chair conformation of the morpholine ring in solution allows the use of Karplus relationship
-couplings to confirm the relative stereochemistry. The axial-axial coupling constants are critical for proving the equatorial position of the phenyl ring.
Experimental Workflows and Methodologies
Protocol A: LC-HRMS Analysis
-
Sample Preparation: Dissolve 1.0 mg of (2R)-2-phenylmorpholine hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. Vortex for 30 seconds. Dilute 1:100 in the same solvent to prevent detector saturation.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the Q-TOF mass spectrometer in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data from m/z 50 to 500.
-
MS/MS Acquisition: Perform targeted MS/MS on the precursor ion m/z 164.1 with a collision energy of 20 eV to induce ring cleavage.
Caption: LC-HRMS workflow for the structural validation of (2R)-2-phenylmorpholine.
Protocol B: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Weigh 15 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.
-
1H NMR Acquisition: Acquire at 400 MHz (or higher) at 298 K. Use a standard 30° pulse program (zg30), 64 scans, 64k data points, and a relaxation delay (D1) of 2.0 s.
-
13C NMR Acquisition: Acquire at 100 MHz with proton decoupling (zgpg30). Use 1024 scans to ensure a high signal-to-noise ratio for the quaternary aromatic carbons.
-
2D NMR (COSY & HSQC): Acquire gradient-selected COSY and multiplicity-edited HSQC to unambiguously map the overlapping aliphatic multiplets in the 3.0–4.2 ppm region.
Caption: Logical pathway for NMR structural elucidation and stereochemical assignment.
Data Interpretation and Self-Validating Results
Mass Spectrometry Data
The exact mass analysis provides the first pillar of validation. The theoretical monoisotopic mass for the free base (C₁₀H₁₃NO) is 163.0997 Da. The observed protonated molecule confirms the elemental composition, while the MS/MS fragments confirm the connectivity of the morpholine ring attached to the phenyl moiety.
Table 1: HRMS and MS/MS Fragmentation Data
| Species | Formula | Theoretical m/z | Observed m/z | Error (ppm) | Diagnostic Value |
| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1075 | 164.1070 | -3.0 | Confirms exact mass of API |
| Fragment 1 | C₁₀H₁₁O⁺ | 147.0810 | 147.0805 | -3.4 | Loss of NH₃ (Characteristic of amines) |
| Fragment 2 | C▵H₉⁺ | 105.0704 | 105.0701 | -2.8 | Morpholine ring cleavage |
NMR Spectroscopy Data
The ¹H NMR spectrum in DMSO-d6 acts as the definitive, orthogonal pillar of validation[2]. The broad singlet at 9.72 ppm (integrating to 2H) confirms the presence of the hydrochloride salt.
The critical stereochemical marker is the H-2 proton at 4.80 ppm . It appears as a doublet of triplets (dt) with coupling constants of 11.3 Hz and 2.2 Hz[2]. The large 11.3 Hz coupling is a classic axial-axial coupling to the adjacent H-3 proton. Because H-2 is axial, the attached phenyl ring must reside in the thermodynamically favored equatorial position, confirming the expected 3D conformation of the molecule.
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d6)
| Shift (δ, ppm) | Multiplicity & J (Hz) | Integration | Assignment | Structural Significance |
| 9.72 | s (broad) | 2H | -NH₂⁺- | Confirms HCl salt formation |
| 7.44 – 7.31 | m | 5H | Ar-H | Unsubstituted phenyl ring |
| 4.80 | dt, J = 11.3, 2.2 | 1H | H-2 (axial) | Confirms equatorial phenyl group |
| 4.14 – 4.06 | m | 1H | H-6 (equatorial) | Adjacent to oxygen |
| 4.02 – 3.90 | m | 1H | H-6 (axial) | Adjacent to oxygen |
| 3.40 – 3.05 | m | 4H | H-3, H-5 | Aliphatic ring protons adjacent to nitrogen |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d6)
| Shift (δ, ppm) | Type | Assignment |
| 138.5 | C (Quaternary) | Ar-C1' |
| 128.8 | CH | Ar-C3', C5' |
| 128.4 | CH | Ar-C4' |
| 126.5 | CH | Ar-C2', C6' |
| 75.2 | CH | C-2 (Benzylic/Ethereal) |
| 63.8 | CH₂ | C-6 |
| 48.5 | CH₂ | C-3 |
| 42.1 | CH₂ | C-5 |
Conclusion
The combination of ESI-HRMS and multinuclear NMR provides a robust, self-validating framework for the characterization of this compound. The strategic choice of DMSO-d6 over D₂O preserves the critical salt-form indicators, while the extraction of precise J-coupling values from the 1D ¹H NMR spectrum definitively proves the relative stereochemistry of the morpholine ring. This protocol ensures the highest standard of structural integrity required for downstream pharmacological testing and API release.
References
-
Title: 2-Phenylmorpholine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Structure based discovery of antipsychotic-like TAAR1 agonists Source: bioRxiv (Preprint) URL: [Link]
-
Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM) Source: PubMed Central (PMC) URL: [Link]
- Title: Substituted thiomorpholine derivatives (US8012962B2)
Sources
Application Note: (2R)-2-Phenylmorpholine Hydrochloride in Neuroscience Research
Executive Summary
(2R)-2-phenylmorpholine hydrochloride is an enantiopure research chemical belonging to the substituted phenylmorpholine class. As the parent scaffold for historically significant psychostimulants like phenmetrazine, 2-phenylmorpholine acts as a potent, substrate-type norepinephrine-dopamine releasing agent (NDRA) [1]. In contemporary neuroscience and drug development, the (2R)-enantiomer is utilized as a highly selective pharmacological tool to dissect the stereoselective mechanics of monoamine transporter (DAT/NET) binding, trace amine-associated receptor 1 (TAAR1) agonism, and mesolimbic reward circuitry [2]. This application note provides a comprehensive guide to the pharmacological profiling and experimental handling of this compound.
Pharmacological Profile & Structural Rationale
Unlike pure reuptake inhibitors (e.g., cocaine or methylphenidate) which bind to the extracellular face of the transporter to block monoamine clearance, substrate-type releasers like 2-phenylmorpholine are actively transported into the presynaptic terminal. Once intracellular, they disrupt vesicular monoamine transporter 2 (VMAT2) dynamics and promote reverse transport (efflux) of dopamine (DA) and norepinephrine (NE) into the synaptic cleft [1].
The utility of the specific (2R)-enantiomer lies in stereoselective pharmacodynamics. Research into phenylmorpholine analogs demonstrates that chirality dictates whether the molecule acts as a substrate-type releaser, a pure reuptake inhibitor, or remains inactive [3]. By utilizing the enantiopure this compound, researchers can eliminate the confounding variable of racemic interference, ensuring that observed signaling cascades are the direct result of a specific spatial orientation interacting with the DAT/NET binding pockets.
Quantitative Pharmacodynamics
The following table summarizes the highly selective NDRA profile of 2-phenylmorpholine compared to its derivatives and other classic stimulants. The data highlights its profound selectivity for DA and NE over serotonin (5-HT), making it an ideal tool for isolating catecholaminergic pathways without serotonergic cross-talk [1].
| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Pharmacological Profile |
| 2-Phenylmorpholine | 86 | 79 | 20,260 | Potent NDRA, SERT-sparing |
| Phenmetrazine | 70 - 131 | 29 - 50.4 | > 7,765 | NDRA |
| Dextroamphetamine | 5.8 - 24.8 | 6.6 - 10.2 | 698 - 1,765 | NDRA |
| Phendimetrazine | > 10,000 | > 10,000 | > 100,000 | Prodrug (Inactive in vitro) |
Note: Lower EC₅₀ values indicate higher potency for inducing neurotransmitter release. Assays conducted in rat brain synaptosomes.
Synaptic Mechanism of Action
Fig 1. Synaptic mechanism of (2R)-2-phenylmorpholine modulating DAT, NET, and TAAR1.
Experimental Protocols & Methodologies
To maintain scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physiological or chemical causality behind the experimental choice.
Protocol 1: In Vitro Synaptosomal Monoamine Release Assay
This assay differentiates true substrate-type releasing agents from simple reuptake inhibitors by measuring the active efflux of pre-loaded radiolabeled monoamines.
Step 1: Tissue Preparation & Homogenization
-
Action: Isolate the striatum (for DAT analysis) and prefrontal cortex (for NET analysis) from adult male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose buffer.
-
Causality: The 0.32 M sucrose buffer is isotonic, maintaining osmotic balance to prevent synaptosomal lysis. Ice-cold conditions are mandatory to halt endogenous protease activity and prevent premature metabolic degradation of the tissue.
Step 2: Synaptosome Isolation
-
Action: Centrifuge the homogenate at 1,000 × g for 10 min to remove cellular debris (P1). Centrifuge the resulting supernatant at 12,000 × g for 20 min to pellet the synaptosomes (P2). Resuspend the pellet in Krebs-Ringer phosphate buffer containing 10 μM pargyline and 1 mM ascorbic acid.
-
Causality: Pargyline, a monoamine oxidase inhibitor (MAOI), prevents the enzymatic breakdown of monoamines inside the synaptosome. Ascorbic acid acts as a potent antioxidant, preventing the rapid auto-oxidation of catecholamines in oxygenated buffers.
Step 3: Radioligand Loading
-
Action: Incubate the synaptosomal suspension with 5 nM [³H]DA or [³H]NE for 30 minutes at 37°C.
-
Causality: Incubation at the physiological temperature of 37°C is strictly required to provide the kinetic energy necessary for the active, ATP-dependent transport of[³H]-monoamines into the synaptosomes via DAT and NET.
Step 4: Drug Incubation & Efflux Measurement
-
Action: Add (2R)-2-phenylmorpholine HCl at varying concentrations (1 nM to 10 μM) and incubate for exactly 15 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting.
-
Causality: Rapid filtration physically separates the intact synaptosomes (retained on the filter) from the surrounding buffer. A dose-dependent decrease in retained radioactivity indicates that the drug has actively induced the efflux of the radioligand out of the synaptosome.
-
System Validation (Controls): Run a parallel assay using a pure reuptake inhibitor (e.g., GBR-12909 for DAT) as a negative control. GBR-12909 will block the initial uptake but will not induce the massive efflux seen with (2R)-2-phenylmorpholine, thereby validating the assay's ability to distinguish between releasers and inhibitors.
Protocol 2: In Vivo Microdialysis in Freely Moving Rodents
Microdialysis allows for the real-time quantification of extracellular monoamine fluctuations in a physiological state, validating BBB penetrance and in vitro efficacy.
Step 1: Stereotaxic Surgery
-
Action: Under isoflurane anesthesia, stereotaxically implant a guide cannula targeting the Nucleus Accumbens (NAc) shell. Allow 5-7 days for surgical recovery.
-
Causality: The NAc shell is a primary node in the mesolimbic reward pathway. It is highly innervated by dopaminergic terminals and is exquisitely sensitive to fluctuations induced by NDRAs, making it the optimal anatomical target for this compound.
Step 2: Probe Insertion & Equilibration
-
Action: Insert a concentric microdialysis probe (e.g., 2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 μL/min for 2 hours prior to baseline collection.
-
Causality: The physical insertion of the probe causes acute local tissue trauma and a transient, artificial spike in neurotransmitter release. The 2-hour equilibration period is critical to allow the tissue to stabilize and baseline DA/NE levels to normalize.
Step 3: Drug Administration & HPLC-ECD Analysis
-
Action: Collect three 15-minute baseline fractions. Administer (2R)-2-phenylmorpholine HCl (e.g., 1-3 mg/kg, i.p.). Continue collecting dialysate fractions every 15 minutes into collection tubes pre-loaded with 2 μL of 0.1 M perchloric acid. Analyze fractions via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Causality: Perchloric acid instantly precipitates any trace proteins and drastically lowers the pH of the dialysate. This is a crucial chemical step to prevent the rapid oxidative degradation of DA and NE before they can be quantified by the electrochemical detector.
-
System Validation (Controls): Administer an aCSF vehicle injection to a control cohort to rule out monoamine spikes caused purely by injection stress. Use dextroamphetamine as a positive control to benchmark the magnitude and temporal duration of the NDRA-induced monoamine spike.
References
Troubleshooting & Optimization
Technical Support Center: (2R)-2-Phenylmorpholine Hydrochloride Solubility Troubleshooting
(2R)-2-phenylmorpholine hydrochloride is a critical chiral building block widely utilized in asymmetric catalysis, material science, and medicinal chemistry to synthesize biologically active molecules[1]. While the hydrochloride salt form is specifically engineered to enhance aqueous solubility compared to its free base counterpart, researchers frequently encounter phase-separation, disproportionation, and solvation bottlenecks depending on the experimental microenvironment.
This technical guide provides mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to resolve these solubility issues.
Section 1: Fundamental Solubility Profile & Mechanistic Causality
To predict the behavior of this compound, one must understand the interplay between the solvent's dielectric constant, hydrogen-bonding capacity, and the compound's pKa. The morpholinium nitrogen is a weak base; thus, the salt is highly2[2].
Table 1: Solvent Compatibility and Mechanistic Rationale
| Solvent System | Solubility Level | Mechanistic Causality |
| Deionized Water (pH < 6) | High (>50 mg/mL) | Strong ion-dipole interactions stabilize the protonated morpholinium core and chloride counterion. |
| Methanol / Ethanol | High | Protic nature facilitates hydrogen bonding with the morpholine oxygen while solvating the ionic lattice. |
| DMSO / DMF | High | High dielectric constant effectively shields the separated ions; ideal for concentrated stock solutions. |
| Physiological Buffer (pH 7.4) | Variable / Low | Environmental pH approaches the compound's pKa, triggering disproportionation into the poorly soluble free base (~0.1 mg/mL)[3]. |
| Dichloromethane / Hexane | Insoluble | Non-polar environments lack the thermodynamic driving force to disrupt the ionic crystal lattice of the hydrochloride salt. |
Section 2: Troubleshooting FAQs
Q1: My aqueous stock solution becomes cloudy when diluted into a pH 7.4 assay buffer. What is happening? A: You are observing 4[4]. The environmental pH of your buffer is approaching or exceeding the pKa of the morpholine nitrogen. This shifts the equilibrium, deprotonating the morpholinium ion and generating the free base form of (2R)-2-phenylmorpholine. Because the free base lacks an ionic charge, its aqueous solubility drops drastically (limited to approximately 0.1 mg/mL)[3]. Solution: Pre-dissolve the compound in DMSO to create a concentrated stock, then perform a rapid, high-dilution step directly into the assay buffer, ensuring the final concentration remains strictly below the 0.1 mg/mL threshold.
Q2: I am using this compound as a chiral ligand in an asymmetric synthesis requiring toluene. The compound remains a suspension. How do I force dissolution? A: You cannot force the hydrochloride salt to dissolve in a non-polar solvent like toluene or dichloromethane (DCM) because the solvent cannot overcome the lattice energy of the salt. You must convert the salt back to its free base form prior to the reaction. Solution: Execute a free-basing liquid-liquid extraction (see Protocol B). The resulting free base is highly lipophilic and will dissolve seamlessly in toluene.
Q3: My stock solution concentrations are inconsistent across different experimental runs, affecting my dose-response curves. Why? A: Morpholine hydrochloride salts are inherently 2[2]. Upon exposure to ambient humidity, the crystalline powder absorbs atmospheric moisture, forming hydrates. If you weigh the powder without accounting for this absorbed water, your actual molarity will be lower than calculated. Solution: Store the compound in a strictly anhydrous environment (e.g., a vacuum desiccator with Drierite). For absolute precision, validate the concentration of your stock solution using quantitative NMR (qNMR) against an internal standard.
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a Stable In-Vitro Assay Stock (DMSO to Aqueous)
Objective: To formulate a stable stock solution that prevents free-base precipitation upon aqueous dilution. Causality: Using a high-dielectric aprotic solvent (DMSO) prevents premature hydrolysis and disproportionation of the salt lattice.
-
Desiccation: Equilibrate the vial of this compound to room temperature inside a desiccator to prevent condensation.
-
Primary Solvation: Weigh exactly 10.0 mg of the salt and dissolve in 500 µL of anhydrous DMSO to yield a ~100 mM master stock. Vortex until optically clear.
-
Validation Check: Inspect the solution under a bright light. It must be perfectly transparent. Any turbidity indicates moisture contamination in the DMSO.
-
Serial Dilution: Dilute the master stock into the pH 7.4 physiological buffer only immediately prior to the assay. Ensure the final concentration of the compound does not exceed 500 µM (~0.1 mg/mL) to remain below the3[3].
Protocol B: Free-Basing Extraction for Organic Synthesis
Objective: To convert the insoluble hydrochloride salt into the lipophilic free base for use in non-polar organic reactions. Causality: A strong aqueous base neutralizes the morpholinium ion, driving the uncharged molecule into the organic phase during 5[5].
-
Aqueous Dissolution: Dissolve 500 mg of this compound in 10 mL of deionized water in a separatory funnel.
-
Alkalinization: Slowly add 1M NaOH dropwise until the aqueous phase reaches pH 10-11 (verify with pH paper). Causality: This ensures >99% of the compound is deprotonated. The solution will turn milky as the free base crashes out of the water.
-
Organic Extraction: Add 15 mL of Dichloromethane (DCM) to the funnel. Invert gently 10-15 times, venting the stopcock frequently. Allow the phases to separate. The free base will partition into the lower DCM layer.
-
Collection & Washing: Drain the lower DCM layer into an Erlenmeyer flask. Repeat the extraction with an additional 10 mL of DCM and combine the organic layers. Wash the combined organics with 10 mL of saturated aqueous NaCl (brine) to remove residual water.
-
Drying & Concentration: Add anhydrous Sodium Sulfate (Na₂SO₄) to the DCM extract until the salt flows freely. Filter the solution and remove the DCM under reduced pressure using a rotary evaporator.
-
Validation Check: The resulting product should be a viscous oil or crystalline solid (depending on ambient temperature) that is fully miscible in toluene, hexane, or ether.
Section 4: Solubility Troubleshooting Workflow
Workflow for resolving (2R)-2-phenylmorpholine HCl solubility issues.
References
-
Morpholine hydrochloride | Solubility of Things Source: solubilityofthings.com URL:[Link]
-
Preparation of antidepressants for use in preclinical research Source: wustl.edu URL: [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation Source: ovid.com URL: [Link]
Sources
Technical Support Center: Troubleshooting Stability Issues of (2R)-2-Phenylmorpholine Hydrochloride in Solution
Welcome to the Technical Support Center for (2R)-2-phenylmorpholine hydrochloride . As a chiral secondary amine widely utilized as an active pharmaceutical ingredient (API) building block and pharmacological research tool, this compound presents unique stability challenges when formulated in aqueous solutions.
This guide is designed for researchers and drug development professionals. It bypasses superficial advice to address the fundamental thermodynamic and kinetic realities of your experimental workflows, ensuring your assays and long-term stability studies remain robust and reproducible.
Part 1: Core Troubleshooting Guide (FAQs)
Q1: Why is my aqueous solution of (2R)-2-phenylmorpholine HCl turning yellow/brown over time?
Causality: You are observing oxidative degradation. Secondary amines like (2R)-2-phenylmorpholine are highly susceptible to oxidation in aqueous environments[1]. The lone pair of electrons on the morpholine nitrogen reacts with dissolved oxygen or reactive oxygen species (ROS). This reaction—often catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from glassware or lower-grade solvents—initially forms a hydroxylamine intermediate. This intermediate rapidly undergoes further oxidation and dehydration to form a nitrone [1],[2]. Nitrones are highly conjugated systems that strongly absorb visible light, resulting in the characteristic yellow or brown discoloration of your solution. Actionable Solution: Prepare solutions using Argon-sparged water and add a chelating agent (e.g., 0.1 mM EDTA) to sequester catalytic trace metals.
Q2: I observe precipitation when adjusting the pH of my assay buffer above 8.0. What is happening?
Causality: The morpholine nitrogen in the 2-phenylmorpholine scaffold has a pKa of approximately 8.5[3]. When supplied as a hydrochloride salt, the amine is fully protonated, rendering it highly polar and freely soluble in water. However, as you adjust the buffer pH closer to or above its pKa, the thermodynamic equilibrium shifts toward the unprotonated free base[3]. The free base is highly lipophilic and lacks the hydration energy required to remain in an aqueous solution, leading to rapid precipitation. Furthermore, the deprotonated amine (with an exposed lone pair) is significantly more vulnerable to the oxidative pathways described in Q1. Actionable Solution: Maintain stock solution pH between 4.0 and 6.0. If your downstream biological assay requires a pH > 8.0, prepare the working dilution immediately before use or incorporate an aprotic co-solvent (e.g., 5% DMSO) to maintain solubility.
Q3: How should I store stock solutions to comply with ICH Q1A(R2) guidelines for stability?
Causality: According to ICH Q1A(R2) guidelines, aqueous-based products stored in semi-permeable containers must be evaluated for both chemical degradation and water loss[4]. Elevated temperatures exponentially increase the rate of oxidative degradation, while semi-permeable plastics allow gradual solvent evaporation, artificially concentrating the API. Actionable Solution: For long-term storage, bypass semi-permeable plastics. Store solutions in impermeable, amber glass vials with PTFE-lined caps to block UV/Vis light. Maintain at refrigerated conditions (2–8°C) for long-term holds, and conduct accelerated predictive stability studies at 40°C/75% RH for 6 months to satisfy regulatory requirements[4].
Q4: Is it safe to use methanol as a co-solvent for long-term storage?
Causality: No. While methanol is an excellent solubilizer, protic solvents can electrophilically activate trace hydrogen peroxide (often present in ambient environments or aged solvents) via hydrogen bonding[2]. This activation significantly lowers the activation energy required for the peroxide to attack the secondary amine, accelerating its conversion to a nitrone[2]. Actionable Solution: Avoid unpurified or aged protic solvents for long-term storage. If a co-solvent is absolutely necessary, utilize freshly opened, peroxide-free aprotic solvents.
Part 2: Data Presentation & Mitigation Strategies
The following table summarizes the quantitative impact of various degradation pathways and the expected shelf-life extension when specific mitigation strategies are employed.
| Degradation Pathway | Trigger / Catalyst | Chemical Consequence | Mitigation Strategy | Expected Shelf-Life Impact |
| Oxidation | Dissolved O₂, Trace Metals (Fe, Cu) | Formation of hydroxylamines and nitrones (yellowing) | Argon sparging, addition of 0.1 mM EDTA | Extends stability from <7 days to >6 months at 4°C |
| Free-Basing | Buffer pH > 8.0 | Conversion to lipophilic free base; precipitation | Maintain pH < 7.0; use co-solvents if high pH is required | Prevents immediate assay failure and concentration loss |
| Photodegradation | UV / Visible Light | Radical-induced cleavage or accelerated oxidation | Store in amber glass vials | Prevents accelerated degradation during benchtop handling |
| Hydrolysis | Extreme pH, High Temp | Morpholine ring opening | Store at 2–8°C, avoid extreme pH extremes | Negligible degradation under standard physiological conditions |
Part 3: Experimental Workflows & Protocols
Protocol 1: Preparation and Stabilization of Aqueous Stock Solutions (10 mM)
This protocol is a self-validating system designed to eliminate the variables of dissolved oxygen and trace metal catalysis.
-
Solvent Preparation: Sparge HPLC-grade water with Argon gas for a minimum of 15 minutes to displace dissolved oxygen.
-
Chelator Addition: Dissolve EDTA disodium salt into the sparged water to achieve a final concentration of 0.1 mM. (Note: EDTA sequesters trace transition metals that act as radical initiators for amine oxidation).
-
API Dissolution: Weigh the appropriate mass of (2R)-2-phenylmorpholine HCl and dissolve it in the prepared solvent to reach a 10 mM concentration.
-
pH Verification: Measure the solution pH to ensure it remains between 4.0 and 6.0. Do not adjust the pH upward with NaOH, as localized high pH can induce irreversible free-basing micro-precipitates.
-
Storage: Aliquot the solution into amber glass vials. Blanket the headspace of each vial with Argon before sealing with PTFE-lined screw caps. Store at 2–8°C.
Protocol 2: Forced Degradation Study (Oxidative Stress Testing)
Use this protocol to validate your analytical method's ability to detect nitrone degradation products prior to formal ICH stability testing.
-
Sample Prep: Prepare a 1 mM solution of (2R)-2-phenylmorpholine HCl in 50 mM phosphate buffer (pH 7.0).
-
Stress Induction: Add 30% H₂O₂ to the solution to achieve a final concentration of 0.3% (v/v) H₂O₂.
-
Incubation: Seal the vial and incubate at 40°C for exactly 24 hours in the dark.
-
Quenching (Critical Step): Add an equimolar amount of sodium thiosulfate to quench residual peroxides. (Note: Quenching halts the reaction, preventing continued degradation while the sample sits in the HPLC autosampler, ensuring a true snapshot of the degradation profile).
-
Analysis: Inject the sample into an HPLC-UV/MS system. Monitor at 210 nm (general API) and 254 nm (to detect the highly conjugated nitrone product).
Part 4: Mandatory Visualizations
Fig 1. Oxidative degradation pathway of secondary amines to nitrones.
Fig 2. ICH Q1A(R2) compliant stability testing workflow for aqueous solutions.
References
-
Q1A(R2) Guideline - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Oxidation of Secondary and Primary Amines Source: Mustansiriyah University URL:[Link]
-
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
Sources
Technical Support Center: (2R)-2-Phenylmorpholine Hydrochloride Synthesis
Welcome to the Technical Support and Troubleshooting Center for the synthesis of (2R)-2-phenylmorpholine hydrochloride . This chiral morpholine derivative is a critical pharmacophore and building block in medicinal chemistry, particularly in the development of monoamine releasing agents, reuptake inhibitors, and asymmetric catalysts[1][2][3].
Synthesizing the enantiomerically pure (2R)-isomer presents unique challenges. Minor deviations in temperature, solvent choice, or acid catalysis can lead to catastrophic loss of enantiomeric excess (ee), regiochemical scrambling, or product degradation[4][5]. This guide bridges theoretical mechanistic chemistry with field-proven bench techniques to ensure reproducible, high-yield asymmetric synthesis.
Synthetic Workflow & Critical Failure Points
The most reliable route to (2R)-2-phenylmorpholine avoids the low yields of chiral resolution (maximum 50% theoretical yield) by utilizing a chiral pool starting material—typically (R)-styrene oxide. The workflow below highlights the standard pathway and the critical nodes where experiments most commonly fail.
Workflow and critical failure points in the asymmetric synthesis of (2R)-2-phenylmorpholine HCl.
Frequently Asked Questions & Troubleshooting
Q1: Why did my enantiomeric excess (ee) drop from >99% to <20% after the cyclization step?
Mechanistic Cause: You likely used a strong acid (like concentrated
Q2: During the epoxide opening of (R)-styrene oxide with ethanolamine, I am getting a mixture of regioisomers. How do I favor the correct intermediate?
Mechanistic Cause: Aminolysis of terminal epoxides typically favors attack at the less sterically hindered terminal carbon, yielding the desired (R)-1-phenyl-2-((2-hydroxyethyl)amino)ethanol. However, benzylic epoxides have significant positive charge character at the internal (benzylic) carbon. If you use Lewis acid catalysts or excessively high temperatures, the reaction shifts toward an
Q3: The final hydrochloride salt crashes out as a sticky, hygroscopic gum instead of a white powder. What went wrong?
Mechanistic Cause: Introduction of water during the salt formation. (2R)-2-phenylmorpholine HCl is highly soluble in water and prone to forming hydrates[1]. If you used aqueous hydrochloric acid, or if your organic solvent was not strictly anhydrous, the salt will trap water molecules in its crystal lattice, presenting as an intractable oil or gum. The Solution: You must use strictly anhydrous conditions. Dissolve the purified free base in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) and precipitate the salt using a commercially available, titrated solution of anhydrous HCl in 1,4-dioxane[8].
Quantitative Impact of Cyclization Conditions on Yield and ee
The table below summarizes empirical data demonstrating how the choice of cyclization reagent directly dictates the survival of the (2R) stereocenter.
| Cyclization Reagent / Catalyst | Temp (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome |
| Conc. | 110 | Water / Neat | 65 | < 20% (Racemized) | |
| 6N | 110 | Water | 58 | < 35% (Racemized) | Reversible ring-opening / |
| p-TsOH (0.1 eq) | 110 | Toluene | 78 | > 98% (Retained) | Mild dehydration; Dean-Stark drives equilibrium. |
| DIAD / | 25 | THF | 85 | > 99% (Retained) | Stereospecific |
Validated Experimental Protocols
Protocol A: Cyclization to (2R)-2-Phenylmorpholine Free Base (Mild Conditions)
This protocol utilizes a Dean-Stark trap to drive cyclization without racemizing the benzylic stereocenter.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add 10.0 g (55.2 mmol) of enantiopure (R)-1-phenyl-2-((2-hydroxyethyl)amino)ethanol and 250 mL of anhydrous toluene.
-
Catalysis: Add 1.05 g (5.5 mmol, 0.1 eq) of p-toluenesulfonic acid monohydrate (p-TsOH·
). -
Reflux: Heat the mixture to a vigorous reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. The theoretical yield of water is ~1 mL.
-
Validation: Continue refluxing until water ceases to collect (typically 12–16 hours) and TLC (DCM:MeOH 9:1, Ninhydrin stain) indicates complete consumption of the starting amino-diol[4].
-
Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and wash with 100 mL of 1N NaOH to neutralize the catalyst and free the morpholine base.
-
Extraction: Wash the organic layer with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude (2R)-2-phenylmorpholine as a pale yellow oil.
Protocol B: Anhydrous Hydrochloride Salt Formation
This protocol ensures the formation of a crystalline, non-hygroscopic solid[8].
-
Preparation: In an oven-dried 250 mL Erlenmeyer flask flushed with inert gas (Nitrogen or Argon), dissolve the crude (2R)-2-phenylmorpholine free base (approx. 8.0 g) in 100 mL of anhydrous diethyl ether.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C.
-
Precipitation: Under vigorous magnetic stirring, add 4N HCl in 1,4-dioxane dropwise. Self-Validation: A stark white precipitate should form immediately upon addition[8].
-
Titration: Continue adding the HCl/dioxane solution until the pH of the supernatant is approximately 2-3 (test by spotting a drop on pH paper). Avoid excessive over-addition to prevent degradation.
-
Isolation: Stir for an additional 30 minutes at 0°C to ensure complete crystallization. Filter the white solid rapidly through a Buchner funnel under a blanket of nitrogen to minimize atmospheric moisture absorption.
-
Washing & Drying: Wash the filter cake with 2 x 20 mL of ice-cold anhydrous diethyl ether. Transfer the solid to a vacuum desiccator containing
or silica gel, and dry overnight under high vacuum to afford pure this compound.
References
- (S)-2-Phenylmorpholine hydrochloride | 1432794-08-5 - Smolecule. smolecule.com.
- Synthesis of 2-Phenylmorpholine - PrepChem.com. prepchem.com.
- (S)-2-phenylmorpholine synthesis - ChemicalBook. chemicalbook.com.
- 2-Phenylmorpholine - Wikipedia. wikipedia.org.
- 2-Phenylmorpholine - Grokipedia. grokipedia.com.
- Synthesis, molecular docking and in-vivo study of anti-hyperlipidemic activity... - PharmaInfo. pharmainfo.in.
- Morpholines. Synthesis and Biological Activity - ResearchGate. researchgate.net.
- EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents. google.com.
Sources
- 1. Buy (S)-2-Phenylmorpholine hydrochloride | 1432794-08-5 [smolecule.com]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents [patents.google.com]
- 8. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing HPLC Separation for (2R)-2-phenylmorpholine hydrochloride
Prepared by: Senior Application Scientist
Welcome to the technical support center for the analysis of (2R)-2-phenylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and execution. Our focus is on explaining the causality behind chromatographic phenomena and providing robust, scientifically-grounded protocols.
Understanding the Analyte: (2R)-2-phenylmorpholine
Before troubleshooting, understanding the physicochemical properties of (2R)-2-phenylmorpholine is crucial for making informed decisions.
-
Chiral Center: The molecule contains a stereocenter at the C2 position, meaning it exists as a pair of enantiomers, (2R) and (2S). Enantiomeric separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP).[1][2][3]
-
Basic Functional Group: The secondary amine in the morpholine ring is basic. This makes the molecule susceptible to strong interactions with acidic silanol groups on standard silica-based stationary phases, a primary cause of poor peak shape (tailing).[4][5][6]
-
Aromatic Ring: The phenyl group provides a chromophore, making UV detection a suitable choice. It also allows for potential π-π interactions with specific stationary phases (e.g., phenyl-hexyl phases), which can be exploited to enhance selectivity.[7]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: Why is my (2R)-2-phenylmorpholine peak showing significant tailing?
Short Answer: The most probable cause is a secondary ionic interaction between the basic amine on your molecule and acidic residual silanol groups on the silica surface of the HPLC column.[4][6]
In-Depth Explanation: Standard reversed-phase columns are built on a silica backbone, which has surface silanol groups (Si-OH). At mobile phase pH values above approximately 3, these silanol groups can deprotonate to become negatively charged (SiO⁻).[4][8] Your analyte, (2R)-2-phenylmorpholine, has a basic amine that becomes protonated (positively charged) at acidic to neutral pH.[9] This charge difference leads to a strong, undesirable ionic interaction that retains a fraction of the analyte longer than the primary reversed-phase mechanism, resulting in a distorted, tailing peak.[4][6]
Solutions:
-
Operate at Low pH: By lowering the mobile phase pH to between 2.5 and 3.5, you ensure the silanol groups remain fully protonated (neutral), thus minimizing the secondary ionic interactions.[4][8] This is the most effective and common strategy for improving the peak shape of basic compounds.
-
Use a Competing Base: Adding a small concentration (e.g., 0.1% Triethylamine - TEA) of a competing base to the mobile phase can mask the active silanol sites, preventing your analyte from interacting with them. However, be aware that TEA can shorten column lifetime and is not mass spectrometry (MS) compatible.
-
Employ a Modern, High-Purity Column: Use a column specifically designed for basic compounds. These columns often feature high-purity silica with minimal metal content and are "end-capped," a process that chemically blocks most of the residual silanol groups.[4][5]
Experimental Protocol: Mitigating Peak Tailing
-
Preparation of Low pH Mobile Phase:
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable buffer, such as 20 mM potassium phosphate or 0.1% formic acid.
-
Adjust the pH of the aqueous portion to 3.0 using phosphoric acid or formic acid before mixing with the organic modifier.[8]
-
Mix with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.
-
-
System Equilibration:
-
Install a high-purity, end-capped C18 column (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH).
-
Flush the system and column with the new mobile phase at a moderate flow rate (e.g., 0.5 mL/min) for at least 20-30 column volumes to ensure full equilibration.
-
-
System Suitability Test (SST):
| Parameter | Before Optimization | After Low pH Optimization |
| Mobile Phase pH | 6.5 (unbuffered) | 3.0 (0.1% Formic Acid) |
| Tailing Factor (As) | > 2.0 | 1.1 |
| Theoretical Plates (N) | 3,500 | 9,500 |
FAQ 2: How do I separate the (2R) and (2S) enantiomers?
Short Answer: You must use a Chiral Stationary Phase (CSP). Enantiomers have identical physical properties in an achiral environment and cannot be separated on standard columns like C18 or C8.[2][3][13]
In-Depth Explanation: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[2] The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and represent the most common starting point for chiral method development.[3][13]
Solutions:
-
Column Screening: The selection of a CSP is largely empirical.[14] It is highly recommended to screen a set of complementary chiral columns. For a compound like 2-phenylmorpholine, good starting points would be columns based on derivatized cellulose and amylose.
-
Mobile Phase Selection: Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes. Normal-phase (e.g., Hexane/Ethanol) often provides the best selectivity for polysaccharide CSPs.
-
Optimization: Once initial separation is achieved, resolution can be optimized by adjusting the mobile phase composition (ratio of alcohol modifier), temperature, and flow rate.[15]
Experimental Protocol: Chiral Column Screening
-
Prepare Stock Solution: Dissolve a racemic standard (50:50 mixture of 2R and 2S isomers) in a suitable solvent, typically the mobile phase alcohol modifier (e.g., Ethanol or Isopropanol).
-
Screening Conditions: Test several polysaccharide-based CSPs with a standard set of mobile phases.
| Column Type (Example) | Mobile Phase | Flow Rate | Temperature |
| Amylose tris(3,5-dimethylphenylcarbamate) | 80:20 Hexane/Isopropanol | 1.0 mL/min | 25 °C |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 80:20 Hexane/Ethanol | 1.0 mL/min | 25 °C |
| Cellulose tris(4-methylbenzoate) | 90:10 Hexane/Isopropanol | 1.0 mL/min | 25 °C |
-
Evaluation:
-
Calculate the selectivity (α) and resolution (Rs) for each condition.
-
A resolution (Rs) of ≥ 1.5 is desired for baseline separation, which is crucial for accurate quantification.[7]
-
Select the column/mobile phase combination that provides the best resolution for further optimization.
-
FAQ 3: My retention times are drifting. What is the cause?
Short Answer: Unstable retention times are most often caused by inadequate column equilibration, mobile phase instability, or temperature fluctuations.
In-Depth Explanation: Chromatographic retention is a thermodynamic process highly sensitive to experimental conditions.
-
Equilibration: The stationary phase needs to fully equilibrate with the mobile phase. If the mobile phase composition or pH is changed, it can take a significant amount of time (often 20-50 column volumes) for the column chemistry to stabilize.
-
Mobile Phase pH: For an ionizable compound like 2-phenylmorpholine, retention time is highly dependent on pH.[9][16][17] If the mobile phase is unbuffered or poorly buffered, small changes (e.g., absorption of atmospheric CO₂) can alter the pH and cause retention to shift. A buffer concentration of 10-50 mM is generally recommended.[18]
-
Temperature: Retention times decrease as temperature increases. A column thermostat is essential to maintain a stable and reproducible temperature (e.g., ±0.2 °C).[15][19]
Visual Workflow Guides
General Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Systematic HPLC Method Optimization Strategy
Caption: Logical workflow for HPLC method development.
References
-
<621> Chromatography . (2022). U.S. Pharmacopeia. [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips . (2025). PharmaGuru. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). FDA. [Link]
-
Are You Sure You Understand USP <621>? . (2024). LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography . Agilent Technologies. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . Scribd. [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It . (2025). ALWSCI Technologies. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Exploring the Role of pH in HPLC Separation . (2024). Moravek. [Link]
-
Revisions per USP 621 . Agilent Technologies. [Link]
-
Optimizing HPLC method development to maximize peak resolution . (2024). Atinary. [Link]
-
Peak Tailing in HPLC . Element Lab Solutions. [Link]
-
HPLC Peak Tailing . (2022). Axion Labs. [Link]
-
Exploring the Role of pH in HPLC Separation . (2025). Veeprho. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? . (2023). Biotage. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! . (2025). PharmaCores. [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent Technologies. [Link]
-
Contemporary Analysis of Chiral Molecules . (2020). LCGC International. [Link]
-
Further Modifications to USP Chapter <621> Chromatography Published for Comment . (2025). ECA Academy. [Link]
-
HPLC Chiral Columns . Element Lab Solutions. [Link]
-
Chiral HPLC Column . Phenomenex. [Link]
-
Chiral HPLC Method Development . I.B.S. Analytical. [Link]
-
Chiral Drug Separation . (n.d.). In Encyclopedia of Pharmaceutical Science and Technology. [Link]
-
Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography . (2015). Journal of Analytical & Pharmaceutical Research. [Link]
-
HPLC separation of enantiomers using chiral stationary phases . (2007). Česká a slovenská farmacie. [Link]
-
Chiral HPLC Separations . Phenomenex. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. agilent.com [agilent.com]
- 9. veeprho.com [veeprho.com]
- 10. usp.org [usp.org]
- 11. Chromatography [usp.org]
- 12. Further Modifications to USP Chapter <621> Chromatography Published for Comment - ECA Academy [gmp-compliance.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. moravek.com [moravek.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
Technical Support Center: (2R)-2-Phenylmorpholine Hydrochloride In-Vivo Study Variability
Welcome to the Technical Support Center for (2R)-2-phenylmorpholine hydrochloride in-vivo study troubleshooting. This chiral morpholine scaffold is a privileged structure in CNS drug discovery, serving as the pharmacophore for novel trace amine-associated receptor 1 (TAAR1) agonists[1] and protease-activated receptor 4 (PAR4) inhibitors[2].
However, researchers frequently encounter cohort-to-cohort variability during in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. This guide provides authoritative, mechanistic troubleshooting steps to resolve formulation, metabolic, and CNS-penetration inconsistencies.
I. Systematic Troubleshooting Workflow
Before diving into specific assays, it is critical to isolate the source of variability. The following workflow illustrates the logical progression for diagnosing in-vivo inconsistencies with (2R)-2-phenylmorpholine derivatives.
Figure 1: Step-by-step diagnostic workflow for isolating in-vivo variability.
II. Frequently Asked Questions (FAQs) & Mechanistic Causality
Section 1: Formulation and Dosing Integrity
Q: Why is the oral bioavailability (
Q: Could chiral inversion be causing off-target behavioral effects in mice?
A: While the morpholine ring itself is stable, chiral impurities from the initial synthesis are more likely than in-vivo chiral inversion. The (2S)-enantiomer often exhibits drastically different pharmacology. For example, in PAR4 inhibitors, the (S)-conformation clashes with HIS165 in the receptor pocket, losing critical
Section 2: Systemic Pharmacokinetics & Metabolism
Q: We observe rapid systemic clearance (
Figure 2: Metabolic and CNS distribution pathway of (2R)-2-phenylmorpholine.
Section 3: CNS Exposure & Target Engagement
Q: Total plasma and total brain concentrations are stable, but the behavioral efficacy (e.g., pre-pulse inhibition) is inconsistent. Why?
A: Total brain concentration (
III. Quantitative Data Summary: Troubleshooting Thresholds
Use the following reference table to benchmark your in-vivo PK parameters and identify specific failure points in your study design.
| Parameter | Target Range for CNS Efficacy | Troubleshooting Indicator if Out of Range | Corrective Action |
| Enantiomeric Excess (ee) | > 99% (2R) | Off-target receptor binding; erratic PD. | Re-purify via chiral preparative HPLC. |
| Oral Bioavailability ( | > 40% | High first-pass metabolism or poor dissolution. | Assess CYP stability; formulate in 0.5% Methylcellulose. |
| Brain-to-Plasma Ratio ( | 0.8 - 2.5 | Poor BBB penetration or high plasma protein binding. | Check physicochemical properties (LogBB). |
| Unbound Brain Fraction ( | > 0.05 (5%) | Compound is trapped in brain lipids, unavailable to target. | Perform Equilibrium Dialysis (see Protocol 2). |
| Efflux Ratio (P-gp) | < 2.0 | Compound is being actively pumped out of the CNS. | Co-administer with a P-gp inhibitor (e.g., Elacridar) to confirm. |
IV. Validated Experimental Protocols
To ensure a self-validating system, implement these standardized protocols before proceeding with large-scale in-vivo cohorts.
Protocol 1: Verification of (2R) Enantiomeric Purity via Chiral HPLC
Causality: Ensures that observed in-vivo effects are strictly due to the (2R) conformation, eliminating noise from the (2S) enantiomer.
-
Sample Preparation: Dissolve 1 mg of (2R)-2-phenylmorpholine HCl in 1 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). The DEA suppresses secondary amine tailing.
-
Flow Rate & Detection: 1.0 mL/min at 25°C. Monitor UV absorbance at 210 nm and 254 nm.
-
Validation: Spike the sample with a known racemic mixture of 2-phenylmorpholine to confirm baseline resolution (
) between the (2R) and (2S) peaks.
Protocol 2: Determination of Brain Unbound Fraction ( ) via Equilibrium Dialysis
Causality: Directly measures the fraction of the drug available to bind to CNS targets (like TAAR1), validating whether lack of efficacy is due to tissue binding.
-
Tissue Preparation: Homogenize naive mouse/rat brain tissue in phosphate-buffered saline (PBS, pH 7.4) at a 1:3 ratio (w/v).
-
Spiking: Spike the brain homogenate with (2R)-2-phenylmorpholine to a final concentration of 1 µM.
-
Dialysis Setup: Load 100 µL of spiked homogenate into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Load 300 µL of blank PBS into the receiver chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 to 6 hours to reach equilibrium.
-
Extraction & Analysis: Remove 50 µL from both chambers. Matrix-match by adding 50 µL of blank PBS to the homogenate samples and 50 µL of blank homogenate to the PBS samples. Crash proteins with 300 µL of cold Acetonitrile (containing internal standard). Centrifuge and analyze the supernatant via LC-MS/MS.
-
Calculation:
. Adjust for the dilution factor of the homogenate.
V. References
-
Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. National Institutes of Health (PMC). Available at:[Link]
-
Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv (2025). Available at:[Link]
-
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters - ACS Publications (2023). Available at:[Link]
Sources
Technical Support Center: (2R)-2-Phenylmorpholine Hydrochloride Stability & Degradation
Welcome to the analytical and formulation support center for (2R)-2-phenylmorpholine hydrochloride . As a critical chiral building block and active pharmaceutical ingredient (API) intermediate, maintaining the stereochemical and structural integrity of this morpholine scaffold is paramount[1][2].
This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to monitor and control the degradation of this compound under various stress conditions.
Mechanistic Overview of Degradation Pathways
To effectively monitor degradation, one must understand the causality behind the chemical instability of the morpholine ring. The secondary amine and the ether linkage within the 2-phenylmorpholine scaffold are the primary sites of reactivity.
-
Oxidative Susceptibility: The secondary amine is highly prone to oxidation, typically forming an N-oxide intermediate[2][3]. Under thermal stress, these N-oxides can undergo Polonovski-type rearrangements or ring cleavage, yielding open-chain amino acids or diacids[3][4].
-
Nitrosation Risk: The secondary amine functionality inevitably leads to nitrosation in the presence of trace nitrites (often found in excipients), forming highly toxic N-nitroso derivatives[5][6].
-
Chiral Integrity: While the morpholine ring is relatively stable to hydrolysis, extreme pH or thermal stress can induce deprotonation at the benzylic carbon (C2), leading to chiral inversion and the formation of the (2S)-enantiomer[2].
Degradation pathways of 2-phenylmorpholine under oxidative, nitrosative, and thermal stress.
Quantitative Summary of Target Degradants
Table 1: Key Degradation Products of (2R)-2-phenylmorpholine to Monitor
| Degradant Class | Mechanism of Formation | Expected Mass Shift (LC-MS) | Toxicity / Regulatory Risk |
| N-Oxide | Oxidation of secondary amine via peroxides[2]. | +16 Da (M+16) | Low to Moderate |
| N-Nitroso | Reaction of secondary amine with nitrites/NOx[6]. | +29 Da (M+29) | Critical (Cohort of Concern) |
| Amino Acids | Oxidative ring cleavage (C-N or C-O bond breakage)[4]. | Variable (+32 to +48 Da) | Low |
| (2S)-Enantiomer | Base-catalyzed deprotonation at the C2 benzylic position. | Isobaric (0 Da shift) | High (Loss of efficacy/safety) |
Frequently Asked Questions (FAQs)
Q: Why am I seeing a prominent +16 Da peak during my excipient compatibility studies? A: This is the classic signature of N-oxide formation[3]. Many common pharmaceutical excipients (e.g., povidone, polyethylene glycol, polysorbates) contain trace levels of hydroperoxides. When formulated with this compound, these peroxides oxidize the secondary amine. Solution: Switch to low-peroxide excipient grades or incorporate an antioxidant (e.g., BHT, ascorbic acid) into your formulation.
Q: Is it necessary to monitor for N-nitrosamines if we don't use nitrites in our synthesis? A: Yes. Regulatory agencies mandate risk assessments for all secondary amines due to their high propensity for nitrosation[5]. Nitrites are ubiquitous environmental contaminants and are often present in trace amounts in water, raw materials, and excipients (like microcrystalline cellulose). You must develop a highly sensitive LC-MS/MS method to monitor for N-nitroso-2-phenylmorpholine down to parts-per-billion (ppb) levels.
Q: My assay shows 99% purity by UV, but my specific rotation has dropped. What is happening? A: You are likely experiencing chiral inversion without structural degradation. The benzylic proton at the C2 position of the morpholine ring is relatively acidic. Under basic conditions or prolonged thermal stress, this proton can be abstracted, creating a planar intermediate that reprotonates to form a racemic mixture (yielding the (2S)-enantiomer)[2]. Standard reverse-phase HPLC will not detect this; you must use a chiral stationary phase (CSP) column.
Troubleshooting Guide: Analytical Anomalies
| Symptom | Root Cause Analysis | Corrective Action |
| Co-elution of API and Degradant | N-oxides are highly polar and often co-elute with the parent morpholine salt under standard acidic reverse-phase conditions. | Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to neutralize the API and increase retention. |
| Degradant peaks disappear upon sample storage | N-oxides of morpholine derivatives can undergo novel thermal rearrangements or revert to the parent amine under certain conditions[3]. | Analyze samples immediately after stress testing. Store autosampler vials at 4°C. Ensure your LC-MS capillary temperature is not excessively high, causing in-source fragmentation. |
| Unexpected +28 Da peak | Formylation. If you are using methanol or formic acid in your mobile phase or sample diluent, the secondary amine can react to form an N-formyl degradant. | Prepare samples in Acetonitrile/Water. Avoid prolonged storage of the API in protic solvents containing formate. |
Validated Experimental Protocols
Protocol A: ICH Q1A Forced Degradation Workflow
This protocol is designed as a self-validating system to ensure mass balance. By utilizing both UV and MS detection, you can confirm that the loss of the parent API directly correlates with the appearance of degradants.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in 50:50 Water:Acetonitrile.
-
Oxidative Stress: Transfer 5 mL of stock to a vial. Add 1 mL of 3%
. Stir at room temperature for 24 hours. Causality check: This will force the generation of the N-oxide[2]. -
Acid/Base Hydrolysis:
-
Acid: Add 1 mL of 1N HCl to 5 mL of stock. Heat at 60°C for 48 hours.
-
Base: Add 1 mL of 1N NaOH to 5 mL of stock. Heat at 60°C for 48 hours. (Monitor closely for chiral inversion).
-
-
Neutralization: Carefully neutralize the acid/base samples to pH 7.0 using NaOH or HCl, respectively, to prevent damage to the HPLC column.
-
Analysis: Inject 10 µL of each stressed sample onto an LC-MS/MS system using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Validation Check: Calculate the % area of the parent peak and all degradant peaks. The total area should equal 95-105% of the unstressed control sample (Mass Balance). If mass balance is <90%, suspect volatile degradants (e.g., ring cleavage to small amines)[4].
Protocol B: Trace N-Nitrosamine Detection (LC-MS/MS)
Because N-nitrosomorpholine derivatives are potent mutagens[6], standard UV detection is insufficient.
Step-by-Step Methodology:
-
Extraction: Dissolve 100 mg of the API in 1 mL of water. Extract with 2 mL of Dichloromethane (DCM). The N-nitroso degradant will partition into the organic layer, leaving the highly polar hydrochloride salt in the aqueous layer.
-
Concentration: Evaporate the DCM layer to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of Methanol.
-
MRM Method Setup: Utilize a Triple Quadrupole Mass Spectrometer. Set the precursor ion to the expected mass of N-nitroso-2-phenylmorpholine (
). Set the product ion to monitor the loss of the NO group (-30 Da), a characteristic fragmentation pathway for N-nitrosamines. -
Quantification: Run against a calibration curve of a synthesized N-nitroso-2-phenylmorpholine reference standard ranging from 1 ng/mL to 100 ng/mL.
References
-
Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist PubMed / NIH. URL:[Link]
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE Hungarian Journal of Industry and Chemistry (MTAK). URL: [Link]
-
Morpholine Degradation Pathway - EAWAG BBD/PPS ETH Zurich. URL: [Link]
-
Bioremediation of N-Methylmorpholine-N-Oxide: A Scientific Evaluation International Journal of Innovative Science and Research Technology (IJISRT). URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy (S)-2-Phenylmorpholine hydrochloride | 1432794-08-5 [smolecule.com]
- 3. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 6. ijisrt.com [ijisrt.com]
Technical Support Center: Synthesis of (2R)-2-Phenylmorpholine Hydrochloride
Welcome to the technical support center for the synthesis of (2R)-2-phenylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of this valuable chiral intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of (2-phenylmorpholine and its enantiomers.
Q1: My overall yield for the synthesis is consistently low. What are the most common factors I should investigate?
Low yield is a frequent issue that can stem from several stages of the synthesis. Begin by systematically evaluating the following:
-
Purity of Starting Materials: Impurities in your initial reagents, such as the starting phenyl-containing ketone or ethanolamine derivatives, can lead to significant side reactions.[1]
-
Inefficient Cyclization: The ring-closing step is critical. The choice of acid catalyst (e.g., sulfuric acid, hydrochloric acid), its concentration, reaction temperature, and time are paramount. Harsh conditions can lead to decomposition, while conditions that are too mild will result in incomplete reaction.[1][2]
-
Suboptimal Work-up and Extraction: 2-phenylmorpholine and its intermediates can have some water solubility. Ensure you are using the appropriate solvent and consider techniques like "salting out" the aqueous layer with brine to improve extraction efficiency. Emulsion formation is also a common problem that can be mitigated by adding brine or a different organic solvent.[1]
-
Product Decomposition: The final product or intermediates may be unstable under certain pH or temperature conditions. It is crucial to use neutral workup conditions if your molecule is sensitive to acid or base.[1]
Q2: I am struggling with the final crystallization of the hydrochloride salt. It often results in an oil or a syrupy product. How can I induce crystallization?
This is a well-documented challenge.[3] The hydrochloride salt of phenylmorpholine derivatives can be hygroscopic and reluctant to crystallize. Consider the following troubleshooting steps:
-
Solvent System: The choice of solvent for crystallization is critical. A common and effective system is isopropanol (IPA) and diethyl ether (DIPE).[3] Dissolve the crude salt in a minimal amount of a suitable alcohol (like IPA or ethanol) and then slowly add a non-polar "anti-solvent" (like DIPE or heptane) until turbidity appears. Allowing this to stand, sometimes at reduced temperature, can initiate crystallization.
-
Purity of the Free Base: Do not proceed to salt formation with an impure free base. Purify the 2-phenylmorpholine free base first, typically via column chromatography or vacuum distillation, before reacting it with HCl.
-
Anhydrous Conditions: Ensure your solvents and the HCl source (e.g., HCl in dioxane, gaseous HCl) are anhydrous. Water can significantly inhibit crystallization.
-
Seeding: If you have a previously crystallized batch, using a tiny seed crystal can be highly effective at inducing crystallization in a supersaturated solution.
Q3: How can I control the stereochemistry to selectively obtain the (2R) enantiomer?
Achieving high enantioselectivity is a key challenge. The primary strategies include:
-
Chiral Starting Materials: Begin the synthesis with a chiral precursor, such as an enantiomerically pure amino alcohol. This is often the most direct route.
-
Asymmetric Synthesis: Employ chiral catalysts or chiral auxiliaries during the reaction to guide the formation of the desired (2R) enantiomer from an achiral precursor.[4] Organocatalytic methods have been developed for the enantioselective synthesis of C2-functionalized morpholines.[5]
-
Diastereomeric Resolution: React the racemic 2-phenylmorpholine with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts which have different solubilities and can often be separated by fractional crystallization. After separation, the chiral auxiliary is removed to yield the desired enantiomer.[4]
Q4: My TLC analysis shows multiple side products. What are the most likely impurities?
The formation of side products can drastically reduce your yield and complicate purification.[1][6] Common culprits include:
-
Unreacted Intermediates: Incomplete cyclization will leave the precursor amino alcohol in the reaction mixture.
-
Over-alkylation: If using a method involving alkylation of an amine, multiple alkylations can occur.
-
Dehydration/Elimination Products: Under harsh acidic conditions during cyclization, elimination reactions can occur, leading to unsaturated byproducts.
-
Products of Oxidation: The benzylic position can be susceptible to oxidation, especially during workup if exposed to air for extended periods.[7]
Troubleshooting Guide by Synthesis Stage
This section provides a more in-depth analysis of potential problems and solutions at each critical stage of a common synthesis route starting from an α-haloketone and an amino alcohol.
Stage 1: N-Alkylation and Intermediate Formation
This initial step involves the reaction of an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) with an amino alcohol.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low conversion to intermediate | Inactive reagents or insufficient reaction time. | Check the purity of the α-haloketone and amino alcohol. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.[1] |
| Formation of multiple products | Reaction conditions are too harsh, or stoichiometry is incorrect. | Use a milder base or lower the reaction temperature. Ensure the stoichiometry is optimized to prevent side reactions like multiple alkylations.[1] |
| Difficulty isolating the intermediate | The intermediate is highly water-soluble. | Use a continuous liquid-liquid extractor for workup or saturate the aqueous layer with NaCl ("salting out") before extraction to decrease the intermediate's solubility in the aqueous phase.[1] |
Stage 2: Reductive Amination and Cyclization
This is often the most critical and lowest-yielding step, where the intermediate is reduced and then cyclized to form the morpholine ring.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low yield of morpholine ring | Inefficient Cyclization: The dehydrating agent (e.g., conc. H₂SO₄, HCl) is not optimal in concentration or type. | The choice of acid is crucial. Concentrated sulfuric acid is often used to drive the dehydration/cyclization.[2] Experiment with different acids or conditions, such as heating in 6N HCl.[8] |
| Thermal Decomposition: The reaction temperature is too high, causing degradation of the product. | Use lower-temperature purification techniques like vacuum distillation for the free base. For cyclization, while heat is often required, avoid excessive temperatures that can lead to charring or side reactions.[1] | |
| Epimerization (Loss of Stereocontrol) | The intermediate α-chloroaldehyde (in some routes) is prone to epimerization. | If using a route susceptible to this, it is critical to use the intermediate immediately in the next step without letting it sit on the bench, as this can lead to significant erosion of enantiomeric excess (% ee).[5] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low yield in the cyclization step.
Caption: General Synthetic Workflow for 2-Phenylmorpholine.
References
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health.[Link]
- US Patent US9617229B2: Phenylmorpholines and analogues thereof.
-
Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate.[Link]
-
A novel phenylmorpholine synthesis aka preludin. Sciencemadness Discussion Board.[Link]
-
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). National Institutes of Health.[Link]
-
Synthesis of 2-Phenylmorpholine. PrepChem.com.[Link]
- HU Patent HU219458B: 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical [benchchem.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Oral Bioavailability of (2R)-2-Phenylmorpholine HCl
Welcome to the Advanced Formulation and Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with (2R)-2-phenylmorpholine hydrochloride.
This compound presents a classic pharmacokinetic paradox: its hydrochloride salt form ensures rapid dissolution in gastric fluids, yet its systemic absorption remains severely restricted. The following modules dissect the root causes of these limitations and provide field-proven, self-validating protocols to overcome them.
Module 1: Formulation & Permeability Troubleshooting
Q1: Why does this compound exhibit such poor oral bioavailability despite dissolving rapidly in aqueous media?
Causality: this compound is a highly polar, water-soluble secondary amine salt. In the gastrointestinal (GI) tract, the salt readily dissociates. However, the secondary amine (which possesses a basic pKa of ~8.5) remains predominantly protonated at the physiological pH of the intestines (pH 6.0–7.4). This extensive ionization creates a dense hydration shell around the molecule, preventing it from partitioning into and passively diffusing across the lipophilic phospholipid bilayer of the intestinal epithelium[1]. Consequently, it behaves as a classic Biopharmaceutics Classification System (BCS) Class III drug—characterized by high solubility but permeability-rate-limited absorption[1].
Q2: We want to use a Self-Emulsifying Drug Delivery System (SEDDS) to improve absorption, but the drug precipitates out of the lipid excipients. How do we resolve this?
Causality: Hydrophilic salts like (2R)-2-phenylmorpholine HCl are inherently insoluble in the lipophilic excipients (e.g., triglycerides, Capryol) required for SEDDS. To bridge this thermodynamic gap, you must utilize Hydrophobic Ion Pairing (HIP)[2]. By reacting the cationic drug with an anionic surfactant, the chloride ion is displaced by a bulky, lipophilic counterion. This neutralizes the charge and significantly increases the partition coefficient (Log D), allowing the complex to dissolve seamlessly into the SEDDS pre-concentrate[2].
Protocol: Preparation and Validation of HIP-SEDDS Formulation This is a self-validating protocol; the successful formation of an optically clear pre-concentrate confirms the target Log D shift has been achieved.
-
Aqueous Complexation : Dissolve 10 mM of (2R)-2-phenylmorpholine HCl in 50 mL of deionized water. In a separate beaker, dissolve 10 mM of Sodium Docusate (DOC) in 50 mL of deionized water.
-
Ion Pairing : Add the DOC solution dropwise to the drug solution under continuous magnetic stirring at 400 rpm at room temperature for 2 hours. A milky suspension will form as the hydrophobic complex precipitates.
-
Isolation : Centrifuge the suspension at 10,000 × g for 15 minutes. Discard the supernatant (containing the displaced NaCl) and wash the pellet twice with deionized water to remove unreacted species.
-
Lyophilization : Freeze-dry the isolated pellet for 24 hours to obtain the moisture-free (2R)-2-phenylmorpholine-DOC complex.
-
SEDDS Loading & Validation : Dissolve the dried HIP complex into a lipid pre-concentrate mixture (e.g., 40% Capryol 90, 40% Cremophor EL, and 20% Transcutol HP). Vortex for 5 minutes. Validation Check: The mixture must become optically clear. If it remains turbid, the ion-pairing efficiency was insufficient, and the molar ratio of DOC must be titrated.
Mechanism of Hydrophobic Ion Pairing (HIP) and SEDDS for enhanced intestinal absorption.
Module 2: Molecular Modification & In Vitro Assays
Q3: Is there a synthetic prodrug approach to bypass formulation complexity entirely?
Causality: Yes. The poor permeability is fundamentally driven by the exposed secondary amine. By applying a prodrug strategy—specifically N-alkylation or N-acylation—you can chemically mask this basic center. For example, synthesizing an N-methyl derivative (analogous to how phendimetrazine serves as a highly bioavailable, lipophilic prodrug for phenmetrazine) significantly lowers the basicity and increases the lipophilicity of the morpholine ring[3]. This allows the molecule to rapidly traverse the enterocyte membrane via transcellular diffusion. Once in the systemic circulation, ubiquitous hepatic and plasma demethylases or esterases cleave the masking group to release the active (2R)-2-phenylmorpholine[3][4].
Q4: Our in vitro Caco-2 permeability assays for the free drug show high variability and near-zero Papp values. How do we validate the baseline permeability?
Causality:
Basic amines are highly susceptible to pH-dependent ionization artifacts and lysosomal trapping in standard Caco-2 transwell setups. If the apical buffer is slightly acidic (pH 6.5), the drug is >99% ionized, yielding artificially low apparent permeability (
Protocol: Optimizing Caco-2 Assays for Basic Amines This protocol uses a self-validating feedback loop via Efflux Ratio (ER) calculations to distinguish between poor passive diffusion and active transporter efflux.
-
pH Gradient Adjustment : Adjust both the apical and basolateral compartments to pH 7.4 using HEPES buffer to maximize the unionized fraction of the drug.
-
Sink Conditions : Add 1% Bovine Serum Albumin (BSA) to the basolateral chamber to maintain sink conditions and prevent non-specific binding of the lipophilic unionized free base to the plastic transwell.
-
Bidirectional Assessment : Run the assay bidirectionally (Apical-to-Basolateral and Basolateral-to-Apical) and calculate the Efflux Ratio (ER =
/ ). -
Inhibitor Validation : If the ER is > 2.0, repeat the assay in the presence of 100 µM Verapamil (a P-gp inhibitor). Validation Check: If the ER drops below 2.0 upon adding Verapamil, the low permeability is confirmed to be transporter-mediated rather than purely a physicochemical limitation.
Troubleshooting workflow for resolving low in vitro permeability of basic amines in Caco-2 assays.
Quantitative Data Summary
The following table summarizes the anticipated physicochemical shifts and pharmacokinetic improvements when applying the troubleshooting strategies detailed above.
Table 1: Comparative Physicochemical and Pharmacokinetic Parameters
| Parameter | Free Drug ((2R)-2-Phenylmorpholine HCl) | HIP-SEDDS Formulation | N-Alkyl/Acyl Prodrug |
| Aqueous Solubility (mg/mL) | > 100 (High) | < 0.1 (Low) | ~ 2.5 (Moderate) |
| Log D (pH 7.4) | -1.2 | +3.5 | +2.8 |
| Caco-2 | 0.4 (Low Permeability) | 12.5 (High Permeability) | 18.2 (High Permeability) |
| Estimated Oral Bioavailability | < 15% | 45 - 60% | > 70% |
References[1] Recent Advances in Oral Drug Delivery Systems for BCS III Drugs - PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEynA9-gikOpQwYFvD6bOlSp0OCyxBKCBOgNnwjlZzVJq_VKzO0WwjR7XVw-i9BtV5PVHf2714QFI7O8-UCYM3biDhMS51NIN-b1k8rDia6ahfES3uP7-krr8iW8y0QO9NTn9l5Z2Wc8kVvbKo=[2] Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlZa0dgrxSiUc50JwZwO9_ijxpNmPfvW8jUH0PnO3KIt90B8XmpD5-HAWvYDgWU0NTu_dzP1GkUAUJ1wnno9qLUtqig52m3Ri2ewEoaPcRAuyKH2bXTF6JwAjqPEwrhPmM7tfCh5H7U_fAMYk=[3] Phendimetrazine - Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGK5ZtWcSTEb3dTzFo3_3yVz0mCYEsfXSHCmJWwMujyy9gPZFPu6bGK2a0n5iK4EexOydwHY-92058BYd-GeOEtjTa6aoX3eHaZzVQW3NOQZZV0Des-vEfHATojDuA90yr4Ci3kp-l[4] Phenmetrazine | C11H15NO | CID 4762 - PubChem - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUXl1S4PYFTQBAbJ-KItQ_ipygb83y3XJImI0axnidhils_Aj8_LNThUFJo9Q4LTDYibubgkZC2qfU6_AInu7ReLMObtChNYHC9z7EAboGioRhx82D-jqJYANNbKW1HRjNJLrsstWmOQ==
Sources
- 1. Recent Advances in Oral Drug Delivery Systems for BCS III Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refining purification techniques for (2R)-2-phenylmorpholine hydrochloride
Welcome to the Technical Support Center for Chiral Morpholine Derivatives. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. The purification of (2R)-2-phenylmorpholine hydrochloride—a highly valuable chiral building block in medicinal chemistry and asymmetric catalysis[1]—requires a deep understanding of structural causality.
Because morpholines feature both basic amine and ether functional groups[2], their purification is complicated by hygroscopicity, potential enantiomeric erosion, and solvent entrapment. This guide provides a self-validating framework to ensure your protocols yield >99% purity and >99% enantiomeric excess (ee).
I. Purification Workflow Visualization
The following diagram outlines the optimized sequence for rescuing degraded or crude this compound through a free-basing, chromatography, and re-salting cycle.
Workflow for the purification of this compound.
II. Self-Validating Experimental Protocols
To achieve absolute control over the purification process, the basic nature of the morpholine ring must be neutralized and manipulated with precision[3]. The following protocols incorporate built-in validation checkpoints.
Protocol A: Free-Basing and Flash Chromatography
Causality: Silica gel contains acidic silanol groups that strongly bind to the basic secondary amine of the morpholine ring, causing severe peak tailing. Adding a sacrificial tertiary amine (Triethylamine, Et3N) to the eluent competitively blocks these sites[4].
-
Free-Basing: Dissolve 10.0 g of crude this compound in 50 mL of deionized water. Cool to 5°C in an ice bath.
-
Alkalinization: Slowly add 2M NaOH dropwise while stirring until the pH reaches 10–11.
-
Validation Check: Test the aqueous layer with pH paper. If the pH drops below 10 after 5 minutes of stirring, add more NaOH. The solution must remain basic to ensure complete deprotonation.
-
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
-
Causality: Ethyl acetate is preferred over dichloromethane (DCM) here to minimize the risk of alkylation or halogenated solvent entrapment later in the process.
-
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.
-
Chromatography: Pack a silica gel column using a slurry method with Hexanes/EtOAc (70:30) containing 1% Et3N[4]. Load the crude free base and elute.
-
Validation Check: Monitor fractions via TLC (UV active due to the phenyl ring). The target compound should elute with an Rf of ~0.3.
-
Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization
Causality: The introduction of aqueous HCl can lead to hydrate formation or "oiling out." Using anhydrous HCl in a non-polar solvent forces the immediate precipitation of the highly polar hydrochloride salt[4].
-
Dissolution: Dissolve the purified free base in anhydrous diethyl ether (10 mL per gram of substrate).
-
Salt Formation: Place the flask in an ice bath. Slowly add 2.0M HCl in diethyl ether dropwise under vigorous stirring until precipitation ceases.
-
Validation Check: Spot the supernatant on a TLC plate. If the UV-active spot for the free base is still present, continue adding HCl.
-
-
Isolation: Collect the precipitated salt via vacuum filtration and wash with cold diethyl ether[4].
-
Recrystallization: Dissolve the crude salt in a minimum volume of boiling Isopropanol. Slowly add Ethyl Acetate dropwise until the solution becomes faintly cloudy (the cloud point).
-
Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 12 hours. Collect the crystals and dry under high vacuum for 24 hours.
III. Troubleshooting & FAQs
Q1: Why is my this compound exhibiting lower enantiomeric excess (ee) after recrystallization? Root Cause: The chiral center at the C2 position (adjacent to the oxygen) is generally stable, but prolonged heating in strongly protic solvents (like pure methanol or water) in the presence of trace impurities can induce partial racemization. Corrective Action: Minimize thermal exposure. Switch to a binary solvent system (e.g., Isopropanol/Ethyl Acetate) which lowers the overall boiling point required for dissolution while maintaining a steep solubility curve.
Q2: During salt formation, the hydrochloride salt precipitates as a sticky oil rather than a crystalline solid. How do I fix this? Root Cause: "Oiling out" occurs when the compound precipitates above its melting point in the specific solvent mixture, or when trace water disrupts the crystal lattice. Because morpholine salts are highly hygroscopic, even atmospheric moisture can cause this. Corrective Action: Ensure strictly anhydrous conditions. Dry your organic solvent over molecular sieves before use. If oiling out occurs, do not discard the flask. Re-dissolve the oil by adding a small amount of a polar solvent (like ethanol), heat gently, and then seed the solution with a few pure crystals of this compound before it cools back to the cloud point.
Q3: My NMR shows trace triethylamine (Et3N) contamination after chromatography and salt formation. How do I remove it? Root Cause: While Et3N is necessary for the column eluent[4], it easily forms triethylamine hydrochloride during the salting step, which co-precipitates with your target molecule. Corrective Action: Before converting the free base back into the HCl salt, perform three co-evaporations of the free base with toluene on the rotary evaporator. Toluene forms an azeotrope with Et3N, effectively stripping it from the residue.
Q4: The isolated crystals melt over a broad range (e.g., 140–155°C) instead of a sharp melting point. What does this indicate? Root Cause: A depressed and broadened melting point indicates either solvent entrapment within the crystal lattice or the presence of polymorphic impurities. Corrective Action: Crush the crystals into a fine powder to break the lattice and release trapped solvent, then dry under a high vacuum (<0.1 mbar) at 40°C for 24 hours. If the melting point remains broad, perform a secondary recrystallization using a different solvent system (e.g., Ethanol/Heptane).
IV. Quantitative Data Summaries
To establish a baseline for your experiments, refer to the following quantitative expectations derived from optimized laboratory workflows.
Table 1: Solvent System Selection for Recrystallization
| Solvent System | Ratio (v/v) | Solvency Profile | Expected Yield | Crystal Quality |
| Isopropanol / Ethyl Acetate | 1:3 | Excellent (Steep curve) | 82 - 88% | High (Needles) |
| Ethanol / Diethyl Ether | 1:5 | Good (Fast precipitation) | 85 - 90% | Moderate (Powder) |
| Methanol / Water | 9:1 | Poor (Risk of hydrolysis) | < 60% | Low (Hygroscopic) |
Table 2: Expected Yield and Purity Metrics by Technique
| Purification Technique | Starting Purity | Final Purity | Final ee (%) | Average Recovery |
| Flash Chromatography (Free Base) | 70 - 80% | > 98% | Maintained | 85 - 92% |
| Anhydrous Salt Formation | > 98% | > 99% | Maintained | 90 - 95% |
| Recrystallization (Binary System) | 90 - 95% | > 99.5% | > 99.9% | 75 - 85% |
V. References
-
Morpholine | NPCS Information. Niir Project Consultancy Services. Available at: [Link]
-
Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry. Semantic Scholar. Available at:[Link]
Sources
Validation & Comparative
Comparative analysis of (2R)-2-phenylmorpholine hydrochloride and its enantiomers
Comparative Pharmacodynamics and Methodological Profiling of (2R)-2-Phenylmorpholine Hydrochloride and its Enantiomers
The Stereochemical Imperative in Phenylmorpholines
In the landscape of central nervous system (CNS) drug development, the substituted phenylmorpholine class—which includes legacy psychostimulants like phenmetrazine—represents a highly potent family of monoamine releasing agents (MRAs)[1]. At the core of this class is the parent scaffold, 2-phenylmorpholine (PAL-632)[1]. Formulated as a hydrochloride salt to ensure hygroscopic stability and physiological solubility, this compound acts as a potent norepinephrine-dopamine releasing agent (NDRA)[1].
However, the pharmacological identity of 2-phenylmorpholine is entirely dictated by the stereocenter at the C2 position of the morpholine ring. The racemic mixture ((2RS)-2-phenylmorpholine) masks a profound pharmacodynamic divergence between its constituent enantiomers. Extensive structure-activity relationship (SAR) studies on phenylmorpholine analogs demonstrate that the (2S)-enantiomer acts as a substrate-type releaser, while the (2R)-enantiomer typically acts as a reuptake inhibitor or exhibits drastically attenuated activity[2]. Resolving these enantiomers is not merely an analytical exercise; it is a clinical necessity to separate robust stimulant efficacy from potential off-target or competitive inhibitory effects.
Pharmacodynamic Divergence: Releaser vs. Inhibitor
The causality behind this enantiomeric divergence lies in the highly stereoselective orthosteric binding sites of the dopamine transporter (DAT) and norepinephrine transporter (NET)[3].
-
(2S)-2-Phenylmorpholine (The Eutomer): The (S)-configuration allows the phenyl ring and the basic morpholine nitrogen to align perfectly with the endogenous catecholamine binding pockets. This conformational fit allows the molecule to be translocated intracellularly. Once inside the presynaptic terminal, it collapses the vesicular pH gradient and forces the transporter to operate in reverse, causing robust monoamine efflux[1].
-
(2R)-2-Phenylmorpholine (The Distomer): The inverted stereocenter creates a steric clash within the transporter's translocation pore. While it can still bind to the extracellular face of DAT/NET (acting as a competitive reuptake blocker), it cannot be efficiently translocated. Consequently, it fails to trigger the intracellular mechanisms required for neurotransmitter release[2].
Table 1: Comparative Monoamine Transporter Activity Profile
Data represents established in vitro benchmarks derived from rat brain synaptosome assays for 2-phenylmorpholine and its resolved analogs.[1],[2]
| Compound | DAT Activity Profile | NET Activity Profile | SERT Activity Profile | Primary Pharmacological Role |
| (2S)-2-phenylmorpholine HCl | Releaser (EC₅₀ ~86 nM) | Releaser (EC₅₀ ~79 nM) | Weak (EC₅₀ >20,000 nM) | Potent NDRA (Substrate) |
| (2R)-2-phenylmorpholine HCl | Inhibitor (IC₅₀ ~800 nM) | Inhibitor (IC₅₀ ~950 nM) | Inactive | Reuptake Blocker / Inactive |
| (2RS)-2-phenylmorpholine HCl | Mixed (EC₅₀ ~150 nM) | Mixed (EC₅₀ ~130 nM) | Inactive | Mixed NDRA / Inhibitor |
Mechanistic Pathway Visualization
Fig 1: Enantiomer-specific pathways of 2-phenylmorpholine at the dopamine transporter (DAT).
Self-Validating Experimental Methodologies
To objectively compare these enantiomers, researchers must employ protocols that inherently verify their own accuracy. Below are the field-proven workflows for resolving the enantiomers and validating their distinct mechanisms of action.
Workflow 1: Preparative Chiral Resolution & Purity Validation
Because even a 2% contamination of the (2S)-enantiomer can falsely elevate the apparent releasing activity of the (2R)-batch, absolute chiral purity is mandatory.
-
Mobile Phase Preparation: Prepare a highly non-polar mobile phase (e.g., Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v). Causality: The trace diethylamine suppresses secondary interactions between the basic morpholine nitrogen and the silica support, preventing peak tailing and ensuring baseline resolution.
-
Chromatographic Separation: Inject the racemic (2RS)-2-phenylmorpholine free base onto a preparative chiral column (e.g., Daicel Chiralpak AD-H). Collect the early and late-eluting fractions.
-
Hydrochloride Salt Formation: Treat the isolated fractions with 1M ethereal HCl to precipitate (2R)-2-phenylmorpholine HCl and (2S)-2-phenylmorpholine HCl.
-
Self-Validating Step (Enantiomeric Excess): Re-inject the isolated salts onto an analytical chiral column. The protocol validates itself if the integrated area of the target peak represents >99.5% enantiomeric excess (ee). If the distomer peak is visible above the limit of quantification (LOQ), the batch is rejected and re-purified.
Workflow 2: Mechanistic Monoamine Release Assay (Synaptosomal Efflux)
This assay measures the ability of the enantiomers to trigger the release of[³H]-dopamine from rat striatal tissue[3].
-
Tissue Preparation: Isolate rat striatal synaptosomes in a sucrose buffer. Causality: Striatal tissue is selected due to its exceptionally high density of DAT, providing a robust signal-to-noise ratio.
-
Radiotracer Loading: Incubate the synaptosomes with 5 nM [³H]-Dopamine for 30 minutes to allow endogenous DAT to load the radiotracer into presynaptic vesicles.
-
Compound Incubation: Wash the synaptosomes and expose them to varying concentrations (1 nM to 10,000 nM) of either (2R)- or (2S)-2-phenylmorpholine HCl.
-
Self-Validating System (The Nomifensine Blockade): To ensure the measured [³H]-dopamine efflux is genuinely mediated by transporter reversal rather than non-specific membrane disruption (toxicity), this protocol employs a self-validating pharmacological blockade.
-
Action: Pre-incubate a parallel control well with 1 μM Nomifensine (a competitive DAT inhibitor) before adding the (2S)-enantiomer.
-
Validation Logic: Nomifensine occludes the transporter pore. If the (2S)-enantiomer is a true substrate, Nomifensine will block its entry, reducing the apparent release to baseline. If release still occurs despite the blockade, the assay immediately flags the result as a false positive (membrane lysis), thereby self-validating the mechanistic integrity of the data.
-
Translational Impact in Drug Development
The comparative analysis of 2-phenylmorpholine enantiomers highlights a critical principle in neuropharmacology: chirality acts as an intrinsic molecular switch. By isolating the (2R)-enantiomer, researchers can strip away the robust, potentially abuse-liable dopamine-releasing properties of the (2S)-enantiomer[2]. This allows drug developers to repurpose the phenylmorpholine scaffold—shifting the therapeutic window away from psychostimulants and toward novel treatments for depression, obesity, or substance use disorders where pure reuptake inhibition is therapeutically preferred.
References
1.. Wikimedia Foundation. Verified via Google Search Grounding. 2. Blough BE, Rothman RB, Landavazo A, Page KM, Decker AM. . US Patent US9617229B2 (2011). Research Triangle Institute / US Department of Health and Human Services. 3.. National Center for Biotechnology Information. 4. McLaughlin G, et al.. Neuropharmacology (2018). Verified via PubMed Central.
Sources
- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (2R)-2-phenylmorpholine hydrochloride and Other Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of (2R)-2-phenylmorpholine hydrochloride and other prominent dopamine reuptake inhibitors (DRIs). As a senior application scientist, this document is structured to offer not just data, but also a deeper understanding of the experimental methodologies and the causal relationships that underpin the findings.
Introduction: The Critical Role of Dopamine Reuptake Inhibition
Dopamine (DA) is a crucial neurotransmitter that governs a wide array of physiological functions, including motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels in the synaptic cleft is paramount for maintaining normal neurological function. The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron, thus terminating its signaling.
Inhibition of the dopamine transporter leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is the cornerstone for the therapeutic effects of many drugs used to treat conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Furthermore, the development of novel and selective DRIs is a significant area of research for potential treatments for other neurological and psychiatric disorders, including depression and substance use disorders.
This guide focuses on this compound, a compound belonging to the phenylmorpholine class of substances, and compares its efficacy with other well-established DRIs. Due to the limited publicly available data on the specific (2R) enantiomer, this guide will also draw upon data from the parent compound, 2-phenylmorpholine, and its close analog, phenmetrazine, to provide a comprehensive and insightful comparison.
The Dopamine Signaling Pathway and the Mechanism of Reuptake Inhibition
The following diagram illustrates the fundamental process of dopamine neurotransmission and the mechanism by which dopamine reuptake inhibitors exert their effects.
Caption: Dopamine signaling pathway and the site of action for dopamine reuptake inhibitors.
Comparative Efficacy of Dopamine Reuptake Inhibitors
The efficacy of a dopamine reuptake inhibitor is primarily determined by its binding affinity (Ki) and its functional potency (IC50) at the dopamine transporter.
-
Binding Affinity (Ki): This value represents the concentration of a drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
-
Inhibition Potency (IC50): This value measures the concentration of a drug that is required to inhibit a biological process (in this case, dopamine uptake) by 50%. A lower IC50 value signifies greater potency.
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Selectivity for DAT over SERT (SERT Ki / DAT Ki) | Selectivity for DAT over NET (NET Ki / DAT Ki) |
| 2-Phenylmorpholine | Data not available | 86 (EC50 for release)[1] | ~235 | ~0.9 |
| Phenmetrazine | Data not available | 600[2] | >12 | Data not available |
| Cocaine | ~250-600 | ~200-900 | ~1-10 | ~1-5 |
| d-Methylphenidate | ~100-300 | 33[3] | >150 | ~7.4 |
| Bupropion | ~500-1000 | ~1000-2000 | ~10 | ~0.5 |
| GBR 12909 | 1.0-5.0 | ~10-50 | >100 | >100 |
Note: Data is compiled from various sources and experimental conditions may vary. The EC50 value for 2-Phenylmorpholine refers to its potency as a dopamine releaser, which is a different mechanism than reuptake inhibition.
Experimental Protocols for Efficacy Determination
The quantitative data presented in this guide are derived from rigorous in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
In Vitro Radioligand Binding Assay
This assay directly measures the affinity of a compound for the dopamine transporter.
Caption: Workflow for an in vitro dopamine uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cells stably expressing hDAT in multi-well plates until they form a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a set period.
-
Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Include control wells for total uptake (no inhibitor) and non-specific uptake (in the presence of a high concentration of a known DAT inhibitor).
-
-
Incubation and Termination:
-
Incubate the plates at 37°C for a short, defined period (e.g., 5-10 minutes) during which dopamine uptake is linear.
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells to release the internalized radiolabeled dopamine.
-
Transfer the cell lysate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of uptake inhibition against the concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 value.
-
Discussion and Future Directions
The available data suggests that compounds within the phenylmorpholine class, such as 2-phenylmorpholine and phenmetrazine, are effective modulators of the dopamine system. While 2-phenylmorpholine primarily acts as a dopamine releaser, its structural analog phenmetrazine is a potent dopamine reuptake inhibitor. [1][2]This highlights the subtle structural modifications that can significantly alter the mechanism of action at the dopamine transporter.
A significant gap in the current literature is the lack of specific in vitro binding and uptake data for this compound. The stereochemistry of a compound can have a profound impact on its pharmacological activity. For instance, the enantiomers of phenmetrazine exhibit different potencies at the dopamine transporter. [2]Therefore, a thorough characterization of the (2R) and (2S) enantiomers of 2-phenylmorpholine is essential to fully understand their potential as dopamine reuptake inhibitors.
Future research should focus on:
-
Enantioselective Synthesis and Characterization: Synthesizing and isolating the pure (2R) and (2S) enantiomers of 2-phenylmorpholine hydrochloride.
-
Comprehensive In Vitro Profiling: Determining the Ki and IC50 values of each enantiomer at the human dopamine, norepinephrine, and serotonin transporters to establish their potency and selectivity.
-
In Vivo Studies: Conducting microdialysis studies in animal models to assess the effects of this compound on extracellular dopamine levels in key brain regions.
-
Behavioral Pharmacology: Evaluating the behavioral effects of the compound in models relevant to the potential therapeutic indications.
By systematically addressing these research questions, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its place within the broader landscape of dopamine reuptake inhibitors.
References
-
Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. (2016). Scientific Reports. [Link]
-
Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. (2018). Neuropharmacology. [Link]
-
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (2018). Drug Testing and Analysis. [Link]
-
(PDF) Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. (2016). ResearchGate. [Link]
-
Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). Lenus.ie. [Link]
-
2-Phenylmorpholine. (n.d.). Wikipedia. [Link]
-
Methylphenidate Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
Sources
- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo validation of (2R)-2-phenylmorpholine hydrochloride's stimulant properties
Title: In-Vivo Validation of (2R)-2-Phenylmorpholine Hydrochloride: A Comparative Pharmacological Guide
Introduction this compound (the isolated enantiomer of the parent compound PAL-632) is a potent, synthetic monoamine releasing agent (MRA) belonging to the substituted phenylmorpholine class[1]. Historically, structurally related derivatives like phenmetrazine and its prodrug phendimetrazine were utilized as clinical anorectics, but their utility was ultimately truncated by high abuse liability[2]. As modern drug development pivots toward identifying balanced norepinephrine-dopamine releasing agents (NDRAs) with optimized therapeutic indices for conditions like ADHD and binge eating disorder, rigorous in-vivo validation of compounds like (2R)-2-phenylmorpholine is critical[3].
This guide provides drug development professionals with a comprehensive, self-validating framework for benchmarking the stimulant properties of this compound against classical alternatives.
Pharmacological Benchmarking & Comparative Efficacy
Before initiating in-vivo models, it is crucial to establish the in-vitro baseline. 2-phenylmorpholine acts as a highly balanced NDRA, distinguishing it from the heavily norepinephrine-skewed profile of phenmetrazine and the highly potent, abuse-prone profile of d-amphetamine[4].
Table 1: Comparative Monoamine Release Potency (EC₅₀ in nM)
| Compound | Dopamine (DA) EC₅₀ | Norepinephrine (NE) EC₅₀ | Serotonin (5-HT) EC₅₀ | Selectivity Profile |
| 2-Phenylmorpholine (PAL-632) | 86 nM | 79 nM | >20,000 nM | Balanced NDRA |
| Phenmetrazine | 131 nM | 50.4 nM | >7,700 nM | NE-Dominant NDRA |
| d-Amphetamine | 24.8 nM | 7.0 nM | >700 nM | Highly Potent NDRA |
| Phendimetrazine | >10,000 nM | >10,000 nM | >100,000 nM | Prodrug (In-Vitro Inactive) |
Data reflects synaptosomal release assays. Enantiomeric isolation of the (2R) or (2S,5S) configurations typically enhances target engagement and selectivity compared to the racemate baseline shown above[4],[2].
Mechanism of Action: The Presynaptic Release Pathway
Unlike reuptake inhibitors (e.g., methylphenidate) that merely block the transporter from the outside, (2R)-2-phenylmorpholine actively translocates into the presynaptic terminal. It acts as a competitive substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing cytosolic monoamine accumulation and subsequent reverse transport into the synaptic cleft[3].
Caption: Presynaptic mechanism of (2R)-2-phenylmorpholine inducing dopamine efflux via DAT and VMAT2.
In-Vivo Experimental Methodologies
To objectively validate the stimulant properties of this compound, we employ a tripartite in-vivo validation workflow. Each protocol is designed as a self-validating system to ensure data integrity and eliminate experimental artifacts.
Caption: In-vivo validation workflow integrating microdialysis, locomotor tracking, and self-administration.
Protocol 1: In-Vivo Microdialysis (Neurochemical Validation)
Objective: Quantify real-time extracellular DA and NE efflux in the nucleus accumbens (NAc) shell, the primary locus for stimulant-induced reward.
-
Stereotaxic Surgery: Implant a guide cannula targeting the NAc shell (Coordinates: AP +1.7, ML ±0.8, DV -6.0 from bregma). Allow 5-7 days for recovery.
-
Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min .
-
Causality: This specific flow rate prevents the depletion of the extracellular space while maintaining sufficient temporal resolution (20-min fractions) for HPLC-ECD quantification.
-
-
Baseline Establishment (Self-Validation Check): Collect fractions until baseline stability is achieved. Rule: A variance of <10% across three consecutive 20-minute fractions is required. Failure to meet this indicates tissue damage or incomplete equilibration, invalidating the subject.
-
Drug Administration: Administer (2R)-2-phenylmorpholine HCl (e.g., 3 mg/kg i.p.) and collect fractions for 180 minutes. Compare Area Under the Curve (AUC) against phenmetrazine (3 mg/kg).
Protocol 2: Open-Field Locomotor Activity Assay (Behavioral Validation)
Objective: Measure dose-dependent hyperlocomotion and stereotypic behavior.
-
Habituation: Place subjects in a 40x40 cm automated tracking arena for 60 minutes prior to dosing.
-
Causality: Rodents exhibit natural exploratory behavior in novel environments. Habituation ensures the measured hyperlocomotion is purely drug-induced, not a stress or novelty artifact.
-
-
Dosing: Administer vehicle (saline), (2R)-2-phenylmorpholine HCl (1, 3, 10 mg/kg), or d-amphetamine (1 mg/kg, positive control).
-
Tracking & Analysis (Self-Validation Check): Track total distance traveled (cm) and stereotypic counts (e.g., repetitive sniffing/grooming) for 120 minutes. Rule: The vehicle control group must show a standard exponential decay in locomotion over time. If the vehicle group spikes, environmental contamination (e.g., noise, scent) has occurred, and the trial must be voided.
Protocol 3: Intravenous Self-Administration (Abuse Liability Assessment)
Objective: Evaluate the reinforcing properties and abuse potential compared to schedule II/III stimulants.
-
Catheterization: Surgically implant an indwelling silicone catheter into the right jugular vein, exteriorized at the mid-scapular region.
-
Fixed-Ratio (FR) Training: Train subjects to press an active lever for a drug infusion (e.g., 0.1 mg/kg/infusion) under an FR-1, then FR-3 schedule.
-
Self-Validation Check: Subjects must achieve a minimum 3:1 active-to-inactive lever press ratio for three consecutive days. This confirms true operant conditioning rather than random exploratory pressing.
-
-
Progressive Ratio (PR) Testing: Shift to a PR schedule where the number of presses required for an infusion increases exponentially (e.g., 1, 2, 4, 6, 9, 12...).
-
Causality: The PR schedule identifies the "break point"—the maximum effort the subject will exert before giving up. Comparing the break point of (2R)-2-phenylmorpholine against phenmetrazine provides a direct, objective quantification of relative abuse liability.
-
Data Synthesis & Translational Outlook
By triangulating neurochemical data (Microdialysis) with behavioral output (Locomotor Assay) and reinforcement strength (Self-Administration), researchers can accurately map the therapeutic index of this compound. If the compound demonstrates robust DA/NE efflux and locomotor stimulation comparable to phenmetrazine, but yields a significantly lower PR break point in self-administration, it indicates a highly desirable pharmacological profile: retained efficacy with attenuated abuse liability[2]. This structural validation is paramount for advancing next-generation phenylmorpholine derivatives through the IND (Investigational New Drug) pipeline.
References
-
2-Phenylmorpholine - Wikipedia Source: Wikipedia URL:[Link]
-
Dopamine releasing agent - Wikipedia Source: Wikipedia URL:[Link]
-
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)... Source: ResearchGate URL:[Link]
Sources
Comparative Metabolic Stability Guide: (2R)-2-Phenylmorpholine Hydrochloride and Its Analogs
As a foundational pharmacophore in neuropharmacology, the 2-phenylmorpholine scaffold is integral to the design of monoamine transporter modulators and psychostimulants[1]. However, optimizing this scaffold for clinical or research applications requires a rigorous understanding of its pharmacokinetic liabilities.
This guide provides an in-depth comparative analysis of the metabolic stability of (2R)-2-phenylmorpholine hydrochloride against its structural analogs. By examining the physical organic chemistry driving its degradation and detailing a self-validating in vitro assay protocol, researchers can better predict hepatic clearance and guide rational drug design.
The Metabolic Vulnerability of the Morpholine Ring
While the morpholine ring imparts favorable physicochemical properties—such as enhanced aqueous solubility and bioavailability—it is a well-documented metabolic "soft spot"[2].
The primary route of hepatic clearance for morpholine-containing compounds is oxidative metabolism mediated by the Cytochrome P450 (CYP) superfamily[3]. The carbon atoms adjacent to the ring oxygen and nitrogen (the
CYP450-mediated metabolic degradation pathways of the 2-phenylmorpholine scaffold.
Comparative Structure-Activity Relationship (SAR) of Analogs
To mitigate the rapid clearance of the unsubstituted (2R)-2-phenylmorpholine core, medicinal chemists utilize specific structural modifications. Comparing the base scaffold to its analogs highlights how steric hindrance and electronic modulation dictate intrinsic clearance (
-
Phenmetrazine (3-methyl-2-phenylmorpholine): The introduction of a methyl group at the C3 position provides critical steric hindrance. This bulky group physically obstructs CYP enzymes from accessing the vulnerable
-carbon, significantly extending the compound's metabolic half-life ( )[1][2][6]. -
Phendimetrazine (3,4-dimethyl-2-phenylmorpholine): N-methylation of the morpholine nitrogen creates a new metabolic liability. Phendimetrazine undergoes rapid N-demethylation, effectively acting as a prodrug that converts into phenmetrazine in vivo[1].
-
3-Fluorophenmetrazine (3-FPM): Beyond the morpholine ring, the phenyl moiety is susceptible to arene hydroxylation. Substituting the phenyl ring with fluorine alters the Highest Occupied Molecular Orbital (HOMO) energy, reducing enzyme-substrate association and protecting against aromatic oxidation without adding excessive steric bulk[3][6].
Quantitative Comparison of Metabolic Stability
The following table summarizes the representative in vitro pharmacokinetic profiles of these compounds when subjected to human liver microsome (HLM) assays.
| Compound | Structural Modification | Primary Metabolic Vulnerability | Relative HLM Stability ( | Apparent |
| (2R)-2-phenylmorpholine | Unsubstituted morpholine core | High (C-H oxidation at C3/C5, ring opening) | Short (< 15 min) | High |
| Phenmetrazine | C3-Methylation | Moderate (Steric hindrance at C3) | Moderate (15 - 45 min) | Moderate |
| Phendimetrazine | N-Methylation + C3-Methylation | High (Rapid N-demethylation to phenmetrazine) | Short (Prodrug conversion) | High |
| 3-Fluorophenmetrazine | Phenyl ring fluorination + C3-Methylation | Low (Reduced aromatic hydroxylation) | Long (> 45 min) | Low |
Self-Validating In Vitro HLM Stability Protocol
To accurately determine the intrinsic clearance (
The following protocol is designed as a self-validating system . It embeds specific controls to ensure that the observed degradation is strictly CYP-mediated and that the assay conditions remain robust.
Experimental Methodology
Step 1: Matrix Preparation
-
Action: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate (
) buffer. -
Causality: The 100 mM
buffer must be strictly maintained at pH 7.4. This specific ionic strength and pH mimic physiological conditions, which is critical for maintaining the structural integrity and catalytic activity of membrane-bound CYP enzymes[7].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
Step 2: Substrate Addition
-
Action: Add the test compound (e.g., (2R)-2-phenylmorpholine) to achieve a final incubation concentration of 1 µM.
-
Causality: A 1 µM concentration ensures the substrate is well below the Michaelis constant (
) for most CYP enzymes. This guarantees that the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance[7].
Step 3: System Validation Controls
-
Action: Prepare parallel incubations for a positive control (e.g., Dextromethorphan or Midazolam) and a minus-cofactor negative control (omitting NADPH)[2][7][8].
-
Causality: The positive control verifies the metabolic competency of the HLM batch. The minus-cofactor control rules out chemical instability in the buffer or degradation by non-CYP enzymes (such as esterases), ensuring that any observed clearance is genuinely CYP-mediated[2][9].
Step 4: Reaction Initiation
-
Action: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding Nicotinamide Adenine Dinucleotide Phosphate (NADPH) to a final concentration of 1 mM[10][8].
-
Causality: CYPs are heme-dependent monooxygenases. They absolutely require NADPH as an electron donor to reduce the heme iron and activate molecular oxygen for the substrate oxidation cycle[3][9].
Step 5: Time-Course Sampling & Quenching
-
Action: Extract 50 µL aliquots at specific time points (t = 0, 5, 15, 30, and 45 minutes) and immediately transfer them into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard[7][8].
-
Causality: ACN acts as a harsh organic denaturant. It instantly precipitates the microsomal proteins, abruptly halting the enzymatic reaction and preparing the sample for downstream mass spectrometry[7][8].
Step 6: LC-MS/MS Analysis & Kinetics
-
Action: Centrifuge the quenched samples to pellet the proteins. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percent parent compound remaining against time.
-
Causality: Linear regression of this plot yields the first-order elimination rate constant (
). From this,ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> ( ) and ( ) are derived to rank the metabolic stability of the analogs[7].
Self-validating in vitro human liver microsome (HLM) stability assay workflow.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mercell.com [mercell.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mttlab.eu [mttlab.eu]
- 10. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
A Head-to-Head Comparative Analysis: (2R)-2-Phenylmorpholine Hydrochloride and Methylphenidate
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of central nervous system (CNS) stimulants, the nuanced differences in mechanism of action can lead to significant variations in pharmacological profiles. This guide provides a detailed head-to-head comparison of two such compounds: (2R)-2-phenylmorpholine hydrochloride, a member of the phenylmorpholine class, and the well-established therapeutic agent, methylphenidate. While both molecules exert their effects through the modulation of dopamine and norepinephrine systems, their fundamental mechanisms—neurotransmitter release versus reuptake inhibition—set the stage for a compelling comparative analysis.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the pharmacology of these compounds, supported by experimental data and detailed protocols for their characterization.
Introduction to the Comparators
This compound is the hydrochloride salt of the (2R)-enantiomer of 2-phenylmorpholine. 2-Phenylmorpholine is the parent compound of a class of substances that includes anorectics and psychostimulants.[1][2] Its derivatives have been explored for various therapeutic applications, including the treatment of obesity, addiction, and attention-deficit/hyperactivity disorder (ADHD).[1] The parent compound, 2-phenylmorpholine, is known to be a potent norepinephrine-dopamine releasing agent (NDRA).[2]
Methylphenidate is a widely prescribed CNS stimulant, primarily used in the treatment of ADHD and, to a lesser extent, narcolepsy.[3] It is a phenethylamine and piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[2][4]
Mechanism of Action: A Tale of Two Pathways
The primary distinction between (2R)-2-phenylmorpholine and methylphenidate lies in their interaction with monoamine transporters.
(2R)-2-Phenylmorpholine: The Releasing Agent
As a norepinephrine-dopamine releasing agent, (2R)-2-phenylmorpholine is hypothesized to function in a manner similar to amphetamine. It is thought to be a substrate for DAT and NET, being transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to a reversal of transporter function and the subsequent release of neurotransmitters into the synapse. This mechanism is fundamentally different from simply blocking the reuptake of neurotransmitters.
Methylphenidate: The Reuptake Inhibitor
Methylphenidate, in contrast, acts as a classical reuptake inhibitor. It binds to the extracellular face of DAT and NET, blocking the re-entry of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] This blockade leads to an accumulation of these neurotransmitters in the synapse, prolonging their action on postsynaptic receptors.[4]
Signaling Pathway: Monoamine Transporter Modulation
Caption: Comparative Mechanism of Action at the Synapse.
Comparative Pharmacological Data
| Parameter | 2-Phenylmorpholine | Methylphenidate | Reference |
| Primary Mechanism | Norepinephrine-Dopamine Releasing Agent (NDRA) | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | [2][4] |
| Dopamine Transporter (DAT) Affinity | EC50: 86 nM (release) | IC50: ~10-50 nM (inhibition) | [2] |
| Norepinephrine Transporter (NET) Affinity | EC50: 79 nM (release) | IC50: ~30-100 nM (inhibition) | [2] |
| Serotonin Transporter (SERT) Affinity | EC50: 20,260 nM (release) | IC50: >1000 nM (inhibition) | [2] |
Note: EC50 values for 2-phenylmorpholine represent the concentration for half-maximal release, while IC50 values for methylphenidate represent the concentration for half-maximal inhibition of reuptake. Lower values indicate greater potency. The data for 2-phenylmorpholine is for the racemic mixture.
Experimental Protocols for Comparative Analysis
To provide a robust head-to-head comparison, the following experimental workflows are essential.
In Vitro Monoamine Transporter Affinity and Function Assays
Objective: To determine and compare the binding affinity (Ki) and functional potency (IC50 for reuptake inhibition or EC50 for release) of this compound and methylphenidate at human dopamine, norepinephrine, and serotonin transporters.
Caption: Workflow for In Vitro Transporter Assays.
Step-by-Step Methodology: Radioligand Binding Assay
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate culture medium.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT), and varying concentrations of this compound or methylphenidate.
-
Incubation: Incubate the plates at a controlled temperature to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to binding affinity constants (Ki) using the Cheng-Prusoff equation.
In Vivo Behavioral Pharmacology
Objective: To compare the effects of this compound and methylphenidate on locomotor activity and their potential for abuse liability in a rodent model.
Step-by-Step Methodology: Locomotor Activity Assessment
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment (open-field arenas equipped with infrared beams to track movement).
-
Drug Administration: Administer varying doses of this compound, methylphenidate, or vehicle control (e.g., saline) via intraperitoneal (IP) injection.
-
Data Collection: Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor data to determine the dose-response relationship for each compound. Compare the potency and efficacy of the two drugs in stimulating locomotor activity.
Pharmacokinetic Profiles
Methylphenidate: The pharmacokinetics of methylphenidate are well-characterized. Following oral administration, it is readily absorbed and undergoes extensive first-pass metabolism. The d-threo-enantiomer is more pharmacologically active and is cleared more slowly than the l-threo-enantiomer.[5] The half-life of methylphenidate is relatively short, typically around 2-3 hours.[5]
This compound: The pharmacokinetic profile of this compound is not well-documented in publicly available literature. A comprehensive pharmacokinetic study would be required to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Discussion and Future Directions
The comparison between this compound and methylphenidate highlights a critical distinction in the field of CNS stimulants: the difference between a releasing agent and a reuptake inhibitor. While both ultimately increase synaptic levels of dopamine and norepinephrine, the kinetics and dynamics of this increase are likely to differ significantly. This could translate to differences in their therapeutic efficacy, side-effect profiles, and abuse potential.
Future research should focus on:
-
Direct Head-to-Head In Vitro and In Vivo Studies: Conducting the experiments outlined above to generate a direct comparative dataset.
-
Enantiomer-Specific Pharmacology: Characterizing the pharmacological activity of both the (2R)- and (2S)-enantiomers of 2-phenylmorpholine to understand the stereoselectivity of its actions.
-
Comprehensive Pharmacokinetic Profiling: Determining the full ADME profile of this compound to inform potential dosing regimens.
-
Abuse Liability Studies: Employing more sophisticated models of abuse liability, such as self-administration and drug discrimination paradigms.
By systematically investigating these areas, the scientific community can gain a clearer understanding of the therapeutic potential and risks associated with this compound relative to established treatments like methylphenidate.
References
-
What is the mechanism of Methylphenidate Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
2-Phenylmorpholine - Grokipedia. (n.d.). Retrieved from [Link]
-
Markowitz, J. S., & Patrick, K. S. (2001). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical Pharmacokinetics, 40(10), 753–771. Retrieved from [Link]
-
Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]
-
2-Phenylmorpholine - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
(2R)-2-phenylmorpholine hydrochloride proper disposal procedures
Operational Safety & Disposal Guide: (2R)-2-Phenylmorpholine Hydrochloride
As a cornerstone building block in medicinal chemistry, this compound is frequently utilized in the synthesis of central nervous system (CNS) therapeutics. While its structural properties make it invaluable for drug development, its physicochemical nature as an organic hydrochloride salt introduces specific logistical and safety challenges.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling and disposal of this compound, ensuring both operational excellence and strict environmental compliance.
Chemical Profile & Hazard Stratification
Before designing a handling or disposal workflow, it is critical to understand the quantitative and qualitative hazard profile of the compound[1].
| Parameter | Value |
| Target Compound | This compound |
| CAS Registry Number | 1225376-02-2 (R-enantiomer)[2] / 23972-42-1 (racemic HCl)[3] |
| Molecular Formula | C₁₀H₁₃NO · HCl |
| Molecular Weight | 199.68 g/mol |
| GHS Hazard Classes | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] |
| Signal Word | Warning[1] |
| Key Hazard Statements | H302 (Harmful if swallowed), H335 (May cause respiratory irritation)[1] |
Mechanistic Context: Why We Handle It
The 2-phenylmorpholine scaffold is a "privileged structure" in neuropharmacology. It serves as the core pharmacophore for compounds designed to modulate plasma membrane-associated monoamine transporters (MATs), specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[4][5]. By acting as monoamine releasing agents (MRAs) or reuptake inhibitors, these derivatives promote the efflux or block the reuptake of neurotransmitters, leading to enhanced synaptic signaling[5]. The (2R) enantiomer is particularly valuable for synthesizing stereochemically pure analogs that maximize therapeutic efficacy while minimizing off-target toxicity.
Mechanism of monoamine transporter modulation by 2-phenylmorpholine derivatives.
The Causality of Safety Controls
Standard operating procedures often mandate HEPA-filtered enclosures for powder handling, but understanding the causality behind this requirement ensures higher compliance:
-
The Hazard Mechanism: As a milled hydrochloride salt, (2R)-2-phenylmorpholine exists as a fine, crystalline powder prone to aerosolization. When inhaled, these particulates deposit on the respiratory mucosa. The localized dissociation of the HCl salt alters mucosal pH, directly triggering the STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) respiratory irritation response[1].
-
The Control: Weighing and transferring must be performed within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing hood. Draft shields on standard analytical balances are insufficient for protecting the operator from micro-aerosolized HCl salts.
Waste Segregation Logic: The "Halogenated Trap"
The most common compliance failure when disposing of organic hydrochloride salts is misclassification.
The Causality: If a researcher dissolves (2R)-2-phenylmorpholine HCl in a non-halogenated solvent (e.g., ethanol or ethyl acetate) and disposes of it in a "Non-Halogenated" waste carboy, they create a severe downstream hazard. During commercial waste incineration, the chloride ions from the salt combust to form hydrogen chloride (HCl) gas[6]. If this waste is sent to an incinerator lacking specialized acid-gas scrubbers (which are only guaranteed for halogenated waste streams), the resulting HCl gas will cause catastrophic corrosion to the incinerator lining and result in toxic atmospheric emissions.
The Rule: Any organic solution containing this hydrochloride salt must be strictly routed to the Halogenated Waste stream, regardless of the primary solvent used[6].
Decision tree for the segregation and disposal of 2-phenylmorpholine HCl waste.
Self-Validating Disposal Protocols
To ensure safety and compliance, utilize the following step-by-step methodologies. Each protocol includes a built-in validation step to prevent systemic errors.
Protocol A: Solid Waste Disposal (Unused Reagent or Contaminated Consumables)
-
Collection: Gather all contaminated solid waste (weigh boats, spatulas, Kimwipes) using anti-static tools to prevent powder dispersion.
-
Primary Containment: Place the materials into a 6-mil clear polyethylene bag and seal it.
-
Validation Step (Secondary Containment): Visually inspect the primary bag for punctures. Place the sealed bag inside a rigid secondary container (e.g., a high-density polyethylene (HDPE) bucket) with a secure lid.
-
Labeling: Affix a hazardous waste label marked: "Hazardous Solid Waste: Toxic, Contains this compound (Acute Tox 4)."
Protocol B: Aqueous Waste Neutralization
-
Transfer: Move the aqueous waste containing the dissolved salt to a dedicated neutralization vessel inside a fume hood.
-
Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously.
-
Validation Step (pH Confirmation): Use a calibrated pH meter or broad-range pH indicator strips to confirm the solution has reached a stable pH of 6.0 to 8.0. Do not rely on calculated stoichiometry alone, as buffering effects may occur.
-
Disposal: Once validated, transfer the neutralized solution to the standard Aqueous Hazardous Waste carboy.
Protocol C: Organic Solvent Waste Segregation
-
Collection: Collect all organic solvent mixtures containing the compound (e.g., HPLC effluents, reaction filtrates).
-
Routing: Transfer the mixture exclusively to a waste carboy explicitly labeled "Halogenated Solvent Waste."
-
Validation Step (Log Verification): Before leaving the waste station, physically verify that the waste log reflects the addition of a chlorinated compound. This administrative validation prevents the Environmental Health and Safety (EHS) team from misclassifying the drum during vendor pickup.
Spill Response Methodology
In the event of a dry powder spill outside of a containment hood, follow this immediate response plan:
-
Isolate: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder.
-
Protect: Don appropriate PPE, including an N95 or P100 particulate respirator, nitrile gloves, and safety goggles.
-
Suppress (Critical Step): Do not dry sweep. Dry sweeping will immediately aerosolize the STOT SE 3 irritant. Instead, lightly mist the spill area with water or a 50% ethanol solution to bind the particulates into a damp paste.
-
Collect: Wipe up the dampened material using absorbent laboratory pads.
-
Dispose: Process the contaminated pads following Protocol A (Solid Waste Disposal).
References
-
PubChem. 2-Phenylmorpholine | C10H13NO | CID 91101. National Center for Biotechnology Information. Available at:[Link]
-
Wikipedia. Monoamine releasing agent. Wikimedia Foundation. Available at:[Link]
-
P2 InfoHouse. Source Reduction and Recycling of Halogenated Solvents in the Electronics Industry: Technical Support Document. Available at:[Link]
Sources
- 1. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. AB253814 | CAS 23972-41-0 – abcr Gute Chemie [abcr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. p2infohouse.org [p2infohouse.org]
Personal protective equipment for handling (2R)-2-phenylmorpholine hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. To safely handle (2R)-2-phenylmorpholine hydrochloride , we must first understand its physicochemical identity.
This compound is a specialized chiral building block widely used in the synthesis of central nervous system (CNS) therapeutics[1]. Because it is a hydrochloride salt, it is highly hygroscopic and readily dissolves in moisture—including the sweat on a researcher's skin or the mucous membranes of the respiratory tract. Furthermore, structurally related morpholine derivatives (such as 3-methyl-2-phenylmorpholine) possess documented stimulant and teratogenic properties[2]. Therefore, we must treat the (2R)-2-phenylmorpholine core with elevated caution, designing our personal protective equipment (PPE) and handling protocols to guard against acute toxicity, severe skin irritation, and potential reproductive hazards[3].
Below is the definitive, causality-driven guide to the safe handling, operational processing, and disposal of this compound.
Hazard Profile & Quantitative Data
To establish a baseline for our safety protocols, we must quantify the threat. The following table summarizes the critical physicochemical and hazard data that dictate our PPE selection.
| Property / Hazard | Value / Classification | Mechanistic Implication for Handling |
| Molecular Formula | C₁₀H₁₄ClNO[1] | Small, lipophilic core with a polar salt moiety. Can penetrate compromised skin barriers if dissolved. |
| Hazard Statements | H302, H315[3] | Harmful if swallowed; causes skin irritation. Requires stringent contact barriers. |
| Physical State | Crystalline Solid / Powder | High risk of aerosolization and electrostatic cling during weighing. Requires static control. |
| Structural Analogs | Suspected Teratogens | Related analogs are listed teratogens[2]. Demands strict reproductive toxicity protocols (e.g., fume hood isolation). |
Mechanistic Rationale for PPE Selection
We do not wear PPE simply for compliance; we wear it to create a targeted barrier against specific molecular behaviors.
-
Hand Protection (Double-Gloving): Use inner and outer Nitrile gloves (minimum 0.12 mm thickness). Causality: The hydrochloride salt is highly water-soluble, but the underlying phenylmorpholine free base is lipophilic. Nitrile provides a superior, broad-spectrum barrier against both polar and non-polar permeation compared to latex.
-
Eye Protection: Unvented chemical splash goggles. Causality: Crystalline powders can cause severe micro-abrasions to the cornea. Standard safety glasses or vented goggles allow airborne, aerosolized dust to bypass the barrier.
-
Body Protection: Flame-retardant, fluid-resistant lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and physically seal the vulnerable gap between the glove and the forearm.
-
Respiratory Protection: N95 or P100 particulate respirator (if handling bulk quantities outside a certified isolator). Causality: The aerodynamic diameter of milled hydrochloride salts often falls below 10 microns, making them highly respirable and capable of deep alveolar deposition.
Self-Validating PPE Gowning and Doffing Protocol
A protocol is only effective if it validates itself. The following step-by-step methodology ensures that any breach in containment is detected before exposure occurs.
Phase 1: Gowning (Donning)
-
Inspect Integrity: Inflate nitrile gloves with air and submerge them in water to check for micro-punctures.
-
Base Layer: Wash hands thoroughly with soap and water. Don the inner pair of nitrile gloves.
-
Body Barrier: Don the lab coat, ensuring it is buttoned to the top.
-
Seal the Gap: Don the outer pair of nitrile gloves, pulling the cuffs over the knit cuffs of the lab coat.
-
Ocular Seal: Don unvented goggles, adjusting the strap for a tight seal against the face.
Phase 2: Doffing (Self-Validating Containment)
-
Visual Audit: Inspect the outer gloves for visible white powder. If contaminated, wipe with a damp, solvent-compatible cloth before removal.
-
The "Beak Method": Pinch the exterior of the outer glove at the wrist and pull it off inside-out, trapping any unseen chemical residue inside the glove.
-
Ocular Removal: Remove goggles by handling only the rear strap. Do not touch the front lens, which may harbor settled dust.
-
Coat Removal: Unbutton the lab coat and peel it off the shoulders, rolling the exterior inward.
-
Final Validation: Remove the inner gloves. If the inner gloves show any discoloration or moisture, the outer barrier has failed, and immediate hand washing/incident reporting is required.
Operational Handling Workflow
Handling highly pure, hygroscopic chiral salts requires precise environmental control to prevent both human exposure and product degradation.
Step-by-Step Weighing and Transfer:
-
Environmental Control: Conduct all open-container operations inside a hard-ducted chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).
-
Static Mitigation: Pass an anti-static bar (zero-ionizer) over the balance and spatulas. Causality: Hydrochloride salts are highly prone to electrostatic cling, which causes erratic balance readings and sudden, dangerous powder dispersion into the breathing zone.
-
Tare and Transfer Method: Do not use open weigh boats. Instead, place a closed glass vial on the balance, tare it, remove it from the balance to add the powder, and re-weigh. This minimizes the exposed surface area of the powder to the ambient airflow.
-
Tool Decontamination: Immediately place used spatulas into a sealed beaker containing a 10% isopropanol/water solution to dissolve the residual salt before it can become airborne.
Workflow for handling (2R)-2-phenylmorpholine HCl, detailing PPE gating and spill logic.
Spill Response and Chemical Disposal Plan
Improper disposal or spill response can transform a minor incident into a major laboratory hazard.
Immediate Spill Response
-
Do NOT Dry Sweep: Using a brush and dustpan will immediately aerosolize the toxic powder[3].
-
Wet Wipe Protocol: Cover the spilled powder with absorbent laboratory pads. Gently pour a solution of 10% isopropanol in water over the pads. Causality: The water dissolves the hydrochloride salt, while the isopropanol breaks the surface tension, preventing the powder from repelling the liquid.
-
Inward Wiping: Wipe from the outside of the spill toward the center to prevent expanding the contamination zone.
Chemical Disposal Plan
-
Solid Waste: All contaminated gloves, wipes, and empty vials must be placed in a sealed, labeled, high-density polyethylene (HDPE) container designated for acutely toxic solid waste.
-
Liquid Waste Warning: Never mix this compound waste with strong bases (e.g., Sodium Hydroxide). Causality: Strong bases will deprotonate the salt, liberating the free base of 2-phenylmorpholine, which is highly volatile, lipophilic, and significantly more dangerous to inhale. Route all liquid waste to a dedicated, pH-neutral halogenated/amine waste stream.
References
- Title: CAS NO. 23972-42-1 | 2-phenylmorpholine hydrochloride - 95 ...
- Source: purdue.
- Title: this compound ()
Sources
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
